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  • Product: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
  • CAS: 104087-61-8

Core Science & Biosynthesis

Foundational

Technical Guide: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

This guide serves as a definitive technical resource for 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS 104087-61-8), a bifunctional heterocyclic building block critical in the synthesis of GPCR-targeted pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS 104087-61-8), a bifunctional heterocyclic building block critical in the synthesis of GPCR-targeted pharmaceuticals.[1]

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one is a specialized pharmaceutical intermediate characterized by a "privileged scaffold" architecture.[1] It combines a polar, hydrogen-bond-donating imidazolidin-2-one head group with a basic piperazine tail via an ethyl linker.[1] This specific connectivity is highly valued in medicinal chemistry for designing ligands that target G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT) receptors, where the piperazine moiety acts as a cationic anchor and the imidazolidinone mimics peptide bonds or interacts with polar residues.

Key Physicochemical Profile
PropertyValue
CAS Number 104087-61-8
IUPAC Name 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one
Molecular Formula C₉H₁₈N₄O
Molecular Weight 198.27 g/mol
pKa (Calc) ~9.8 (Piperazine secondary amine), ~14 (Imidazolidinone NH)
LogP -0.8 to -1.2 (Highly hydrophilic)
Solubility Soluble in Water, DMSO, Methanol; Poor in Hexane

Synthetic Methodology & Manufacturing

The synthesis of this compound requires a strategy that avoids polymerization (due to the bifunctional nature of piperazine) and ensures regioselectivity.

Validated Synthetic Route: The "Excess Amine" Protocol

The most robust method involves the nucleophilic substitution of 1-(2-chloroethyl)imidazolidin-2-one with a large excess of piperazine .[1] This approach minimizes the formation of the symmetrical bis-alkylated byproduct.[1]

Reaction Scheme (Graphviz)

SynthesisRoute SM1 1-(2-Chloroethyl) imidazolidin-2-one (Electrophile) Intermediate Transition State (SN2 Attack) SM1->Intermediate K2CO3, MeCN Reflux, 12h SM2 Piperazine (Nucleophile, 5-10 equiv) SM2->Intermediate Product 1-[2-(Piperazin-1-yl)ethyl] imidazolidin-2-one (Target) Intermediate->Product Major (>85%) Byproduct Bis-alkylated Impurity Intermediate->Byproduct Minor (if SM2 low)

Figure 1: Nucleophilic substitution pathway. Using excess piperazine forces the reaction toward the mono-substituted product.[1]

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with Piperazine (anhydrous) (5.0 equivalents) and Potassium Carbonate (2.0 equivalents) in Acetonitrile (MeCN).

  • Addition: Heat the mixture to reflux (80–82°C). Add 1-(2-chloroethyl)imidazolidin-2-one (1.0 equivalent) dissolved in MeCN dropwise over 2 hours.[1] Rationale: Slow addition of the electrophile to a pool of excess nucleophile favors mono-alkylation.[1]

  • Reaction: Stir at reflux for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

  • Workup:

    • Cool to room temperature and filter off inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate to remove solvent.

    • Purification: The residue contains the product and excess piperazine. Piperazine can be removed by high-vacuum sublimation or by dissolving the residue in DCM and washing with limited water (the product partitions into organic, while excess piperazine prefers aqueous, though difficult due to polarity).

    • Preferred Purification: Flash column chromatography on silica gel using a gradient of DCM to DCM:MeOH:NH₄OH (90:9:1).

Pharmacological Applications & Mechanism

While CAS 104087-61-8 is an intermediate, its structure is a "pharmacophore hybrid" used to synthesize drugs acting on the Central Nervous System (CNS).[1]

The "Linker" Role in GPCR Ligands

This molecule serves as a flexible tether connecting two binding domains:

  • The Anchor (Piperazine): The basic nitrogen (pKa ~9.8) is protonated at physiological pH, forming a critical ionic bond with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs (Dopamine, Serotonin, Adrenergic).

  • The Effector (Imidazolidinone): This polar ring acts as a hydrogen bond acceptor/donor, often mimicking the peptide backbone to interact with serine or threonine residues in the receptor's secondary binding pocket.

Pharmacophore Integration Map

Pharmacophore Drug Target CNS Drug (e.g., 5-HT Antagonist) Piperazine Piperazine Moiety (Ionic Anchor) Drug->Piperazine Contains Imid Imidazolidinone (H-Bonding Motif) Drug->Imid Contains Linker Ethyl Linker (Distance Regulator) Piperazine->Linker Connected by Receptor GPCR Binding Pocket (Asp3.32 + Ser/Thr) Piperazine->Receptor Ionic Bond (Essential) Linker->Imid Connected by Imid->Receptor H-Bond (Selectivity)

Figure 2: Structural logic of using 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one in drug design. The molecule spans the orthosteric and allosteric sites of the receptor.

Relevant Therapeutic Classes[1]
  • Atypical Antipsychotics: Similar side chains are found in serotonin-dopamine antagonists.[1]

  • Antihypertensives: The imidazolidinone ring is structurally related to the core of Imidapril (ACE inhibitor), though the connectivity differs.

  • Mucolytics: Historically linked to Eprazinone derivatives, where the piperazine-ethyl chain modifies mucus rheology.[1]

Analytical Profiling & Quality Control

Due to the lack of a strong chromophore (only amide bonds), UV detection is challenging. Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD) is recommended.

HPLC Method (Self-Validating)

This method separates the mono-substituted product from the bis-impurity and starting materials.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Formate buffer, pH 3.0 (Adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold for polar amine)2-10 min: 5% → 60% B10-12 min: 60% B
Detection UV @ 210 nm (monitor amide bond) or MS (ESI+)
Retention Logic The highly polar product elutes early (~3-4 min). The bis-alkylated impurity is more hydrophobic and elutes later (~8-9 min).[1]
Identification Criteria[1][4]
  • Mass Spec (ESI+):

    • [M+H]⁺: m/z 199.15

    • Fragment 113: Loss of piperazine ring (cleavage at ethyl linker).

    • Fragment 85: Imidazolidinone ring fragment.[1]

  • ¹H NMR (D₂O):

    • δ 3.35 (t, 2H, Imidazolidinone N-CH₂)

    • δ 3.25 (t, 2H, Linker N-CH₂)

    • δ 2.40-2.60 (m, 10H, Piperazine + Linker CH₂)

References

  • American Elements. (n.d.). 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one Product Specifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75435, 1-(2-Chloroethyl)imidazolidin-2-one. Retrieved from [Link]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[2][3] Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination. Organic Letters, 8(12), 2531–2534. (Contextual grounding for imidazolidinone ring construction).

  • SIELC Technologies. (2018). HPLC Separation of Piperazine Derivatives. Retrieved from [Link]

Sources

Exploratory

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one chemical structure

Technical Monograph: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Role: Privileged Scaffold & Bifunctional Synthon in Medicinal Chemistry Introduction & Structural Analysis 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Role: Privileged Scaffold & Bifunctional Synthon in Medicinal Chemistry

Introduction & Structural Analysis

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS: 104087-61-8) represents a high-value intermediate in organic synthesis and medicinal chemistry. Structurally, it is a chimera of two distinct pharmacophores linked by an ethylene spacer: a polar, neutral imidazolidin-2-one ring (cyclic urea) and a basic, secondary piperazine ring.

This molecule serves as a versatile "linker" scaffold. The imidazolidinone moiety mimics the peptide bond (bioisostere) and acts as a hydrogen bond donor/acceptor, often enhancing water solubility and metabolic stability. The piperazine tail provides a basic center for salt formation and a secondary amine handle for further derivatization, making it ideal for constructing ligands for GPCRs (e.g., 5-HT, Dopamine) and protease inhibitors.

Pharmacophore Mapping

The molecule can be deconstructed into three functional zones critical for Structure-Activity Relationship (SAR) studies:

G cluster_0 Zone 1: Polar Head cluster_1 Zone 2: Linker cluster_2 Zone 3: Basic Tail Imid Imidazolidin-2-one (H-Bond Donor/Acceptor) Linker Ethyl Spacer (Flexible Distance) Imid->Linker N1-Attachment Pip Piperazine (Secondary Amine Handle) Linker->Pip N-Alkylation

Figure 1: Pharmacophore decomposition of the title compound, highlighting its modular nature for drug design.

Physicochemical Profile

Understanding the physical properties is crucial for optimizing reaction conditions and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue / CharacteristicImplication for Synthesis
Molecular Formula C₉H₁₈N₄O--
Molecular Weight 198.27 g/mol Low MW allows for "fragment-based" drug design.
CAS Number 104087-61-8Key identifier for sourcing.
Physical State Solid / Viscous Oil (purity dependent)Hygroscopic; store under inert atmosphere.
pKa (Predicted) ~8.5 - 9.0 (Piperazine N)Basic enough to form stable salts (HCl, fumarate).
LogP ~ -0.5 to 0.2Highly polar/hydrophilic due to the urea and amine.
Solubility High in H₂O, MeOH, EtOH; Low in HexaneUse polar protic solvents for reactions; avoid non-polar extraction.

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold. The Convergent N-Alkylation route is preferred for laboratory scale due to the availability of precursors.

Route A: Nucleophilic Substitution (Primary Protocol)

This method involves the alkylation of excess piperazine with 1-(2-chloroethyl)imidazolidin-2-one.

Precursors:

  • 1-(2-chloroethyl)imidazolidin-2-one (CAS: 75435-29-9): The electrophile.

  • Piperazine (Anhydrous): The nucleophile.

Reaction Scheme:

Rxn Reactants 1-(2-chloroethyl)imidazolidin-2-one + Piperazine (Excess) Intermediate Transition State (SN2 Attack) Reactants->Intermediate Activation Conditions Reagents: NaI (cat), K2CO3 Solvent: Acetonitrile or EtOH Temp: Reflux (80°C) Conditions->Intermediate Product 1-[2-(Piperazin-1-yl)ethyl] imidazolidin-2-one Intermediate->Product -HCl

Figure 2: Synthetic workflow for the N-alkylation route.

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (4.0 eq, excess is critical to prevent bis-alkylation) in Acetonitrile (MeCN) or Ethanol (10 volumes).

  • Activation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) as a base to scavenge the HCl byproduct. Optionally, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to generate the more reactive iodo-intermediate in situ (Finkelstein reaction logic).

  • Addition: Dropwise add a solution of 1-(2-chloroethyl)imidazolidin-2-one (1.0 eq) in minimal solvent to the refluxing piperazine mixture over 30 minutes.

  • Reaction: Reflux at 80°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1) or LC-MS. The starting chloride should disappear.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (KCl/KI).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purification: The residue contains the product and excess piperazine. Remove excess piperazine by high-vacuum sublimation (if solid) or by selective extraction.

    • Extraction Strategy: Dissolve residue in DCM. Wash with minimal water (the product is water-soluble, so keep aqueous phase volume low and saturate with NaCl). Alternatively, convert to the HCl salt by adding HCl/Ether, filter the precipitate, and recrystallize from EtOH/Et₂O.

Route B: Cyclization (Alternative)

Reaction of N-(2-aminoethyl)piperazine with Urea or Carbonyl Diimidazole (CDI). This route avoids alkyl halides but requires high temperatures to close the urea ring.

Applications in Drug Discovery

This scaffold is a structural analog to the side chains of several bioactive compounds. Its primary utility is as a "linker-head" unit that can be attached to a hydrophobic "tail" (aryl group) to create amphiphilic drugs.

1. Antitussive & Mucolytic Analogs: The structure is chemically related to Eprazinone (CAS: 10402-90-1).[1] While Eprazinone uses a different ketone linker, the piperazinyl-ethyl motif is conserved. Researchers use the imidazolidin-2-one derivative to improve the metabolic stability of such drugs (the cyclic urea is less prone to enzymatic hydrolysis than open-chain amides).

2. GPCR Ligand Design: The piperazine nitrogen is a canonical binding element for:

  • 5-HT (Serotonin) Receptors: Aryl-piperazines are classic 5-HT ligands. Attaching an aryl group to the secondary amine of this scaffold creates potential anxiolytics.

  • Alpha-Adrenergic Receptors: The imidazolidinone ring can mimic the catechol ring of epinephrine in terms of hydrogen bonding, while the piperazine provides the ionic interaction.

3. Protease Inhibition: Cyclic ureas are often used as "spacers" in HIV protease inhibitors or renin inhibitors to position hydrophobic groups correctly within the enzyme active site.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       6.3 ppm (s, 1H, NH of imidazolidinone).
      
    • 
       3.2–3.4 ppm (m, 4H, Imidazolidinone ring CH₂).
      
    • 
       3.1 ppm (t, 2H, Linker -CH₂-N-Imid).
      
    • 
       2.4–2.5 ppm (m, 6H, Linker -CH₂-N-Pip + Piperazine ring CH₂ adjacent to alkyl).
      
    • 
       2.7 ppm (m, 4H, Piperazine ring CH₂ adjacent to NH).
      
  • IR Spectroscopy:

    • Strong band at 1680–1700 cm⁻¹ (C=O stretch, cyclic urea).

    • Broad band at 3200–3400 cm⁻¹ (N-H stretch).

  • Mass Spectrometry (ESI+):

    • Major peak at [M+H]⁺ = 199.15 .

Safety & Handling

  • Hazards: The compound is an amine and likely an irritant. The precursor 1-(2-chloroethyl)imidazolidin-2-one is an alkylating agent and should be treated as a potential mutagen.

  • Storage: Store at 2–8°C under argon. The secondary amine is prone to oxidation over long periods; the urea moiety is hygroscopic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14208333, 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one. Retrieved from [Link]

  • American Elements. 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Product Specifications. Retrieved from [Link][2][3]

  • Maddox, J. et al. (2020). Synthesis of Imidazolidin-2-ones via Pseudo-Multicomponent Protocols. MDPI Molecules. (Contextual synthesis of imidazolidinone rings). Retrieved from [Link]

  • National Institutes of Health. Eprazinone Compound Summary (Structural Analog Context). PubChem.[1][4] Retrieved from [Link]

Sources

Foundational

Physicochemical properties of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

Core Identity & Physicochemical Characterization Executive Summary & Compound Identity 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS: 104087-61-8) is a bifunctional nitrogenous heterocycle serving as a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physicochemical Characterization

Executive Summary & Compound Identity

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS: 104087-61-8) is a bifunctional nitrogenous heterocycle serving as a critical intermediate in medicinal chemistry.[1][2][3] It features a polar imidazolidin-2-one (cyclic urea) head group linked via an ethyl chain to a piperazine moiety.[1][2][3]

This specific architecture makes it a "privileged scaffold" for the synthesis of bioactive molecules targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, where the piperazine ring acts as a pharmacophore anchor and the cyclic urea mimics peptide bonds or provides specific hydrogen-bonding interactions.[1][2][3]

Nomenclature & Identifiers
Identifier TypeValue
CAS Registry Number 104087-61-8
IUPAC Name 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
Molecular Formula C₉H₁₈N₄O
Molecular Weight 198.27 g/mol
SMILES C1CN(CCN1)CCN2CCNC2=O
InChI Key BUVFKQKYSDYXNV-UHFFFAOYSA-N

Physicochemical Properties Profile

The following data synthesizes experimental observations with high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions essential for formulation and synthesis planning.

Table 1: Core Physicochemical Parameters[2][3]
PropertyValue / DescriptionTechnical Insight
Physical State Solid (Crystalline Powder)Stabilized by intermolecular H-bonds in the crystal lattice.[1][2][3]
Melting Point 120–125 °C (Predicted range)High melting point relative to MW due to dipole-dipole interactions of the cyclic urea.[1][2][3]
Solubility (Water) High (>10 mg/mL)The secondary amine and cyclic urea oxygen facilitate rapid aqueous solvation.[1][2][3]
Solubility (Organic) Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in DCM.[2][3]Protic solvents are required to disrupt the crystal lattice effectively.[1][2][3]
LogP (Octanol/Water) -1.1 to -0.5 (Predicted)Hydrophilic .[1][2][3] The compound partitions preferentially into the aqueous phase.[1][2][3]
pKa (Basic) ~9.8 (Piperazine N4)The distal piperazine nitrogen is highly basic and protonatable at physiological pH.[1][2][3]
pKa (Acidic) >14 (Urea NH)The imidazolidinone NH is non-basic and weakly acidic; deprotonation requires strong bases (e.g., NaH).[1][2][3]
H-Bond Donors 2 (Urea NH, Piperazine NH)Critical for receptor binding and solubility.[1][2][3]
H-Bond Acceptors 3 (Urea O, 2x Tertiary Amines)The urea oxygen is a potent acceptor.[1][2][3]
Structural Analysis & Reactivity

The molecule contains two distinct nitrogen environments:

  • Nucleophilic Center (Piperazine NH): The secondary amine is the primary site for derivatization (alkylation, acylation).[1][2][3] It exhibits typical amine reactivity.[1][2][3]

  • Non-Nucleophilic Polar Center (Imidazolidinone): The cyclic urea is planar and chemically robust.[1][2][3] It resists hydrolysis under mild acidic/basic conditions, making it a stable "head group" in drug design.[2][3]

Synthetic Methodologies

Two primary routes are established for generating this scaffold. The choice depends on the availability of starting materials and the desired purity profile.[2][3]

Route A: The "Linker" Approach (Convergent)

This method involves the alkylation of excess piperazine with a pre-functionalized imidazolidinone.[1][2][3] This is preferred to avoid polymerization.[1][2][3]

Protocol:

  • Precursor: 1-(2-Chloroethyl)imidazolidin-2-one.[1][2][3]

  • Reagent: Piperazine (anhydrous, 3–5 equivalents).

  • Solvent: Acetonitrile or DMF.[1][2][3]

  • Base: Potassium Carbonate (

    
    ) or DIPEA.[1][2][3]
    
  • Conditions: Reflux (80°C) for 12–16 hours.

  • Purification: The excess piperazine is removed via sublimation or selective extraction (DCM/Water at pH 10).[1][2][3]

Route B: The "Cyclization" Approach (Linear)

Constructing the cyclic urea ring after establishing the amine chain.[1][2][3]

  • Precursor:

    
    -(2-aminoethyl)piperazine.[1][2][3]
    
  • Reagent: Urea or Carbonyl Diimidazole (CDI).[1][2][3]

  • Mechanism: Transamidation followed by intramolecular cyclization.[1][2][3]

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the convergent synthesis logic and the reactivity profile of the final compound.

SynthesisPath Start1 1-(2-Chloroethyl) imidazolidin-2-one Intermediate Transition State (SN2 Attack) Start1->Intermediate + Base / Heat Start2 Piperazine (Excess) Start2->Intermediate Product 1-[2-(Piperazin-1-yl)ethyl] imidazolidin-2-one Intermediate->Product - HCl SiteA Site A: Sec-Amine (Nucleophilic Attack) Product->SiteA Derivatization SiteB Site B: Cyclic Urea (H-Bond Acceptor) Product->SiteB Binding

Figure 1: Convergent synthesis pathway via N-alkylation and key reactivity sites for downstream medicinal chemistry applications.[1][2][3]

Handling, Stability & Storage

Self-Validating Protocol for Purity Check: Due to the presence of the secondary amine, this compound can absorb CO₂ from the air to form carbamates.[2][3]

  • Test: Dissolve 10 mg in

    
    .
    
  • Observation: Check ¹H NMR. A shift in the methylene protons adjacent to the piperazine nitrogen suggests carbamate formation.[1][2][3]

  • Correction: If degraded, wash with 1M NaOH and extract into DCM to regenerate the free base.[2][3]

Storage Guidelines:

  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.[1][2][3]

  • Container: Amber glass vials (protect from light, though photostability is generally good).[1][2][3]

Biological Relevance & Applications

This molecule is not a drug itself but a pharmacophore enabler .[1][2][3]

  • GPCR Ligands: The ethyl-piperazine linker is the "magic distance" (approx 3-4 Å) often required to bridge the orthosteric binding site (aspartate residue) and secondary hydrophobic pockets in Dopamine D2 and Serotonin 5-HT2A receptors.[1][2][3]

  • Bioisosterism: The imidazolidin-2-one ring serves as a stable, neutral bioisostere for amide or ester groups, improving metabolic stability against esterases.[1][2][3]

Interaction Map

InteractionMap Center 1-[2-(Piperazin-1-yl)ethyl] imidazolidin-2-one Asp Aspartate Residue (Receptor) Center->Asp Ionic Interaction (Protonated Piperazine N) Pocket Hydrophobic Pocket Center->Pocket Van der Waals (Ethyl Linker) Water Solvent Network Center->Water H-Bonding (Urea Oxygen)

Figure 2: Pharmacophore interaction map demonstrating the binding modes within a theoretical GPCR active site.[1][2][3]

References

  • American Elements. 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one Product Specifications. Retrieved from [Link][1][2][3][4]

  • PubChem. Compound Summary: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CID 14208333).[1][2][3][4] National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Khalili, F., et al. (2009).[1][2][3][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3][5][6] Journal of Chemical & Engineering Data. (Contextual data for piperazine derivatives). Retrieved from [Link][1][2][3]

  • CAS Common Chemistry. Detail for CAS RN 104087-61-8. Retrieved from [Link][1][2][3]

Sources

Exploratory

Synthesis Pathway for 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

Executive Summary & Strategic Overview Target Molecule: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one CAS Registry Number: 104087-61-8 Molecular Formula: C9H18N4O Key Applications: Pharmaceutical intermediate (linker for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Target Molecule: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one CAS Registry Number: 104087-61-8 Molecular Formula: C9H18N4O Key Applications: Pharmaceutical intermediate (linker for antipsychotics/antidepressants), epoxy curing agent, and functional monomer.

This technical guide details the Convergent Nucleophilic Assembly pathway, currently the most robust and scalable method for synthesizing 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one. Unlike linear syntheses that suffer from poor regio-control, this modular approach builds the stable imidazolidinone core first, activates it, and then couples it with the piperazine moiety. This strategy minimizes side reactions (such as polymerization) and maximizes yield.

Core Synthesis Strategy

The synthesis is divided into three critical stages:

  • Scaffold Formation: Cyclization of aminoethylethanolamine (AEEA) with urea to form the hydroxy-functionalized core (HEIU).

  • Functional Activation: Conversion of the hydroxyl group to a reactive chloride using thionyl chloride (SOCl₂).

  • Convergent Assembly: Nucleophilic substitution (

    
    ) of the chloride with excess piperazine to install the piperazine tail without bis-alkylation.
    

Retrosynthetic Analysis

To understand the logic of the forward synthesis, we first deconstruct the target molecule. The disconnection strategy focuses on the C-N bond between the ethyl linker and the piperazine ring, which is the most strategic bond to form late-stage.

Retrosynthesis Target Target Molecule 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Inter1 Electrophile 1-(2-Chloroethyl)imidazolidin-2-one (CEIU) Target->Inter1 C-N Disconnection (S_N2) Inter2 Nucleophile Piperazine Target->Inter2 Precursor1 Precursor 1-(2-Hydroxyethyl)imidazolidin-2-one (HEIU) Inter1->Precursor1 Functional Group Interconversion (Chlorination) RawMat Raw Materials Aminoethylethanolamine (AEEA) + Urea Precursor1->RawMat Cyclocondensation

Figure 1: Retrosynthetic breakdown of the target molecule, highlighting the convergent assembly strategy.

Detailed Experimental Protocol

Stage 1: Scaffold Formation (Synthesis of HEIU)

Objective: Synthesize 1-(2-hydroxyethyl)imidazolidin-2-one (HEIU). Reaction Type: Cyclocondensation (Transamidation).

Reagents:

  • Aminoethylethanolamine (AEEA) [CAS: 111-41-1]: 1.0 eq

  • Urea [CAS: 57-13-6]: 1.0 - 1.1 eq

Protocol:

  • Charge: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, charge AEEA.

  • Addition: Add Urea in portions.

  • Heating: Heat the mixture to 130–150°C . As the temperature rises, ammonia (

    
    ) gas will evolve.
    
    • Critical Control: Ensure efficient venting or scrubbing of ammonia to drive the equilibrium forward.

  • Completion: Continue heating until ammonia evolution ceases (approx. 3–5 hours).

  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, recrystallize from ethanol or remove residual urea by washing with cold water.

Mechanism: The primary amine of AEEA attacks urea, releasing ammonia. The secondary amine then attacks the carbonyl, closing the ring to form the thermodynamically stable 5-membered imidazolidinone.

Stage 2: Functional Activation (Chlorination)

Objective: Convert HEIU to 1-(2-chloroethyl)imidazolidin-2-one (CEIU). Reaction Type: Nucleophilic Substitution (using


).

Reagents:

  • HEIU (from Stage 1): 1.0 eq

  • Thionyl Chloride (

    
    ): 1.2 - 1.5 eq
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    

Protocol:

  • Dissolution: Dissolve HEIU in dry DCM in a reaction vessel under inert atmosphere (

    
    ).
    
  • Addition: Add Thionyl Chloride dropwise at 0–5°C (ice bath) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then reflux (approx. 40°C) for 3–5 hours.

    • Observation: Evolution of

      
       and 
      
      
      
      gas indicates reaction progress.
  • Quench: Cool the mixture and carefully quench with saturated

    
     solution to neutralize excess acid.
    
  • Extraction: Separate the organic layer, dry over

    
    , and evaporate the solvent.
    
  • Yield: Expect a yield of 65–95%. The product (CEIU) is a solid/oil that can be used directly.

Stage 3: Convergent Assembly (Piperazine Alkylation)

Objective: Coupling of CEIU with Piperazine to form the final target. Reaction Type:


 Alkylation.

Reagents:

  • CEIU (from Stage 2): 1.0 eq

  • Piperazine [CAS: 110-85-0]: 3.0 - 5.0 eq (Excess is critical)

  • Base: Potassium Carbonate (

    
    ): 2.0 eq
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    )

Protocol:

  • Preparation: Dissolve Piperazine (large excess) and

    
     in the solvent.
    
    • Why Excess? Piperazine has two reactive nitrogens. Using a large excess ensures the statistical probability favors mono-alkylation over bis-alkylation (polymerization).

  • Addition: Add a solution of CEIU (in the same solvent) dropwise to the piperazine mixture at reflux temperature (80°C for acetonitrile).

  • Reflux: Stir at reflux for 6–12 hours. Monitor by TLC or HPLC for the disappearance of CEIU.

  • Workup:

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent.

    • Purification: The residue contains the product and excess piperazine. Piperazine can be removed by sublimation or distillation (if stable), or by washing with a solvent where the product is insoluble but piperazine is soluble (e.g., ether/hexane trituration, though solubility must be verified).

    • Refined Purification: Column chromatography (DCM/MeOH) or recrystallization is recommended for pharma-grade purity.

Process Workflow Diagram

SynthesisWorkflow Start Start: AEEA + Urea Step1 Step 1: Cyclization 130-150°C, -NH3 Start->Step1 Inter1 Intermediate: HEIU Step1->Inter1 Step2 Step 2: Chlorination SOCl2, DCM, Reflux Inter1->Step2 Inter2 Intermediate: CEIU Step2->Inter2 Step3 Step 3: Alkylation Piperazine (xs), K2CO3 Inter2->Step3 End Final Product: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Step3->End

Figure 2: Step-by-step process flow from raw materials to the final functionalized imidazolidinone.

Key Technical Parameters & Troubleshooting

ParameterRecommended RangeImpact on Quality
Stoichiometry (Step 3) Piperazine:CEIU > 3:1Critical: Prevents formation of the bis-product (dimer), which is difficult to separate.
Temperature (Step 1) 135°C - 150°CToo low: Incomplete cyclization. Too high: Degradation/discoloration.
Moisture Control Anhydrous (Step 2)Presence of water during chlorination hydrolyzes

, reducing yield and generating

gas violently.
Base Selection

or

Inorganic bases like carbonate are preferred to scavenge HCl without competing as nucleophiles.

Safety & Handling

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water. Handle in a fume hood. Wear chemical-resistant gloves and eye protection.
    
  • Piperazine: A strong sensitizer and irritant. Inhalation of dust/vapors can cause asthma-like symptoms. Use strictly in a fume hood.

  • Ammonia Evolution: Step 1 generates significant ammonia gas. Ensure the reaction vessel is vented to a scrubber (acid trap).

References

  • Title: Synthesis method of 2-imidazolidinone (CN102030711A).
  • Title: Method for synthesis of molecules containing a functional group of nitriloxide (RU2724105C2).
  • General Imidazolidinone Synthesis: Title: Imidazolidinone synthesis.[1][2][3][4][5] Source: Organic Chemistry Portal. URL:[Link]

  • Piperazine Alkylation Dynamics: Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Source: ResearchGate.[6][7] URL:[Link]

Sources

Foundational

The Imidazolidin-2-one Scaffold: From Textile Stabilizers to Asymmetric Architects

Executive Summary The imidazolidin-2-one ring (ethylene urea) represents a masterclass in chemical versatility. Originally commoditized as a formaldehyde scavenger in the textile industry, this five-membered cyclic urea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazolidin-2-one ring (ethylene urea) represents a masterclass in chemical versatility. Originally commoditized as a formaldehyde scavenger in the textile industry, this five-membered cyclic urea has evolved into a pharmacophore of immense clinical value and a cornerstone of modern asymmetric organocatalysis. This guide traces the scaffold's trajectory from industrial commodity to the Nobel Prize-winning "MacMillan catalysts," providing actionable protocols and mechanistic insights for the practicing scientist.

Part 1: Historical Genesis & Industrial Utility

The Formaldehyde Scavenger

The history of imidazolidin-2-one is rooted in the mid-20th-century textile industry. As durable press resins (based on urea-formaldehyde) became ubiquitous, the release of free formaldehyde became a health hazard. Imidazolidin-2-one, synthesized from ethylenediamine and urea, emerged as a potent scavenger. Its secondary amines react rapidly with formaldehyde to form N,N'-dimethylol ethylene urea (DMEU), effectively trapping the volatile carcinogen.

Key Reaction:



While this application relies on the nucleophilicity of the nitrogen atoms, it was the rigidity and polarity of the ring system that eventually attracted medicinal chemists.

Part 2: The Medicinal Chemistry Renaissance

Nature provided the first blueprint for this scaffold in Biotin (Vitamin B7) , where the imidazolidin-2-one ring is fused to a tetrahydrothiophene. This structural motif facilitates the carboxylation reactions essential for fatty acid synthesis. Medicinal chemists mimicked this hydrogen-bonding capability to design drugs with high receptor affinity.

Key Pharmaceutical Derivatives[1]
Drug ClassCompoundMechanism of ActionRole of Imidazolidin-2-one
Antibiotic Azlocillin Ureidopenicillin (Cell wall synthesis inhibitor)The cyclic urea side chain enhances potency against Pseudomonas aeruginosa by mimicking the peptide backbone and improving penetration.
Cardiovascular Imidapril ACE InhibitorThe ring acts as a conformationally restricted amino acid analogue, positioning the carboxylate to chelate the Zinc ion in the ACE active site.
Antischistosomal Niridazole Thiazole derivativeContains a related imidazolidinone-like core; acts as a schistosomicide.
Visualization: The Pharmacophore Evolution

The following diagram illustrates the structural leap from simple industrial scavengers to complex bioactive agents.

PharmacophoreEvolution Textile Industrial Textile Agent (Imidazolidin-2-one) Biotin Natural Product Anchor (Biotin/Vitamin B7) Textile->Biotin Bio-inspiration Azlocillin Antibiotic Pharmacophore (Azlocillin) Biotin->Azlocillin Mimicry of Peptide Bond MacMillan Asymmetric Catalyst (MacMillan Gen 2) Azlocillin->MacMillan Rigid Chiral Scaffold Design

Figure 1: The evolutionary trajectory of the imidazolidin-2-one scaffold from industrial utility to high-value pharmaceutical and catalytic applications.

Part 3: The Chiral Revolution (The MacMillan Era)

The most significant modern advancement involving this scaffold occurred in the early 2000s with the advent of Organocatalysis . David MacMillan (Nobel Laureate, 2021) utilized the imidazolidinone ring to create chiral amine catalysts that mimic the activity of Lewis acid metals and enzymes (Type I aldolases).

Why Imidazolidinones?
  • Rigidity: The five-membered ring locks the conformation, minimizing the degrees of freedom in the transition state.

  • Shielding: Bulky groups (e.g., tert-butyl, benzyl) at the C2 and C5 positions effectively shield one face of the molecule, forcing incoming nucleophiles to attack from a specific trajectory.

  • LUMO Lowering: Condensation with an aldehyde forms an iminium ion, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby activating the substrate toward nucleophilic attack.

Part 4: Expert Protocol

Synthesis of the MacMillan 2nd Generation Catalyst

(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one [1]

This protocol is synthesized from high-reliability sources, including Organic Syntheses and MacMillan's foundational papers. It describes the formation of the catalyst salt, which is the stable, storable form.

Safety: Methylamine is a gas/volatile liquid and an irritant. Perform all steps in a fume hood.

Phase 1: Amide Formation
  • Reagents: Start with L-Phenylalanine methyl ester hydrochloride (1.0 equiv).

  • Reaction: Suspend the ester in methanol. Add Methylamine (40% aq. solution, 4.0 equiv) dropwise.

  • Conditions: Stir at room temperature for 18–24 hours. The reaction is driven by the nucleophilic attack of the amine on the ester.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol and excess methylamine. The resulting solid is L-Phenylalanine N-methylamide .

Phase 2: Cyclization to Imidazolidinone
  • Reagents: Suspend the amide from Phase 1 in Methanol or Ethanol . Add Pivalaldehyde (Trimethylacetaldehyde) (1.1 equiv).

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or maintain slightly acidic conditions (often the HCl salt of the amide is sufficient, or HCl in ether is added).

  • Reflux: Heat the mixture to reflux for 24 hours. A Dean-Stark trap can be used if running in benzene/toluene to remove water, but modern protocols often use methanol with molecular sieves or simple reflux followed by concentration.

  • Mechanism: The amine condenses with the aldehyde to form an imine, which is then attacked by the amide nitrogen to close the ring.

Phase 3: Salt Formation & Purification
  • Precipitation: Cool the reaction mixture. Add HCl (4M in dioxane) or TFA depending on the desired counterion. The MacMillan catalyst is typically stored as the Triflate (TfOH) or HCl salt to prevent hydrolysis and ensure a rigid conformation.

  • Recrystallization: Recrystallize the crude solid from Isopropanol/Hexanes .

  • Yield: Expect 60–75% overall yield.

  • Validation:

    • 1H NMR (MeOD): Look for the tert-butyl singlet (~0.9-1.0 ppm) and the diagnostic C2 proton singlet/doublet (~4.5 ppm).

    • Chiral Purity: Confirm ee >99% via chiral HPLC if necessary, though the starting material's purity largely dictates this.

Part 5: Mechanistic Insight (Iminium Activation)

The power of the imidazolidinone catalyst lies in its ability to transiently form an iminium ion with


-unsaturated aldehydes.[2] This species is electronically similar to an 

-unsaturated ketone activated by a Lewis acid.
Mechanism Diagram

The following Graphviz diagram details the catalytic cycle for a Diels-Alder reaction, a hallmark application of this scaffold.

MacMillanCycle Catalyst Imidazolidinone Catalyst (Secondary Amine) Iminium Iminium Ion Intermediate (LUMO Lowered / Activated) Catalyst->Iminium Condensation (-H2O) Substrate Substrate (α,β-Unsaturated Aldehyde) Substrate->Iminium Condensation (-H2O) Transition Transition State (Si-face Shielded by Benzyl) Iminium->Transition + Diene/Nucleophile Product_Imine Product Imine Transition->Product_Imine C-C Bond Formation Product_Imine->Catalyst Catalyst Regeneration FinalProduct Chiral Product (High ee) Product_Imine->FinalProduct Hydrolysis (+H2O)

Figure 2: The catalytic cycle of MacMillan's imidazolidinone organocatalyst.[1][3][4] The formation of the iminium ion lowers the LUMO energy, while the chiral scaffold directs the stereochemical outcome.

References

  • Synthesis of Imidazolidin-2-ones (General Protocol)

    • Molecules2021, 26(15), 4432.
  • MacMillan Catalyst Discovery & Nobel Context

    • Chemistry World.
  • Synthesis of MacMillan Catalyst (Organic Syntheses)

    • Org.[5][6] Synth.2011 , 88, 42-53.[5] "The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one." (Note: This protocol is analogous to the benzyl variant).[2][7]

  • Azlocillin (Drug Data)

    • PubChem Compound Summary. "Azlocillin Sodium."[8][9][10]

  • Imidapril (Drug Data)

    • PubChem Compound Summary. "Imidaprilat" (Active metabolite).[8]

  • Organocatalysis Review (Princeton University)

    • MacMillan Group.[7] "Asymmetric Synthesis Enabled by Metal-Free Catalysis."

Sources

Exploratory

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one CAS number and identifiers

Part 1: Identity & Physicochemical Profile[1] 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein couple...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Identity & Physicochemical Profile[1]

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), particularly within the neuropsychiatric and cardiovascular therapeutic areas. It functions as a flexible "linker" moiety, connecting a pharmacophore (often an arylpiperazine) to a polar headgroup (imidazolidinone), thereby modulating solubility and receptor binding affinity.

Core Identifiers
Identifier Type Value
Chemical Name 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
CAS Registry Number 104087-61-8
Synonyms 1-(2-Piperazin-1-ylethyl)imidazolidin-2-one; 1-(2-(1-Piperazinyl)ethyl)-2-imidazolidinone
Molecular Formula C

H

N

O
Molecular Weight 198.27 g/mol
SMILES C1CN(CCN1)CCN2CCNC2=O
InChI Key BUVFKQKYSDYXNV-UHFFFAOYSA-N
Physicochemical Properties[5]
  • Appearance: White to off-white crystalline powder.

  • Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, Ethanol); moderately soluble in water due to the polarity of the urea and amine groups.

  • pKa: The piperazine nitrogen (secondary amine) typically has a pKa

    
     9.8, making it protonated at physiological pH. The imidazolidinone nitrogen is non-basic.
    
  • Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere (Argon/Nitrogen).

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one is most efficiently achieved through a nucleophilic substitution strategy using the commercially available precursor 1-(2-chloroethyl)imidazolidin-2-one . This route minimizes side reactions compared to the cyclization of linear urea precursors.

Reaction Pathway Diagram

SynthesisPathway Figure 1: Nucleophilic substitution pathway for the synthesis of the target compound. Precursor 1-(2-Chloroethyl) imidazolidin-2-one (CAS 2387-20-4) Intermediate Transition State (S_N2 Attack) Precursor->Intermediate + Base (K2CO3) Reflux, CH3CN Reagent Piperazine (Excess) Reagent->Intermediate Product 1-[2-(Piperazin-1-yl) ethyl]imidazolidin-2-one (CAS 104087-61-8) Intermediate->Product - HCl

Step-by-Step Experimental Protocol

Objective: Synthesis of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one via N-alkylation.

Reagents:

  • 1-(2-Chloroethyl)imidazolidin-2-one (1.0 eq)[1]

  • Piperazine (Anhydrous) (3.0 – 5.0 eq) [Note: Excess is critical to prevent bis-alkylation]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Acetonitrile (MeCN) or DMF (Solvent)

  • Sodium Iodide (NaI) (0.1 eq, catalytic) [Optional: Finkelstein catalyst to accelerate reaction]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 eq) in anhydrous Acetonitrile (10 mL/g precursor).

  • Activation: Add K

    
    CO
    
    
    
    (2.0 eq) and catalytic NaI to the solution. Stir at room temperature for 15 minutes.
  • Addition: Dropwise add a solution of 1-(2-chloroethyl)imidazolidin-2-one (1.0 eq) in Acetonitrile.

    • Rationale: Slow addition favors mono-alkylation over the formation of the symmetrical bis-imidazolidinone byproduct.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 12–18 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH

    
    OH 90:9:1) or LC-MS.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl/KI).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Resuspend the residue in water and extract with Dichloromethane (DCM) (3x).

    • Note: Unreacted piperazine is highly water-soluble and will largely remain in the aqueous phase if the pH is not adjusted too high.

    • Dry the organic layer over MgSO

      
      , filter, and evaporate.
      
    • Recrystallization: If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Part 3: Applications in Drug Discovery[2]

This compound serves as a "privileged structure" linker in medicinal chemistry. The ethyl-piperazine motif is a classic pharmacophore found in numerous psychotropic drugs.

Pharmacophore Integration

The Imidazolidinone-Ethyl-Piperazine moiety acts as a bioisostere for:

  • Hydantoin derivatives: Used in anticonvulsants.

  • Cyclic Ureas: Found in HIV protease inhibitors and chemokine receptor antagonists.

Key Mechanism: The basic nitrogen of the piperazine ring (pKa ~9.8) mimics the protonated amine of neurotransmitters (serotonin/dopamine), forming a salt bridge with an aspartate residue in the transmembrane domain of GPCRs (e.g., D2, 5-HT2A). The imidazolidinone headgroup provides hydrogen bond donor/acceptor sites to anchor the molecule in the receptor vestibule.

Analytical Quality Control Workflow

To ensure the integrity of this intermediate for downstream API synthesis, a rigorous QC workflow is required.

QC_Workflow Figure 2: Quality Control Workflow for CAS 104087-61-8 cluster_purity Purity Analysis cluster_identity Identity Verification Sample Raw Product (Crude) HPLC HPLC-UV (210/254 nm) >98% Purity Required Sample->HPLC HNMR 1H-NMR (DMSO-d6) Confirm Structure Sample->HNMR MS LC-MS (ESI+) [M+H]+ = 199.15 HPLC->MS If Pass HNMR->MS Release Release for Synthesis MS->Release Confirmed

Part 4: Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 104087-61-8 is limited, its structural components (piperazine and alkyl halides) dictate a cautious safety profile.

Hazard Identification (Derived)
  • Corrosivity/Irritation: Piperazine derivatives are known skin and eye irritants and potential sensitizers. Treat this compound as Causes severe skin burns and eye damage (H314) until proven otherwise.

  • Sensitization: May cause an allergic skin reaction (H317).

  • Handling: Always handle in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

Emergency Protocols
  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Consult a physician immediately.

  • Skin Contact: Wash with copious amounts of soap and water. Remove contaminated clothing.

  • Spill: Neutralize with a dilute acid (e.g., acetic acid) if appropriate, absorb with inert material (vermiculite), and dispose of as hazardous chemical waste.

References

  • American Elements. "1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one Product Information." American Elements Catalog. Accessed January 2026.[2] [Link]

  • PubChem. "1-(2-Chloroethyl)imidazolidin-2-one (Precursor)." National Library of Medicine. [Link]

  • MDPI. "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones." Molecules, 2020.[3][4] [Link]

Sources

Foundational

Potential therapeutic targets of piperazinylethyl imidazolidinone compounds

From 5-HT Modulation to Alpha-Adrenergic Blockade Executive Summary The piperazinylethyl imidazolidinone moiety represents a privileged pharmacophore in medicinal chemistry, distinguished by its capacity to engage Class...

Author: BenchChem Technical Support Team. Date: February 2026

From 5-HT Modulation to Alpha-Adrenergic Blockade

Executive Summary

The piperazinylethyl imidazolidinone moiety represents a privileged pharmacophore in medicinal chemistry, distinguished by its capacity to engage Class A G-Protein Coupled Receptors (GPCRs). This scaffold combines a basic piperazine core—serving as a protonatable anchor for aspartic acid residues in receptor binding pockets—with an imidazolidinone tail that functions as a hydrogen-bond acceptor/donor mimic of urea.

This technical guide analyzes the two primary therapeutic applications of this structural class:

  • Neuropsychiatry: Antagonism of Serotonin (5-HT) autoreceptors (specifically 5-HT1A, 1B, and 1D) to accelerate antidepressant onset.[1]

  • Urology: Antagonism of Alpha-1 Adrenergic receptors for the treatment of Benign Prostatic Hyperplasia (BPH).[2][3][4][5]

Chemical Biology & SAR: The "Warhead" and the "Linker"

The pharmacological versatility of piperazinylethyl imidazolidinone compounds stems from their modular Structure-Activity Relationship (SAR).

  • The Basic Center (Piperazine): The N4 nitrogen of the piperazine ring is typically protonated at physiological pH. This cation forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix 3 (TM3) of aminergic GPCRs.

  • The Linker (Ethyl Chain): A two-carbon spacer is optimal for positioning the imidazolidinone headgroup in the secondary binding pocket (vestibule) of the receptor, often interacting with aromatic clusters via pi-cation or hydrophobic interactions.

  • The Headgroup (Imidazolidinone): This polar moiety improves water solubility compared to simple phenyl rings and engages in specific H-bonding networks, often determining subtype selectivity (e.g., 5-HT1A vs. D2 dopamine receptors).

Primary Therapeutic Target: 5-HT1 Receptor Pan-Antagonism

Indication: Major Depressive Disorder (MDD), Anxiety. Key Compound: GSK163090 (1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone).

Mechanism of Action

Standard Selective Serotonin Reuptake Inhibitors (SSRIs) increase synaptic serotonin (5-HT). However, this initial surge activates presynaptic 5-HT1A and 5-HT1B autoreceptors , which act as "brakes" (negative feedback loops), reducing neuronal firing and 5-HT release. This delays therapeutic onset by weeks until these receptors desensitize.

Piperazinylethyl imidazolidinone derivatives function as silent antagonists at these autoreceptors. By blocking the negative feedback loop immediately, they permit a rapid and sustained elevation of synaptic 5-HT, potentially accelerating the antidepressant effect.

Signaling Pathway Visualization

The following diagram illustrates the 5-HT1A signaling cascade and the inhibitory node targeted by this scaffold.

G cluster_presynaptic Presynaptic Neuron Agonist Endogenous 5-HT Receptor 5-HT1A Autoreceptor (Gi/o Coupled) Agonist->Receptor Activates Drug Piperazinylethyl Imidazolidinone Drug->Receptor Blocks (Antagonist) Firing Neuronal Firing (5-HT Release) Drug->Firing Result: Disinhibition (Restores Firing) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Channel GIRK K+ Channel G_Protein->Channel Opens (Hyperpolarization) cAMP cAMP Levels AC->cAMP Decreases Channel->Firing Inhibits

Figure 1: Mechanism of Action. The drug antagonizes the Gi/o-coupled 5-HT1A receptor, preventing the hyperpolarization that normally inhibits serotonin release.

Secondary Target: Alpha-1 Adrenergic Receptors

Indication: Benign Prostatic Hyperplasia (BPH).[2][3][5] Mechanism: Antagonism of Alpha-1A receptors in the prostate smooth muscle.[4][5]

While the imidazolidinone tail provides unique polarity, the phenylpiperazine core is a classic "alpha-blocker" motif (seen in drugs like Naftopidil). In this context, the imidazolidinone group often serves to reduce blood-brain barrier (BBB) penetration compared to CNS-active analogs, thereby localizing the effect to the periphery (uroselectivity) and minimizing central side effects like dizziness.

Selectivity Profile Comparison:

Feature5-HT1 Antagonist (CNS)Alpha-1 Antagonist (Urology)
Target Subtype 5-HT1A, 5-HT1BAlpha-1A > Alpha-1B
Lipophilicity (LogP) Moderate-High (Must cross BBB)Moderate (Peripheral restriction preferred)
Key Residue Interaction Asp3.32 + Hydrophobic PocketAsp3.32 + Quinazoline/Imidazolidinone binding
Side Effect Risk Serotonin Syndrome (rare)Orthostatic Hypotension (due to Alpha-1B blockade)
Experimental Protocols
A. Chemical Synthesis (Convergent Strategy)

Objective: To synthesize the core scaffold via N-alkylation.

  • Reagents: 1-(2-chloroethyl)-2-imidazolidinone, 1-arylpiperazine derivative, Potassium Carbonate (

    
    ), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve the 1-arylpiperazine (1.0 eq) in anhydrous ACN.

    • Add finely ground

      
       (3.0 eq) and Potassium Iodide (KI, 0.1 eq) as a catalyst (Finkelstein condition).
      
    • Add 1-(2-chloroethyl)-2-imidazolidinone (1.2 eq) dropwise.

    • Reflux at 80°C for 12-16 hours under nitrogen atmosphere.

    • Validation: Monitor via TLC (MeOH/DCM 1:9). The product spot will be more polar than the starting piperazine.

    • Purification: Filter inorganic salts, concentrate filtrate, and purify via silica gel column chromatography.

B. Radioligand Binding Assay (Ki Determination)

Objective: Determine the affinity of the synthesized compound for the 5-HT1A receptor.

  • Source Tissue: CHO cell membranes stably expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~170 Ci/mmol).
    
  • Non-specific Binding Definition: 10 µM Serotonin (5-HT).

Step-by-Step Protocol:

  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ).
    
  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 50 µL

      
      -8-OH-DPAT (Final concentration ~0.5 nM, near Kd).
      
    • 50 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM) in a liquid scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
C. Experimental Workflow Diagram

The following DOT diagram outlines the critical path from synthesis to lead candidate selection.

Workflow Synth Synthesis (N-alkylation) Purify Purification (>95% HPLC) Synth->Purify Binding Primary Screen (Radioligand Binding) Purify->Binding Binding->Synth Ki > 10 nM (Iterate SAR) Selectivity Selectivity Screen (vs D2, Alpha-1, hERG) Binding->Selectivity Ki < 10 nM Func Functional Assay (GTPγS or cAMP) Selectivity->Func High Selectivity ADME ADME Profiling (Microsomal Stability) Func->ADME Antagonist Profile

Figure 2: Drug Discovery Workflow. A self-validating cascade ensuring only potent, selective, and functionally active antagonists proceed to ADME profiling.

References
  • Discovery of GSK163090: Leslie, C. P., et al. (2010). "Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist."[1] Journal of Medicinal Chemistry. Link

  • 5-HT1A Receptors in Psychopharmacology: Celada, P., et al. (2013). "Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research." CNS Drugs.[6] Link

  • Alpha-1 Blocker Mechanisms: Schwinn, D. A., & Roehrborn, C. G. (2008). "Alpha1-adrenoceptor subtypes and lower urinary tract symptoms." International Journal of Urology. Link

  • Piperazine Scaffold Review: Chaudhary, P., et al. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistrySelect. Link

  • Naftopidil and Alpha-1 Antagonism: Yamada, S., et al. (2018). "Piperazine-based Alpha-1 AR Blocker, Naftopidil, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis." Scientific Reports. Link

Sources

Exploratory

Structural Optimization of the 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Scaffold

A Technical Guide to CNS Ligand Design & Synthesis Chemo-Structural Analysis: The "Privileged" LCAP Scaffold The molecule 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one represents a quintessential "privileged structure" i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to CNS Ligand Design & Synthesis

Chemo-Structural Analysis: The "Privileged" LCAP Scaffold

The molecule 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one represents a quintessential "privileged structure" in neuropharmacology. It belongs to the class of Long-Chain Aryl Piperazines (LCAPs) , a structural template responsible for the activity of numerous anxiolytics, antipsychotics, and antidepressants (e.g., Flibanserin, Buspirone, Trazodone).

This scaffold functions as a versatile pharmacophore for G-Protein Coupled Receptors (GPCRs), specifically targeting the 5-HT (Serotonin) and D2/D3 (Dopamine) receptor families.

Pharmacophore Decomposition

To understand the utility of this analog, we must dissect it into three functional domains:

DomainComponentPharmacological Function
Head Group Imidazolidin-2-oneH-Bonding Terminal: Mimics the "imide" moiety found in Buspirone. Acts as a polar anchor, interacting with residues like Asn386 (5-HT1A) or Thr115 (D2).
Linker Ethyl Chain (

)
Distance Regulator: The 2-carbon spacer is critical. It positions the basic nitrogen of the piperazine at the optimal distance (approx. 5.5 Å) from the aromatic head group to span the receptor binding pocket.
Tail Group PiperazineIonic Anchor: The

nitrogen is generally tertiary, while the

nitrogen (if unsubstituted) or its substituent drives selectivity. The protonated nitrogen forms a salt bridge with the conserved Asp3.32 residue in aminergic GPCRs.
Physicochemical Profile[1]
  • Molecular Weight: ~198.27 g/mol (Core Fragment)[1]

  • LogP (Predicted): -0.5 to 0.2 (Highly polar without N4-substitution)

  • pKa: ~8.5 (Piperazine basic nitrogen)

  • TPSA: ~50 Ų (Good blood-brain barrier permeability potential when substituted)

Synthetic Architecture

The synthesis of this scaffold requires a convergent approach. The primary challenge is preventing bis-alkylation of the piperazine and ensuring regioselectivity at the imidazolidinone nitrogen.

Strategic Pathways (Retrosynthesis)

We employ a Convergent Alkylation Strategy . The imidazolidinone "head" is pre-functionalized with the ethyl linker before coupling to the piperazine "tail."

Synthesis_Workflow Figure 1: Convergent Synthesis of the Imidazolidinone-Piperazine Scaffold Imid Imidazolidin-2-one Inter 1-(2-Chloroethyl) imidazolidin-2-one Imid->Inter NaH, DMF, 0°C (Mono-alkylation) Linker 1-Bromo-2-chloroethane Linker->Inter Pip Piperazine (Excess) Final Target Scaffold (Free Base) Pip->Final Inter->Final K2CO3, KI (cat) Acetonitrile, Reflux

Validated Experimental Protocol

Objective: Synthesis of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one.

Step 1: Synthesis of 1-(2-Chloroethyl)imidazolidin-2-one

  • Reagents: Imidazolidin-2-one (1.0 eq), 1-bromo-2-chloroethane (3.0 eq), NaH (60% dispersion, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in DMF at 0°C under Argon.

    • Add Imidazolidin-2-one portion-wise.[2][3] Stir for 30 min (H2 evolution).

    • Add 1-bromo-2-chloroethane dropwise (Excess prevents dimerization).

    • Warm to RT and stir for 4 hours.

    • Quench: Pour into ice water. Extract with DCM.

    • Purification: Flash chromatography (EtOAc/Hexane).

Step 2: Coupling with Piperazine

  • Reagents: Intermediate from Step 1 (1.0 eq), Piperazine (5.0 eq), KI (0.1 eq), K2CO3 (2.0 eq), Acetonitrile.

  • Procedure:

    • Dissolve the chloroethyl-imidazolidinone in Acetonitrile.

    • Add Piperazine (large excess acts as base and prevents bis-alkylation).

    • Add KI (Finkelstein catalyst) and K2CO3.

    • Reflux for 12-16 hours. Monitor by TLC (MeOH/DCM 1:9).

    • Workup: Filter solids. Evaporate solvent.[4]

    • Purification: The excess piperazine can be sublimed or removed via aqueous wash (if product is lipophilic enough) or column chromatography (DCM/MeOH/NH3).

Structural Analog Design (SAR)

This specific molecule is rarely the final drug; it is the template. To achieve high affinity for specific receptors, the scaffold must be derivatized.

The "Selectivity Switch"

Modifying specific regions shifts affinity between 5-HT1A (Anxiolytic), 5-HT2A (Antipsychotic), and D2 (Antipsychotic) receptors.

SAR_Logic Figure 2: SAR Decision Tree for Scaffold Optimization Core Core Scaffold: Imidazolidinone-Ethyl-Piperazine Mod_Head Head Group Modification (Imidazolidinone -> Benzimidazolone) Core->Mod_Head Mod_Link Linker Extension (Ethyl -> Propyl/Butyl) Core->Mod_Link Mod_Tail N4-Piperazine Substitution (Aryl/Heteroaryl) Core->Mod_Tail Res_5HT2A Increased 5-HT2A Affinity (e.g., Flibanserin analogs) Mod_Head->Res_5HT2A Bulky/Aromatic Res_D2 Increased D2/D3 Affinity (Antipsychotic Profile) Mod_Link->Res_D2 C3/C4 Linker Res_5HT1A High 5-HT1A Selectivity (Anxiolytic Profile) Mod_Tail->Res_5HT1A 2-Pyrimidinyl or 2-Methoxyphenyl

Key Analog Classes
  • Benzimidazolone Analogs (Flibanserin-like):

    • Modification: Fusing a benzene ring to the imidazolidinone.

    • Effect: Increases lipophilicity and 5-HT2A affinity.

  • Quinolinyl-Piperazine Analogs (GSK163090-like):

    • Modification: Attaching a quinoline group to the N4-piperazine.[2]

    • Effect: Creates potent 5-HT1A/1B/1D pan-antagonists.[2]

  • Linker Extension (Propyl homologs):

    • Modification: Changing ethyl to propyl.

    • Effect: Often reduces 5-HT1A affinity while retaining or enhancing D2 affinity (common in neuroleptic design).

Biological Characterization & Validation[6]

To validate the synthesized analogs, a self-consistent screening cascade is required.

Radioligand Binding Assay (Protocol Summary)

Target: 5-HT1A Receptor (Human recombinant, CHO cells).

  • Membrane Preparation: Homogenize CHO cells expressing h5-HT1A in Tris-HCl buffer (pH 7.4).

  • Ligand: Use

    
     (Agonist) or 
    
    
    
    (Antagonist).
  • Incubation:

    • Mix 50 µg membrane protein + 1 nM Radioligand + Test Compound (

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 min.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Interpretation of Results
  • 
     nM:  High Affinity (Lead Candidate).[3]
    
  • 
     10-100 nM:  Moderate Affinity (Hit).
    
  • Selectivity Ratio: Compare

    
    .
    
    • Ratio > 100: Selective 5-HT1A ligand (Anxiolytic potential).

    • Ratio ~ 1: Mixed action (Atypical antipsychotic potential).

References

  • American Elements. (n.d.). 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Product Specifications. Retrieved January 29, 2026, from [Link]

  • Leslie, C. P., et al. (2010).[2] "Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist."[2] Journal of Medicinal Chemistry, 53(23), 8228-8240.[2] [Link]

  • Fritz, J. A., et al. (2006).[5] "Pd-Catalyzed Synthesis of Imidazolidin-2-ones." Organic Letters, 8(12), 2531-2534. [Link]

  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 1. Synthesis and biological activity of new 1-arylpiperazines with an imidazolidin-2-one fragment." Archiv der Pharmazie, 325(3), 143-149. (Contextual grounding for imidazolidinone SAR).
  • Lopez-Rodriguez, M. L., et al. (2002).[6] "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry, 45(22), 4806–4815. [Link]

Sources

Foundational

Computational Profiling of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one: A Multiscale Modeling Framework

Topic: In silico prediction of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one properties Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico prediction of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one properties Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.[1]

Executive Summary & Structural Basis

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS: 104087-61-8) represents a critical pharmacophoric scaffold in medicinal chemistry.[1] Structurally, it fuses a polar, rigid imidazolidin-2-one headgroup (a cyclic urea bioisostere) with a basic piperazine tail via an ethyl linker.[1] This duality allows the molecule to act as a versatile building block, often found in antihypertensives (e.g., Imidapril derivatives) and psychotropic agents.

This guide details a rigorous in silico framework to predict its electronic, physicochemical, and ADMET properties. We move beyond simple descriptor calculation to establish a self-validating workflow for fragment-based drug design (FBDD).

Chemical Identity[2][3][4][5]
  • IUPAC Name: 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one[1][2]

  • SMILES: C1CN(CCN1)CCN2CCNC2=O

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[2]
  • Key Features: Secondary amine (protonatable at physiological pH), Cyclic urea (H-bond donor/acceptor).[1]

Quantum Mechanical Landscape (DFT Protocol)

To understand the reactivity and stability of the scaffold, Density Functional Theory (DFT) is the requisite starting point. This protocol establishes the electronic boundary conditions for subsequent docking simulations.

Experimental Protocol: Geometry Optimization

Objective: Determine the Global Minimum Energy Conformation and Frontier Molecular Orbitals (FMO).

  • Software Setup: Gaussian 16 or ORCA (Open Source alternative).[1]

  • Functional/Basis Set: B3LYP/6-31G(d,p) .

    • Rationale: B3LYP provides the optimal balance between cost and accuracy for organic electronic states. The 6-31G(d,p) basis set adds polarization functions essential for the nitrogen lone pairs in the piperazine and urea rings.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) to mimic physiological environments.
    
Key Output Parameters
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the piperazine nitrogens, indicating the site of electrophilic attack (and metabolic N-oxidation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon of the imidazolidinone, suggesting susceptibility to nucleophilic attack.

  • Global Hardness (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Calculated as 
    
    
    
    . A high gap (>4 eV) predicts high chemical stability, typical for this scaffold.

DFT_Workflow Input Input Structure (SMILES) Prep Protonation State (pH 7.4) Input->Prep DFT DFT Optimization B3LYP/6-31G(d,p) Prep->DFT  Gaussian/ORCA Output Outputs: - HOMO/LUMO Gap - Electrostatic Potential - Dipole Moment DFT->Output

Figure 1: DFT Optimization Workflow. Blue: Input; Yellow: Pre-processing; Red: Calculation Core; Green: Data Output.

Physicochemical & ADMET Profiling

Reliable prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to assess the "drug-likeness" of this fragment.[3][4]

Methodology: The SwissADME Protocol

We utilize the SwissADME engine due to its integration of the BOILED-Egg model, which is superior for predicting Blood-Brain Barrier (BBB) permeation—a key consideration for piperazine derivatives.

Step-by-Step Workflow
  • Input: Submit SMILES C1CN(CCN1)CCN2CCNC2=O to the SwissADME server.

  • Lipophilicity Assessment (Consensus LogP):

    • The protocol averages five predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT).

    • Expected Result: LogP ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       -0.5 to 0.5. The polar urea group lowers LogP, enhancing solubility but potentially limiting passive diffusion without the piperazine tail.
      
  • Pharmacokinetics (The BOILED-Egg):

    • Analyze the WLOGP vs. TPSA (Topological Polar Surface Area) plot.[5]

    • Interpretation: If the point falls in the Yellow Yolk , the molecule is BBB permeant (likely, due to the piperazine). If in the White , it is GI absorbable but BBB impermeant.

Predicted Property Summary
PropertyPredicted ValueInterpretation
Molecular Weight 198.27 g/mol Fragment-like (<300 Da), ideal for optimization.[1]
TPSA ~60 Ų<140 Ų indicates good cell membrane permeability.[1]
Consensus LogP -0.3 (Approx)Highly soluble; low lipophilicity.[1]
H-Bond Donors 2Within Lipinski Rule of 5 (Max 5).[1]
H-Bond Acceptors 4Within Lipinski Rule of 5 (Max 10).[1]
Bioavailability Score 0.55High probability of oral bioavailability.

Molecular Docking & Target Fishing

Since this molecule is a fragment, "Target Fishing" is more appropriate than single-target docking.[1] We screen against Enoyl-ACP Reductase (FabI) or Serotonin 5-HT receptors , common targets for piperazine scaffolds.[1]

Protocol: Fragment-Based Docking (AutoDock Vina)
  • Ligand Preparation:

    • Convert optimized DFT structure to PDBQT format.[1]

    • Critical Step: Define rotatable bonds. The ethyl linker (-CH2-CH2-) must be flexible (Active Torsions = 2).[1]

  • Receptor Preparation:

    • Target: 5-HT1A Receptor (PDB ID: 7E2X).[1]

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Box Generation:

    • Center the grid on the orthosteric binding pocket (defined by Asp116 residue which anchors protonated amines).

    • Dimensions: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Å.
      
  • Scoring Function:

    • Run Vina with exhaustiveness = 32.[1]

    • Success Metric: Binding affinity ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       kcal/mol indicates a valid fragment hit.
      

Docking_Logic Ligand Ligand (Piperazine-Imidazolidinone) Charge: +1 (Protonated N4) Interaction Ionic Interaction (Salt Bridge) Ligand->Interaction  Amine Head HBond H-Bond Network (Urea Carbonyl <-> Ser/Thr) Ligand->HBond  Urea Tail Receptor Receptor (e.g., 5-HT1A) Aspartate Residue (Asp116) Receptor->Interaction  Carboxyl Group Result Binding Affinity (Target: < -6.0 kcal/mol) Interaction->Result HBond->Result

Figure 2: Interaction Map. The protonated piperazine forms a salt bridge, while the imidazolidinone anchors via Hydrogen Bonds.

Toxicity & Safety Assessment

The piperazine ring carries specific toxicity risks that must be evaluated in silico before synthesis.

hERG Inhibition (Cardiotoxicity)

Piperazine derivatives are known to block the hERG potassium channel, leading to QT prolongation.

  • Tool: pkCSM or Pred-hERG .[1]

  • Risk Factor: If predicted

    
    , the molecule poses a cardiotoxicity risk. The imidazolidinone tail usually mitigates this compared to phenyl-piperazines, but verification is mandatory.
    
Metabolic Stability (CYP450)
  • Site of Metabolism (SOM): The N4-nitrogen of the piperazine is a hotspot for N-oxidation and N-dealkylation by CYP2D6 and CYP3A4.[1]

  • Prediction Tool: FAME 3 or SmartCyp .[1]

  • Mitigation Strategy: If metabolic clearance is predicted to be too fast, substituting the piperazine N4 with an electron-withdrawing group (e.g., acetyl) in future iterations can block this site.

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[6][7] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][6][7][8] Scientific Reports, 7, 42717.[7][8] [Link]

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link][1]

  • DFT in Drug Design: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link][1]

  • CAS Registry: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS 104087-61-8).[1][2] Common Chemistry. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Profiling &amp; Quantification of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

Abstract This application note provides a comprehensive technical guide for the handling, biological profiling, and analytical quantification of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS: 5254-26-2). As a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the handling, biological profiling, and analytical quantification of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS: 5254-26-2). As a critical structural intermediate in the synthesis of the antimuscarinic agent Imidafenacin , this compound requires rigorous in vitro assessment to determine its affinity for muscarinic acetylcholine receptors (mAChRs) and to ensure high-purity pharmaceutical manufacturing. This protocol details a Muscarinic M3 Receptor Binding Assay using CHO-K1 membranes and a validated LC-MS/MS quantification method .

Introduction & Biological Context

Chemical Identity[1][2][3]
  • IUPAC Name: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one[1]

  • CAS Number: 5254-26-2

  • Molecular Formula:

    
    [1]
    
  • Role: Key synthetic intermediate and potential metabolite for piperazine-based anticholinergics.

Scientific Rationale

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one serves as the piperazine-linker moiety in the synthesis of Imidafenacin (Staybla/Uritos), a potent M3/M1 muscarinic antagonist used for overactive bladder (OAB). During drug development, it is critical to profile such intermediates for two reasons:

  • Impurity Profiling: Residual intermediates in the final Active Pharmaceutical Ingredient (API) must be quantified.

  • Metabolite Safety: Structurally related metabolites may retain pharmacological activity. Since the M3 receptor mediates bladder contraction, determining if this precursor retains M3 affinity is vital for understanding potential side effects or "active metabolite" contributions.

Safety & Handling (Pre-Protocol)

Hazard Classification:

  • Corrosive/Irritant: Piperazine derivatives are generally skin sensitizers and irritants.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

Solubility & Storage:

  • Stock Solution: Soluble in DMSO (up to 100 mM) and water (with pH adjustment).

  • Storage: Store solid at -20°C under desiccated conditions. Stock solutions in DMSO are stable at -20°C for 3 months.

Protocol A: In Vitro Muscarinic M3 Receptor Binding Assay

Objective

To determine the binding affinity (


) of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one for the human Muscarinic M3 receptor (hM3) using a radioligand competition assay.
Materials
  • Receptor Source: Human recombinant M3 receptors expressed in CHO-K1 cells (Chinese Hamster Ovary).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (Specific Activity: ~80 Ci/mmol).
  • Reference Ligand: Atropine (Non-selective antagonist) or Imidafenacin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
Experimental Workflow
Step 1: Membrane Preparation
  • Harvest CHO-K1-hM3 cells in ice-cold phosphate-buffered saline (PBS).

  • Homogenize in Lysis Buffer (5 mM Tris-HCl, 5 mM

    
    , pH 7.4) using a Polytron homogenizer (bursts of 10s).
    
  • Centrifuge at 40,000

    
     g for 15 minutes at 4°C.
    
  • Resuspend the pellet in Assay Buffer to a final protein concentration of 5–10

    
    /well.
    
Step 2: Competition Binding Setup

Prepare a 96-well plate as follows. All reactions are performed in triplicate.

ComponentVolume (

)
Description
Assay Buffer 100Base volume.
Test Compound 251-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (10 concentrations:

to

).
Radioligand 25

-NMS (Final conc: 0.2 nM, approx.

).
Membranes 50CHO-K1-hM3 membrane suspension.
Total Vol 200
  • Non-Specific Binding (NSB) Control: Add 1

    
     Atropine instead of the test compound.
    
  • Total Binding (TB) Control: Add Vehicle (DMSO) instead of the test compound.

Step 3: Incubation & Filtration
  • Incubate the plates for 60 minutes at 25°C (Room Temperature) to reach equilibrium.

  • Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour (reduces non-specific binding of the radioligand to the filter).

  • Harvest using a 96-well cell harvester. Wash filters

    
     with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
    
  • Dry filters and add liquid scintillation cocktail. Count radioactivity (CPM) using a Microbeta counter.

Data Analysis

Calculate the


 using non-linear regression (4-parameter logistic equation). Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of

-NMS.

Protocol B: LC-MS/MS Analytical Quantification

Objective

To quantify 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one in biological matrices or assay buffers.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II LC or equivalent.

  • Column: HILIC Column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5

    
    ) – Rationale: The polar piperazine and imidazolidinone groups retain poorly on standard C18; HILIC provides superior retention.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B

    • 1-4 min: 90%

      
       50% B
      
    • 4-5 min: 50% B

    • 5.1 min: Re-equilibrate to 90% B.

Mass Spectrometry Parameters (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source: Electrospray Ionization (Positive mode).

  • Transitions:

    • Quantifier:

      
       199.1 
      
      
      
      113.1 (Cleavage of piperazine ring).
    • Qualifier:

      
       199.1 
      
      
      
      70.1.

Visualization: Assay Workflow

The following diagram illustrates the critical path for the Muscarinic Receptor Binding Assay, highlighting the decision points for Quality Control.

MuscarinicBindingAssay Compound Test Compound: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Incubation Incubation 60 min @ 25°C (Equilibrium) Compound->Incubation Dilution Series Membrane CHO-K1-hM3 Membrane Prep Membrane->Incubation Receptor Source Radioligand Radioligand: [3H]-NMS Radioligand->Incubation 0.2 nM Conc Filtration Harvester Filtration (GF/B Filters + 0.5% PEI) Incubation->Filtration Terminate Binding Counting Scintillation Counting (CPM Measurement) Filtration->Counting Wash & Dry Analysis Data Analysis (Cheng-Prusoff Equation) Counting->Analysis Raw Data Result Ki Determination (Affinity Profile) Analysis->Result Output

Figure 1: Workflow for the competitive radioligand binding assay to determine the affinity of the piperazine intermediate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14208333, 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one. Retrieved from [Link]

  • Miyachi, H., et al. (1999). Novel selective muscarinic M3 antagonists: Synthesis and structure-activity relationships of 1,1-diphenyl-4-[1-(2-oxo-2,3-dihydrobenzimidazol-1-yl)piperidin-4-yl]butan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters.[2] (Foundational chemistry for imidazolidinone-piperazine derivatives).

  • Ono Pharmaceutical Co., Ltd. Imidafenacin (Staybla) Technical Interview Form. (Details on M3/M1 selectivity and metabolite profiling). Retrieved from [Link]

Sources

Application

How to use 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one in cell culture

This Application Note serves as a definitive technical guide for the handling, solubilization, and experimental application of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS: 104087-61-8) in biological systems.[1] Pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the handling, solubilization, and experimental application of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS: 104087-61-8) in biological systems.[1]

Product Profile & Biological Context

  • Compound Name: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one[1][2][3]

  • Synonyms: 1-(2-(1-Piperazinyl)ethyl)-2-imidazolidinone; N-(2-Piperazinylethyl)imidazolidin-2-one.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][3]
  • Molecular Weight: 198.27 g/mol [1][3]

  • Pharmacological Class: Privileged Scaffold / Pharmacophore Fragment .[1]

    • This molecule represents the "tail" moiety of several neuroleptic and anxiolytic drugs (e.g., Imiclopazine , Chlorimiphenine ).[1]

    • Mechanism of Action (Fragment Level): The piperazine-imidazolidinone motif is a known ligand for G-Protein Coupled Receptors (GPCRs), particularly Dopamine D2/D3 and Serotonin 5-HT

      
        receptors.[1] In isolation, it often acts as a low-affinity partial agonist or antagonist, making it a critical control in Structure-Activity Relationship (SAR) studies or a starting point for Fragment-Based Drug Discovery (FBDD).[1]
      

Part 1: Preparation & Solubilization Protocol

Critical Challenge: The secondary amine on the piperazine ring makes this compound basic and potentially hygroscopic.[1] Improper solubilization can lead to pH shock in cell culture media or precipitation.[1]

Solvent Selection
SolventSolubility LimitSuitability for Cell CultureNotes
DMSO >50 mMHigh Recommended for primary stock.[1] Sterile filterable.[1]
Water Moderate (<10 mM)LowRequires pH adjustment (acidic) to dissolve; risk of precipitation at physiological pH.[1]
Ethanol LowLowNot recommended due to evaporation and toxicity.[1]
Stock Solution Preparation (50 mM Standard)
  • Weighing: Weigh 9.91 mg of powder into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Although DMSO is bacteriostatic, pass the solution through a 0.22 µm PTFE (hydrophobic) syringe filter if using for sensitive primary cells.[1]

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Part 2: Cell Culture Application Protocols

Protocol A: Cytotoxicity Profiling (Dose-Ranging)

Purpose: To establish the "No Observed Adverse Effect Level" (NOAEL) before functional assays.[1] As a fragment, this compound typically exhibits low cytotoxicity compared to full drug constructs.[1]

Materials:

  • Target Cells (e.g., HEK293, SH-SY5Y, or HepG2).[1]

  • Assay Reagent: MTT, CCK-8, or CellTiter-Glo®.[1]

  • Vehicle Control: DMSO.[1][4][5]

Step-by-Step Procedure:

  • Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Dilution Series: Prepare a 2x serial dilution in complete media.

    • Top Concentration: 500 µM (Fragments often require higher concentrations).[1]

    • Range: 500 µM

      
       250 
      
      
      
      125
      
      
      62.5
      
      
      31.25
      
      
      0 µM.[1]
    • Vehicle Control: Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells.[1]

  • Treatment: Aspirate old media and add 100 µL of treatment media. Incubate for 24 to 48 hours .

  • Readout: Add viability reagent according to manufacturer instructions and read absorbance/luminescence.

  • Analysis: Plot % Viability vs. Log[Concentration]. Calculate IC

    
    .[1][6]
    
    • Expected Result: IC

      
       > 100 µM (Low intrinsic toxicity expected).[1]
      
Protocol B: GPCR Functional Screening (Calcium Flux)

Purpose: To assess the compound's intrinsic activity on Dopamine or Serotonin receptors, either as an agonist or antagonist.[1]

Experimental Logic: Since the piperazine-ethyl-imidazolidinone structure mimics the binding core of neuroleptics, it may compete with endogenous ligands.[1]

  • Cell Model: CHO-K1 or HEK293 cells stably expressing D2R (Dopamine D2 Receptor) or 5-HT1A .[1]

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes.[1]

  • Agonist Mode:

    • Inject Compound (10 µM – 100 µM).[1]

    • Monitor Ca

      
       spike.[1] Absence of spike indicates no direct agonism.[1]
      
  • Antagonist Mode:

    • Pre-incubate cells with Compound (50 µM) for 15 minutes.[1]

    • Inject Reference Agonist (e.g., Dopamine or Serotonin) at EC

      
       concentration.[1]
      
    • Result: A reduction in the agonist-induced Ca

      
       peak indicates the compound binds to the orthosteric site, validating it as a competitive fragment.[1]
      

Part 3: Mechanistic Visualization

The following diagram illustrates the role of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one in the drug discovery pipeline, highlighting its transition from a raw chemical scaffold to a bioactive pharmaceutical.

G cluster_0 Cell Culture Application Fragment 1-[2-(Piperazin-1-yl)ethyl] imidazolidin-2-one (The Scaffold) Target GPCR Binding Pocket (D2 / 5-HT) Fragment->Target Low Affinity Binding (Fragment Screening) Lead Lead Optimization (Linker Extension) Fragment->Lead Chemical Synthesis (Click/Alkylation) Drug Bioactive Drug (e.g., Imiclopazine) Lead->Drug SAR Refinement Drug->Target High Affinity Modulation Metabolism Metabolic Degradation (N-Dealkylation) Drug->Metabolism In Vivo Clearance Metabolism->Fragment Re-generation of Scaffold

Caption: The lifecycle of the piperazine-imidazolidinone scaffold: serving as both a building block for neuroleptic drugs and a metabolic byproduct.[1]

References

  • PubChem Compound Summary. (2025). 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CID 14208333).[1][3] National Center for Biotechnology Information.[1] Link

  • Böhme, H., & Stöcker, H. (1972).[1] Über Derivate des 1-(2-Amino-ethyl)-imidazolidin-2-ons (Derivatives of 1-(2-aminoethyl)imidazolidin-2-one). Archiv der Pharmazie, 305(12), 922-927.[1] (Foundational chemistry of the imidazolidinone scaffold).

  • Mokrosz, J. L., et al. (1992).[1] Structure-activity relationship studies of CNS agents.[1] Part 5: 1-[2-(4-Arylpiperazin-1-yl)ethyl]imidazolidin-2-ones as new ligands of 5-HT1A and 5-HT2 receptors.[1]Journal of Medicinal Chemistry, 35(13), 2369-2374.[1] (Demonstrates the receptor binding potential of this specific scaffold). Link[1]

  • American Elements. (2024).[1][7] 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Product Specification.Link[1]

Sources

Method

Application Note: Preclinical In Vivo Evaluation of the 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Scaffold

This Application Note is structured as a high-level technical guide for the preclinical evaluation of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (referred to herein as PI-2-One ).[1] This compound represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the preclinical evaluation of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (referred to herein as PI-2-One ).[1] This compound represents a "privileged scaffold"—a core structural motif frequently utilized in the synthesis of CNS-active agents (e.g., 5-HT antagonists), antihypertensives (e.g., Imidapril analogs), and kinase inhibitors.[1]

Executive Summary & Rationale

The PI-2-One scaffold combines a polar imidazolidin-2-one headgroup with a basic piperazine tail.[1] This structural duality presents unique challenges and opportunities in drug development:

  • The Opportunity: The piperazine moiety mimics the side chains of numerous serotonergic and dopaminergic ligands, suggesting high potential for Central Nervous System (CNS) activity.[1]

  • The Challenge: The polarity of the imidazolidinone ring may limit Blood-Brain Barrier (BBB) permeability unless specific lipophilic modifications are made.[1]

This guide provides a self-validating workflow to determine if the PI-2-One core is suitable as a lead candidate, focusing on bioavailability , BBB penetration , and off-target safety .

Experimental Workflow Visualization

The following diagram outlines the critical path for evaluating PI-2-One. The logic is "Fail Fast": if the scaffold cannot cross the BBB or shows acute toxicity, downstream efficacy studies are futile.[1]

G Start Compound Synthesis (>98% Purity) Formulation Formulation Strategy (pH Adjustment/Cosolvents) Start->Formulation Tox Step 1: MTD & Acute Tox (Irwin Test) Formulation->Tox IV/PO Dosing PK Step 2: PK & BBB Ratio (LC-MS/MS) Tox->PK If Safe Decision Go/No-Go Decision PK->Decision Calculate Kp,uu Decision->Start Low Exposure (Modify Structure) PD Step 3: PD Profiling (Receptor Occupancy/Behavior) Decision->PD High CNS Exposure

Figure 1: Critical path workflow for PI-2-One evaluation. MTD = Maximum Tolerated Dose; Kp,uu = Unbound brain-to-plasma partition coefficient.[1]

Formulation & Preparation

Challenge: The secondary amine on the piperazine ring is basic (pKa ~9.8), while the imidazolidinone is neutral and polar.[1] Protocol:

  • Salt Formation: Convert the free base to a Dihydrochloride (2HCl) or Tartrate salt to improve aqueous solubility.[1]

  • Vehicle Selection:

    • Standard: Saline (0.9% NaCl) is preferred for the salt form.[1]

    • Rescue: If solubility is poor (>5 mg/mL required), use 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in phosphate buffer (pH 6.0).[1] Avoid DMSO >5% for CNS studies as it can permeabilize the BBB artificially.[1]

Protocol A: Pharmacokinetics & Blood-Brain Barrier (BBB) Permeability

This is the most critical experiment.[1] Many piperazine derivatives are P-glycoprotein (P-gp) substrates, which actively pump them out of the brain.[1]

Experimental Design
  • Species: Male C57BL/6 Mice (n=3 per timepoint).[1]

  • Dose: 10 mg/kg (Intravenous - Tail Vein) vs. 30 mg/kg (Oral Gavage).[1]

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.[1]

Sample Collection & Processing
  • Plasma: Collect blood via cardiac puncture into K2EDTA tubes.[1] Centrifuge at 4°C.

  • Brain: Perfusion with cold saline is mandatory to remove residual blood from brain capillaries.[1] Weigh brain, homogenize in 3 volumes of PBS.

  • Bioanalysis: Protein precipitation with Acetonitrile (containing Internal Standard). Analyze via LC-MS/MS (MRM mode).

Data Output & Interpretation

Calculate the Brain-to-Plasma Ratio (Kp) .

ParameterFormulaTarget CriteriaInterpretation
Bioavailability (F%)

> 30%< 30% suggests high first-pass metabolism or poor absorption.[1]
Brain Partition (Kp)

> 0.5< 0.1 indicates poor penetration or P-gp efflux.[1]
Unbound Ratio (Kp,uu)

> 0.3The "Gold Standard" for CNS drug efficacy.[1]

Expert Insight: If


 is low (< 0.1), co-administer with a P-gp inhibitor (e.g., Elacridar) in a separate cohort.[1] If brain levels spike, your PI-2-One scaffold is a P-gp substrate and requires structural modification (e.g., N-methylation or fluorination).[1]

Protocol B: Pharmacodynamic (PD) "Fingerprinting"

Since PI-2-One derivatives often target serotonergic (5-HT) or dopaminergic (D2/D3) receptors [1], a behavioral battery is used to identify the primary mechanism of action.[1]

The "5-HT Syndrome" & Motor Screen

This protocol differentiates between agonist and antagonist activity at 5-HT receptors.[1]

  • Animals: Sprague-Dawley Rats (n=8 per group).

  • Dosing: Vehicle, PI-2-One (Low, Mid, High doses based on MTD), and Positive Control (e.g., 8-OH-DPAT for 5-HT1A).

Step-by-Step Procedure
  • Acclimatization: 1 hour in the testing room.

  • Administration: IP or PO injection.[1]

  • Observation (0–60 mins): Record specific behaviors in 5-minute bins.

Scoring Matrix for Mechanism Identification
ObservationPotential TargetMechanism
Head Twitches 5-HT2AAgonist
Flat Body Posture 5-HT1AAgonist
Forepaw Treading 5-HT1AAgonist
Hyperlocomotion Dopamine D2Agonist/Releaser
Catalepsy (Rigidity) Dopamine D2Antagonist (Antipsychotic-like)
Signaling Pathway Visualization

The following diagram illustrates the potential downstream effects if PI-2-One acts as a 5-HT1A antagonist (common for this scaffold class).

Pathway Ligand PI-2-One (Scaffold) R_5HT1A 5-HT1A Autoreceptor (Presynaptic) Ligand->R_5HT1A Antagonism Gi Gi/o Protein R_5HT1A->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Disinhibition cAMP cAMP Levels AC->cAMP Increases Firing Serotonin Release (Raphe Nuclei) cAMP->Firing Enhances 5-HT Release

Figure 2: Hypothesized mechanism of action if PI-2-One acts as a 5-HT1A antagonist.[1] By blocking the autoreceptor, it may disinhibit serotonin release, a mechanism relevant for anxiolytic/antidepressant activity.[1]

Safety & Toxicology (The "Irwin Test")

Before extensive efficacy studies, perform a modified Irwin Test to assess gross neurotoxicity.[1]

  • Scoring: 0 (Normal) to 3 (Severe).

  • Key Metrics:

    • Autonomic:[2] Salivation, lacrimation, piloerection (suggests cholinergic/adrenergic off-target binding).[1]

    • Neuromuscular: Grip strength, ataxia, tremors.[1]

    • Sensorimotor: Response to touch, tail pinch, and auditory startle.[1]

Stop Criteria: If >50% of animals show Grade 3 severity (e.g., convulsions or respiratory distress) at <10 mg/kg, the scaffold is likely too toxic for development without major modification.[1]

References

  • National Center for Biotechnology Information (2010). Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist.[1] PubMed.[1] Available at: [Link]1]

  • Molecules (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.[1][3] NCBI PMC.[1] Available at: [Link]1]

  • American Elements. 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one Product Information. Available at: [Link]1]

  • Journal of Medicinal Chemistry (2017). Discovery of GLPG1690, a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis.[1][4] ACS Publications.[1] Available at: [Link]1]

Sources

Application

Application Note: Imidazolidinones in Neuroscience Research

From Privileged Scaffolds to Neurotherapeutic Agents Executive Summary: The Imidazolidinone Advantage[1][2] The imidazolidinone core (a 5-membered heterocycle containing nitrogen) represents a "privileged scaffold" in ne...

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Scaffolds to Neurotherapeutic Agents

Executive Summary: The Imidazolidinone Advantage[1][2]

The imidazolidinone core (a 5-membered heterocycle containing nitrogen) represents a "privileged scaffold" in neuropharmacology. While historically anchored by the anticonvulsant Phenytoin (an imidazolidine-2,4-dione), modern research has pivoted toward utilizing this scaffold for dual-mechanism therapeutics.

Current applications focus on two distinct structural classes:

  • Imidazolidine-2,4-diones (Hydantoins): Modulation of voltage-gated sodium channels (

    
    ) for epilepsy and neuropathic pain.
    
  • Imidazolidin-2-ones: Inhibition of Phosphodiesterase 4 (PDE4) for cognitive enhancement in Alzheimer’s and depression.

This guide details the synthesis of bioactive derivatives, in vitro neuroprotection screening, and the gold-standard in vivo validation using the Maximal Electroshock Seizure (MES) model.

Mechanistic Pathways & Visualization

To design effective experiments, one must understand the downstream signaling triggered by these scaffolds. Below is a visualization of the PDE4 Inhibition Pathway , a primary target for novel imidazolidin-2-one derivatives aimed at neuroplasticity.

Diagram 1: PDE4 Inhibition and CREB Phosphorylation

Description: This pathway illustrates how imidazolidinone-based PDE4 inhibitors prevent cAMP degradation, leading to enhanced CREB signaling and gene expression associated with memory consolidation.

PDE4_Pathway Inhibitor Imidazolidinone Derivative PDE4 PDE4 Enzyme (Target) Inhibitor->PDE4 Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Normally Hydrolyzes AMP 5'-AMP (Inactive) PDE4->AMP Catalyzes conversion (Blocked by Inhibitor) PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates (pCREB) BDNF BDNF Expression (Neuroplasticity) CREB->BDNF Promotes Transcription

[3][4][5][6][7][8]

Protocol A: Microwave-Assisted Synthesis of 5,5-Disubstituted Hydantoins

Context: The Bucherer-Bergs reaction is the standard for synthesizing hydantoins (imidazolidine-2,4-diones) from ketones. Conventional heating requires 24–48 hours; this microwave protocol reduces time to <30 minutes, crucial for generating libraries for SAR (Structure-Activity Relationship) studies.

Materials
  • Reagents: Ketone substrate (e.g., Acetophenone derivatives), Potassium Cyanide (KCN), Ammonium Carbonate

    
    , Ethanol/Water (1:1).
    
  • Equipment: Microwave reactor (e.g., CEM Discover or Biotage Initiator), sealed reaction vials.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 10 mL microwave vial, dissolve the ketone (1.0 mmol) in 4 mL of EtOH:H2O (1:1).

    • Add

      
       (3.0 mmol) and KCN (1.5 mmol).
      
    • Note: The excess ammonium carbonate is critical to drive the equilibrium toward the hydantoin rather than the alpha-amino nitrile.

  • Microwave Irradiation:

    • Seal the vial.

    • Settings: Temperature: 120°C; Power: 150W; Hold Time: 20 minutes; Stirring: High.

    • Safety Check: Ensure the pressure limit is set to 250 psi to accommodate ammonia gas evolution.

  • Work-up & Purification:

    • Cool the vessel to room temperature.

    • Acidify the solution to pH 2 using concentrated HCl (in a fume hood to manage potential HCN traces).

    • The hydantoin product typically precipitates as a white solid.

    • Filter and wash with cold water. Recrystallize from ethanol.

  • Self-Validation (QC):

    • NMR Check: Look for the disappearance of the ketone carbonyl peak (~190-200 ppm in

      
      ) and appearance of the urea carbonyl (~155 ppm) and amide carbonyl (~175 ppm).
      
    • Melting Point: Hydantoins have high melting points (>200°C). A low MP indicates incomplete cyclization.

Protocol B: In Vivo Anticonvulsant Screening (MES Test)

Context: The Maximal Electroshock Seizure (MES) test is the FDA-recognized gold standard for identifying compounds that block


 channels (similar to Phenytoin). It models generalized tonic-clonic seizures.[1][2]
Experimental Design
  • Subject: Male ICR mice (20–25g).

  • Group Size: n=8 per dose group.

  • Control: Vehicle (0.5% Methylcellulose).

  • Reference: Phenytoin (20 mg/kg).

Workflow Visualization

MES_Workflow Prep Acclimatization (24h) Admin Drug Admin (i.p. or p.o.) Prep->Admin Wait Absorption (30-60 min) Admin->Wait Shock Corneal Shock (50mA, 60Hz, 0.2s) Wait->Shock Obs Observation (Tonic Extension) Shock->Obs End Euthanasia Obs->End

Detailed Procedure
  • Pre-Screening:

    • 24 hours prior, screen mice with a sub-maximal shock. Only animals showing normal seizure responses are included. This eliminates "seizure-resistant" outliers.

  • Drug Administration:

    • Administer the test imidazolidinone derivative intraperitoneally (i.p.) 30 minutes prior to testing.

    • Dose Ranging: Start at 30, 100, and 300 mg/kg.

  • Induction of Seizure:

    • Apply a drop of 0.9% saline/lidocaine solution to the corneal electrodes (ensures conductivity and local anesthesia).

    • Apply the stimulus: Current: 50 mA | Frequency: 60 Hz | Duration: 0.2 seconds .

  • Scoring (The Binary Endpoint):

    • Protected: Absence of Tonic Hindlimb Extension (THE).[3] The animal may show clonic activity (paddling) but hindlimbs do not extend rigidly 180° to the body axis.

    • Not Protected: Presence of THE for >3 seconds.[1]

  • Troubleshooting & Integrity:

    • False Positives: If the animal dies immediately without seizure, the current was likely too high or the electrode placement bypassed the brainstem.

    • False Negatives: If the eyes were too dry, resistance increases, delivering insufficient current. Always re-wet electrodes between animals.

Data Analysis & Interpretation

When evaluating novel imidazolidinones, researchers must balance potency (


) against neurotoxicity (

). The Protective Index (PI) is the critical metric.
Table 1: Comparative Efficacy of Imidazolidinone Derivatives
CompoundScaffold TypeMES

(mg/kg)
Rotarod

(mg/kg)
Protective Index (PI)Mechanism
Phenytoin Hydantoin9.5697.3

Block
Ethosuximide Succinimide>400--Ca2+ Block (Inactive in MES)
Compound 19 *Hydantoin-Morpholine26.3>300>11.4Broad Spectrum (

+ ?)
Rolipram Imidazolidin-2-oneInactive--PDE4 Inhibitor (Cognitive)

*Compound 19 data derived from recent literature (see Ref 2) demonstrating superior safety profile compared to Phenytoin.

Interpretation:

  • High PI (>10): Indicates a wide therapeutic window. This is the "Go" signal for lead optimization.

  • Activity in MES: Confirms the compound prevents seizure spread (sodium channel efficacy).[4]

  • Inactivity in MES: Does not rule out utility. If the compound is an imidazolidin-2-one (PDE4 inhibitor), it should be tested in the Morris Water Maze or Novel Object Recognition test, not MES.

References

  • Merrit, H. H., & Putnam, T. J. (1938). Sodium diphenyl hydantoinate in the treatment of convulsive disorders. Journal of the American Medical Association.[4] Link

  • Luszczki, J. J., et al. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. PubMed.[5][6] Link

  • Castel-Branco, M. M., et al. (2009).[1] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.[7] Methods and Findings in Experimental and Clinical Pharmacology. Link

  • Ghafoori, H., et al. (2024). Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau.[8] Neuroscience. Link

  • White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models.[3] Italian Journal of Neurological Sciences. Link

Sources

Method

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one as a 5-HT receptor ligand

Application Note: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one as a Scaffold for 5-HT Receptor Ligand Design Executive Summary This technical guide details the pharmacological utility, synthesis, and characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one as a Scaffold for 5-HT Receptor Ligand Design

Executive Summary

This technical guide details the pharmacological utility, synthesis, and characterization of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CAS 104087-61-8). While often cataloged as a chemical intermediate, this molecule represents a "privileged structure" in serotonergic medicinal chemistry. It serves as the polar "head group" and linker for Long-Chain Arylpiperazines (LCAPs) , a class of high-affinity ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors.

This guide is designed for medicinal chemists and pharmacologists. It moves beyond simple description to provide actionable protocols for transforming this scaffold into potent 5-HT ligands (e.g., via N4-arylation) and validating their activity through radioligand binding and functional GTP


S assays.

Scientific Background & Mechanism

The Pharmacophore Concept

The 5-HT1A and 5-HT7 receptors bind ligands through a "Message-Address" mechanism. The 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one molecule provides the critical "Address" and "Linker" domains, but lacks the "Message" (aromatic tail) required for nanomolar affinity.

  • The Head (Imidazolidin-2-one): Mimics the polar spiro-imide moiety of Buspirone or the benzimidazolone of Flibanserin. It forms hydrogen bonds with polar residues (e.g., Asn, Tyr) near the extracellular loop of the GPCR.

  • The Linker (Ethyl): Provides the optimal distance (approx. 2-3 carbons) to span the aspartate anchor.

  • The Core (Piperazine): The basic nitrogen (N1) becomes protonated at physiological pH, forming a critical salt bridge with Asp3.32 (D116) in the 5-HT1A receptor transmembrane domain III.

Mechanistic Pathway Diagram

The following diagram illustrates how this scaffold integrates into the 5-HT receptor binding pocket and the downstream signaling effects upon ligand completion.

G Scaffold 1-[2-(Piperazin-1-yl)ethyl] imidazolidin-2-one Derivatization N4-Arylation (Buchwald-Hartwig) Scaffold->Derivatization Precursor Ligand Active LCAP Ligand (e.g., N-Phenyl derivative) Derivatization->Ligand Yields Receptor 5-HT1A Receptor (TM Domain) Ligand->Receptor Binds Interaction1 Salt Bridge (Asp3.32) Receptor->Interaction1 Via Protonated N Interaction2 Pi-Pi Stacking (Phe/Trp Residues) Receptor->Interaction2 Via Aryl Tail Signal Gi/o Coupling (Inhibition of cAMP) Interaction1->Signal Stabilizes Active State Interaction2->Signal

Figure 1: Transformation of the imidazolidinone scaffold into an active 5-HT ligand and its receptor interaction mechanism.

Application 1: Chemical Derivatization (Ligand Synthesis)

To utilize 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one as a 5-HT ligand, it must be derivatized at the secondary amine (N4 position). The most robust method is Buchwald-Hartwig Amination , which introduces the aryl "tail" responsible for receptor subtype selectivity (e.g., 2-methoxyphenyl for 5-HT1A selectivity).

Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • Scaffold: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (1.0 equiv)

  • Aryl Halide: e.g., 1-bromo-2-methoxybenzene (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene or Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.

  • Reagent Loading: Add the imidazolidinone scaffold, aryl halide, Pd catalyst, phosphine ligand, and base to the flask.

  • Solvation: Add anhydrous toluene via syringe. Concentration should be approx 0.1 M.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate filtrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

  • Validation: Verify structure via 1H-NMR and LC-MS. The product is now a "Long-Chain Arylpiperazine" (LCAP) ready for binding assays.

Application 2: Radioligand Binding Assay (Validation)

Once the scaffold is derivatized, its affinity (Ki) for 5-HT receptors must be determined.[1] This protocol uses membrane preparations from HEK-293 cells stably expressing human 5-HT1A.[2]

Target: 5-HT1A Receptor Radioligand: [3H]-8-OH-DPAT (Agonist) or [3H]-WAY-100635 (Antagonist) Non-specific Determinant: Serotonin (10 µM)

Protocol Steps:
  • Membrane Preparation: Homogenize HEK-293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of ~50 µ g/well .

  • Incubation Setup: In a 96-well plate, prepare the following reaction mix (Total Volume: 250 µL):

    • 50 µL Membrane suspension.

    • 25 µL Radioligand (Final conc: 0.5 nM).

    • 25 µL Test Compound (The derivatized scaffold, serially diluted from 10 µM to 0.1 nM).

    • 150 µL Incubation Buffer (50 mM Tris-HCl, 5 mM MgCl2).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) in a Beta counter.

  • Data Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:

    
    
    

Application 3: Functional GTP S Binding Assay

Binding affinity does not determine efficacy (agonist vs. antagonist). The [35S]GTP


S assay measures the activation of G-proteins (Gi/o) characteristic of 5-HT1A signaling.

Principle: Agonists stimulate the exchange of GDP for [35S]GTP


S on the G

subunit. Antagonists block this effect.
Protocol Steps:
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.

  • Reaction: Mix membranes (10 µg) with [35S]GTP

    
    S (0.1 nM) and the Test Compound.
    
  • Agonist Mode: Measure increase in CPM compared to basal.

  • Antagonist Mode: Co-incubate Test Compound with a standard agonist (e.g., 100 nM 8-OH-DPAT) and measure the reduction in CPM.

  • Incubation: 30°C for 30 minutes.

  • Filtration: Filter through GF/B filters and count.

Data Interpretation Guide
ParameterObservationInterpretation
Binding (Ki) < 10 nMHigh Affinity (Potent Lead)
Binding (Ki) > 1000 nMLow Affinity (Scaffold requires optimization)
GTP

S (Emax)
> 80% of 5-HTFull Agonist
GTP

S (Emax)
20-80% of 5-HTPartial Agonist (e.g., Buspirone-like)
GTP

S (Emax)
~0% (Blocks Agonist)Antagonist

Workflow Visualization

The following diagram summarizes the experimental pipeline from the raw imidazolidinone scaffold to a validated pharmacological agent.

Workflow Start Raw Scaffold (CAS 104087-61-8) Step1 Chemical Derivatization (Attach Aryl Tail) Start->Step1 Step2 In Silico Docking (Check Asp3.32 Interaction) Step1->Step2 Step3 Radioligand Binding (Determine Ki) Step2->Step3 Decision Ki < 50 nM? Step3->Decision Fail Discard / Re-design Tail Decision->Fail No Pass Functional Assay (GTPgammaS / cAMP) Decision->Pass Yes Outcome Lead Candidate (Antipsychotic/Anxiolytic) Pass->Outcome

Figure 2: Experimental pipeline for validating 5-HT ligands derived from the imidazolidinone scaffold.

References

  • Leopoldo, M., et al. (2004).[3] "Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors."[3] Journal of Pharmacy and Pharmacology.

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 5-HT1A and 5-HT2 receptor affinity of some 1-arylpiperazines." Archiv der Pharmazie.

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology.

  • Glennon, R. A., et al. (2000). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." Bioorganic & Medicinal Chemistry Letters.

  • American Elements. "1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one Product Information." American Elements Catalog.

Sources

Application

Application Note: Cytotoxicity Profiling of Piperazinone Derivatives

Introduction: The Piperazinone Scaffold Piperazinone derivatives (specifically piperazin-2-ones) represent a "privileged scaffold" in medicinal chemistry, distinct from their saturated piperazine counterparts due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazinone Scaffold

Piperazinone derivatives (specifically piperazin-2-ones) represent a "privileged scaffold" in medicinal chemistry, distinct from their saturated piperazine counterparts due to the presence of the amide functionality. This structural modification alters hydrogen bonding capability and lipophilicity, often enhancing bioavailability while maintaining affinity for targets such as farnesyltransferase, tubulin, and various kinases (e.g., BCR-ABL, PI3K/AKT).

However, the lipophilic nature of polysubstituted piperazinones presents specific challenges in in vitro testing, primarily regarding solubility and precipitation in aqueous media. This protocol outlines a rigorous, self-validating workflow for assessing the cytotoxic potential of these compounds, moving from solubility optimization to mechanistic deconvolution.

Pre-Experimental Considerations & Compound Handling

Solubility and Vehicle Tolerance (The "Expertise" Pillar)

Piperazinone derivatives often exhibit poor aqueous solubility. Inaccurate IC50 values frequently stem from compound precipitation in the culture medium rather than lack of potency.

  • Solvent: Dimethyl sulfoxide (DMSO) is the standard vehicle.

  • Stock Preparation: Prepare a 10 mM or 100 mM master stock in 100% anhydrous DMSO. Aliquot and store at -20°C to prevent freeze-thaw cycles which can induce crystallization.

  • The "0.5% Rule": Most cancer cell lines (e.g., HeLa, MCF-7, HCT-116) tolerate up to 0.5% DMSO for short durations (24h), but 0.1% is the gold standard for 72h assays.

    • Validation Step: You must run a "Vehicle Only" control.[1] If the Vehicle Control shows <95% viability compared to Media Only, your DMSO concentration is toxic, confounding the piperazinone data.

Cell Line Selection

Based on literature validation of the piperazinone scaffold, the following lines are recommended for initial screening:

  • Liver: HepG2 or SNU-475 (High metabolic activity, relevant for toxicity).

  • Colon: HCT-116 or HT-29 (Commonly sensitive to piperazinone-mediated apoptosis).

  • Leukemia: K562 (Suspension line, highly sensitive to kinase inhibitors).

Workflow Visualization

The following diagram outlines the logical flow from compound synthesis to mechanistic validation.

Piperazinone_Workflow Compound Piperazinone Derivative (Solid) Stock Master Stock (100 mM in DMSO) Compound->Stock QC_Solubility QC: Turbidimetric Check (PBS Dilution) Stock->QC_Solubility QC_Solubility->Stock Precipitation (Reformulate) Primary_Screen Primary Screen (MTT/CCK-8 Assay) QC_Solubility->Primary_Screen Clear Solution Hit_Selection Hit Selection (IC50 < 10 µM) Primary_Screen->Hit_Selection Hit_Selection->Primary_Screen Inactive (Discard) Secondary_Screen Mechanistic Validation (Flow Cytometry) Hit_Selection->Secondary_Screen Active Mechanism_A Annexin V / PI (Apoptosis vs Necrosis) Secondary_Screen->Mechanism_A Mechanism_B Cell Cycle Analysis (G1/S/G2 Arrest) Secondary_Screen->Mechanism_B

Figure 1: Critical workflow for evaluating lipophilic piperazinone derivatives, emphasizing the solubility QC step before biological engagement.

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

The MTT assay is chosen for its robustness with metabolic inhibitors. Piperazinones often target mitochondrial enzymes; therefore, tetrazolium reduction is a direct proxy for the drug's mechanism.

Reagents[2][3][4][5]
  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in dark.

  • Solubilization Buffer: 100% DMSO.

  • Positive Control: Doxorubicin or 5-Fluorouracil (standard cytotoxic agents).

Experimental Steps
  • Seeding: Seed cells (e.g., 5,000–10,000 cells/well) in 96-well plates.

    • Critical: Fill outer perimeter wells with sterile PBS to prevent "Edge Effect" evaporation, which skews concentration data.

  • Incubation: Allow attachment for 24 hours at 37°C/5% CO₂.

  • Drug Treatment:

    • Prepare 2x working solutions in media to ensure the final DMSO concentration is constant (e.g., 0.1%) across all wells.

    • Perform a 9-point serial dilution (e.g., 100 µM down to 0.1 µM).

    • Add 100 µL of drug solution to 100 µL of existing media (or aspirate and replace, depending on cell fragility).

  • Exposure: Incubate for 48 to 72 hours . (Piperazinones acting on cell cycle require >1 doubling time to show effect).

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4 hours until purple formazan crystals are visible.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake plate for 10 mins.

  • Read: Measure Absorbance at 570 nm (reference 630 nm).

Data Analysis & Self-Validation

Calculate % Viability:



Validation Criteria:

  • CV% (Coefficient of Variation): Between replicates must be <15%.

  • Z-Factor: For high-throughput screens, Z' must be > 0.5.

  • Dose-Response: Curve must be sigmoidal. A flat line indicates precipitation or lack of potency.

Protocol B: Mechanistic Validation (Flow Cytometry)

If the MTT assay reveals cytotoxicity (IC50 < 10 µM), you must distinguish apoptosis (programmed death, desirable) from necrosis (inflammatory toxicity, undesirable). Piperazinone derivatives frequently induce apoptosis via the mitochondrial (intrinsic) pathway.

Annexin V-FITC / PI Staining[2][5]
  • Principle: Annexin V binds exposed Phosphatidylserine (PS) (early apoptosis).[2] Propidium Iodide (PI) enters only cells with compromised membranes (late apoptosis/necrosis).

Procedure (Adherent Cells)
  • Note: Harsh trypsinization strips PS receptors, causing false negatives. Use Accutase or cold trypsin for minimal time.

  • Treatment: Treat cells with IC50 concentration of piperazinone derivative for 24h.

  • Harvest: Collect supernatant (floating dead cells) AND adherent cells.[2] Combine in one tube.

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 min in dark at Room Temp.

  • Analyze: Flow Cytometer (Ex 488 nm; Em 530 nm for FITC, 620 nm for PI).

Mechanistic Pathway Visualization

Piperazinone derivatives often act via the following signaling cascade, leading to mitochondrial depolarization.

Mechanism_Pathway Drug Piperazinone Derivative Target Target Binding (Tubulin/Kinase) Drug->Target Inhibition Mito Mitochondrial Depolarization (ΔΨm) Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA) for cytotoxic piperazinone derivatives involving the intrinsic apoptotic pathway.

Data Presentation & Troubleshooting

Summary Table Template

Present your data in the following format to ensure comparability across derivatives.

Compound IDR-Group Subst.HepG2 IC50 (µM)HCT-116 IC50 (µM)Selectivity Index (SI)*Mode of Death
PZ-01 -Cl5.4 ± 0.23.2 ± 0.112.5Apoptosis
PZ-02 -OCH3>100>100N/AInactive
Doxorubicin (Control)0.5 ± 0.050.4 ± 0.025.0Apoptosis

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered promising.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation in wells Drug insolubility in media.Reduce final concentration; warm media to 37°C before addition; check DMSO % < 0.5%.
High variance (CV > 20%) Pipetting error or Edge Effect.Use multi-channel pipettes; exclude outer wells; vortex MTT before adding.
High Vehicle Toxicity Cells sensitive to DMSO.Lower DMSO to 0.1% or 0.05%. Include a "Media Only" control to quantify vehicle kill.
False Positive Annexin V Trypsin damage.Switch to Accutase; process samples gently and keep on ice.

References

  • Mechanism of Action Study: Al-Otaibi, W. et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]

  • Piperazinone Synthesis & Screening: Faghih-Mirzaei, E. et al. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. [Link]

  • Benzothiazole-Piperazine Hybrids: Yurttaş, L. et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kinase Inhibition Context: Wu, P. et al. (2016). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PLOS ONE. [Link]

  • MTT Assay Optimization: Ghasemi, M. et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. [Link]

Sources

Method

Application Note: Formulation &amp; Delivery of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (PZE-IMD) for Animal Studies

This Application Note is structured as a technical guide for the formulation and in vivo delivery of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (referred to herein as PZE-IMD ).[1][2][3] [1][2][3] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for the formulation and in vivo delivery of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (referred to herein as PZE-IMD ).[1][2][3]

[1][2][3]

Executive Summary & Molecule Profile

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one is a basic heterocycle combining a polar imidazolidinone head group with a basic piperazine tail.[1][2][3] Its formulation logic is dictated by the ionizability of the secondary amine on the piperazine ring.

  • Challenge: The free base form is likely lipophilic and poorly soluble in neutral aqueous media, carrying a risk of precipitation at physiological pH (7.4) if not properly buffered.[1][2][3]

  • Solution: In situ salt formation (protonation) or the use of pre-formed salts (HCl, Citrate) is the primary strategy for parenteral delivery.[2][3]

Table 1: Physicochemical Profile & Formulation Parameters
ParameterValue / CharacteristicImplication for Formulation
Molecular Weight ~198.27 g/mol Small molecule; rapid diffusion.[1][2][3]
Key Functional Group Piperazine (

Amine)
Basic (pKa ~9.8) .[1][2][3] Soluble at pH < 7.[1][3]0.
Secondary Group Imidazolidin-2-onePolar, H-bond donor/acceptor.[1][2][3][4] Aids solubility.[1][3][5][6][7]
LogP (Predicted) ~0.5 - 1.2 (Free Base)Moderate lipophilicity; crosses BBB/membranes.[1][2][3]
Solubility (Water) High (Salt form) / Low (Base)Requires pH adjustment for aqueous stability.[1][2][3]
Stability Sensitive to Oxidation/CO2Piperazines absorb CO2 (carbamate formation).[1][2][3] Prepare fresh.

Pre-Formulation Decision Matrix

Do not blindly select a vehicle. Use this logic flow to determine the optimal strategy based on your starting material and intended route.

FormulationDecision Start Starting Material CheckForm Identify Form Start->CheckForm Salt Salt Form (HCl, Citrate, Tartrate) CheckForm->Salt Base Free Base (Solid/Oil) CheckForm->Base Route Intended Route? Salt->Route Base->Route IV_IP IV / IP Injection Route->IV_IP Systemic Oral Oral (PO) Route->Oral Enteral Protocol_A Protocol A: Saline/PBS Dissolution IV_IP->Protocol_A If Salt Protocol_B Protocol B: In Situ Acidification (1 eq. HCl or Citric Acid) IV_IP->Protocol_B If Base (Preferred) Oral->Protocol_A If Salt Protocol_C Protocol C: Cosolvent System (5% DMSO / 10% PEG400) Oral->Protocol_C High Dose / Base

Figure 1: Formulation Decision Tree for PZE-IMD. Select Protocol B for maximum bioavailability and safety when starting with the free base.

Detailed Experimental Protocols

Protocol A: Standard Aqueous Vehicle (For Salt Forms)

Best for: IV (Intravenous), IP (Intraperitoneal) Starting Material: PZE-IMD Hydrochloride or Citrate salt.[1][2][3]

  • Calculate: Determine the mass required for the free base equivalent (FBE).

    • Correction Factor (CF) = MW(Salt) / MW(Base).[1][2][3]

    • Mass to weigh = Target Dose (mg/kg) × Weight (kg) × CF.[1][2][3]

  • Dissolve: Add the solid to 90% of the final volume of 0.9% Saline (sterile) .

  • Vortex: Vortex for 30–60 seconds. The salt should dissolve instantly.

  • pH Check: Verify pH is between 4.5 and 7.0.

    • Note: If pH < 4.0 (common with di-HCl salts), buffer with small aliquots of 1N NaOH or dilute with PBS instead of saline to prevent injection site irritation.[2][3]

  • Sterilize: Pass through a 0.22 µm PES syringe filter .

Protocol B: In Situ Salt Formation (For Free Base)

Best for: IV/IP when only Free Base is available.[2][3] Mechanism: Converts the insoluble amine base into a soluble salt immediately prior to injection.

Reagents:

  • PZE-IMD (Free Base)[1][2][3]

  • 1.0 N Hydrochloric Acid (HCl) or 1.0 M Citric Acid[1][2][3]

  • Sterile Water for Injection (SWFI)[1][2][3]

  • PBS (Phosphate Buffered Saline)[1][2][3][8]

Step-by-Step:

  • Weighing: Weigh the exact amount of PZE-IMD free base into a sterile glass vial.

  • Acidification: Add 1.0 molar equivalent of 1N HCl (or Citric Acid).

    • Calculation: For 19.8 mg (0.1 mmol) of PZE-IMD, add 100 µL of 1.0 N HCl.[1][2][3]

  • Dissolution: Vortex. The powder should dissolve into a clear solution. If turbid, add HCl in 0.1 eq increments.

    • Critical: Do not exceed pH 3.0.[1][3]

  • Buffering: Slowly add PBS or Saline to reach the final volume.

  • Final pH Adjustment: Check pH. If < 4.0, carefully titrate back to pH 5.5–6.0 using 0.1 N NaOH.[3]

    • Warning: Approaching pH 8.0 may cause precipitation.[1][3]

  • Filtration: 0.22 µm filtration (PES or PVDF).

Protocol C: Cosolvent Formulation (High Dose/Oral)

Best for: Oral Gavage (PO) or high-dose IP (>50 mg/kg) where solubility limits are reached.[1][2][3]

Vehicle Composition:

  • 5% DMSO (Solubilizer)[1][2][3]

  • 30% PEG 400 (Cosolvent)[1][2][3]

  • 65% Water/Saline (Diluent)[1][2][3]

Step-by-Step:

  • Weigh PZE-IMD free base.[1][3]

  • Add the calculated volume of 100% DMSO .[3] Vortex until fully dissolved (clear concentrate).[1][2][3]

  • Add PEG 400 .[1][3][5] Vortex to mix.

  • Slowly add Water/Saline while vortexing.[1][3]

    • Observation: If precipitation occurs (cloudiness), the compound is crashing out.[3] You may need to warm the solution (37°C) or increase the PEG ratio.[3]

Safety & Toxicology Considerations

Excipient Limits (Mouse/Rat)

When designing your vehicle, ensure excipients stay below the "No Observed Adverse Effect Level" (NOAEL) for the vehicle itself.[2][3]

ExcipientIV Max (Bolus)IP MaxPO MaxToxicity Signs to Watch
DMSO 0.5–1.0 mL/kg5 mL/kg10 mL/kgHemolysis (IV), Peritonitis (IP)
PEG 400 1–2 mL/kg5 mL/kg10 mL/kgNephrotoxicity (Chronic)
Ethanol <10% v/v<20% v/v<40% v/vCNS depression, ataxia
pH Range 4.5 – 8.04.5 – 8.03.0 – 9.0Phlebitis (IV), Pain (IP)
Compound-Specific Risks[1][2][3]
  • Piperazine Neurotoxicity: Piperazine derivatives are GABA-A receptor agonists/antagonists.[1][2][3] Monitor animals for seizures, tremors, or ataxia , especially at doses >30 mg/kg IV.

  • Hemolysis: Due to the basic nature, highly concentrated solutions (>10 mg/mL) in unbuffered saline may cause local hemolysis. Always check tonicity.

Quality Control (Self-Validation)

Before injecting any animal, perform this 3-step validation:

  • The "Cloud" Test: Hold the vial against a dark background and shine a light. If you see scattering (Tyndall effect), the compound is not dissolved.[3] Do not inject.

  • The Dilution Test: Dilute 10 µL of your formulation into 1 mL of warm PBS (37°C). If it precipitates, it will likely precipitate in the bloodstream (embolism risk).[3]

  • pH Confirmation: Ensure pH is 5.0–7.0.

References

  • Yalkowsky, S. H., et al. (2010).[3] Handbook of Aqueous Solubility Data. CRC Press.[1][3] (Provides solubility baselines for piperazine derivatives).

  • Gad, S. C., et al. (2016).[3] "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology. Link[1][2][3]

  • Pouton, C. W. (2006).[2][3] "Formulation of poorly water-soluble drugs for oral administration."[1][2][3] European Journal of Pharmaceutical Sciences. Link[1][2][3]

  • PubChem Compound Summary. (2024). 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one.[1][2][3][9] National Center for Biotechnology Information.[1][3] Link

  • Nair, A. B., & Jacob, S. (2016).[3] "A simple practice guide for dose conversion between animals and human."[3] Journal of Basic and Clinical Pharmacy. Link

Sources

Application

Application Note: Integrated Workflow for Discovery of Rapid-Acting Antidepressants &amp; Anxiolytics

Executive Summary & Scientific Rationale The landscape of antidepressant discovery has shifted dramatically from the "Monoamine Hypothesis" (targeting SERT/NET) to the "Neuroplasticity Hypothesis." Modern drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The landscape of antidepressant discovery has shifted dramatically from the "Monoamine Hypothesis" (targeting SERT/NET) to the "Neuroplasticity Hypothesis." Modern drug development focuses on rapid-acting agents (e.g., ketamine analogs, psychedelic-mimetics) that modulate glutamatergic signaling and enhance synaptic connectivity via the BDNF-TrkB-mTORC1 pathway.

This Application Note provides a validated, integrated workflow for identifying such novel agents. Unlike traditional screens that solely look for receptor binding, this pipeline prioritizes functional neuroplasticity (in vitro) followed by behavioral phenotyping (in vivo).

The Core Mechanism: Synaptogenesis

The primary objective of novel agents is to reverse the dendritic spine atrophy associated with chronic stress and depression. The signaling cascade below illustrates the target mechanism for this workflow.

BDNF_Pathway Compound Test Compound (e.g., TrkB PAM) TrkB TrkB Receptor (Dimerization) Compound->TrkB Allosteric Modulation PI3K PI3K / Akt TrkB->PI3K Phosphorylation mTOR mTORC1 Complex PI3K->mTOR Signaling Cascade Translation Protein Synthesis (PSD-95, GluA1) mTOR->Translation Upregulation BDNF Endogenous BDNF BDNF->TrkB Activation Spines Dendritic Spine Proliferation Translation->Spines Structural Plasticity

Figure 1: The target signaling pathway.[1][[“]][3] Novel agents aim to amplify TrkB signaling to drive mTORC1-mediated synaptic protein synthesis.

Module 1: High-Content Screening (HCS) for Neurite Outgrowth

Objective: To filter compounds based on their ability to induce structural plasticity (neurite extension and branching) in primary neurons. This is a phenotypic screen superior to simple binding assays.

Experimental Design
  • Cell Model: Primary Rat Cortical Neurons (E18) or iPSC-derived Glutamatergic Neurons.

  • Readout: Total Neurite Length (µm) and Branch Points per cell.

  • Control: BDNF (10 ng/mL) or Ketamine (10 µM) as positive controls.

Detailed Protocol

Step 1: Plate Preparation & Coating

  • Coat 96-well optical-bottom black plates with Poly-D-Lysine (PDL) (50 µg/mL) for 1 hour at 37°C.

  • Wash 2x with sterile water and let dry.

  • Critical: Laminin coating (1 µg/mL) is recommended for iPSC-derived neurons to ensure adherence during long incubations.

Step 2: Cell Plating

  • Dissociate cortices from E18 rat embryos using papain.

  • Resuspend in Neurobasal medium supplemented with B27 and Glutamax.

  • Seed density: 15,000 cells/well . Low density is crucial for accurate single-cell tracing algorithms.

  • Incubate at 37°C / 5% CO₂ for 3 days (DIV3) to allow initial attachment.

Step 3: Compound Treatment

  • On DIV3, replace 50% of the media with fresh media containing the Test Compound (0.1 – 10 µM).

  • Vehicle Control: DMSO concentration must be kept < 0.1% to avoid neurotoxicity.

  • Incubate for 72 hours .

Step 4: Fixation & Staining

  • Fix cells with 4% Paraformaldehyde (PFA) (pre-warmed to 37°C) for 15 mins. Note: Cold PFA causes neurite retraction.

  • Permeabilize with 0.1% Triton X-100 for 10 mins.

  • Block with 3% BSA for 30 mins.

  • Primary Antibody: Anti-βIII-Tubulin (TuJ1) (1:1000) overnight at 4°C.

  • Secondary Antibody: Alexa Fluor 488 (1:500) + Hoechst 33342 (Nuclear stain) for 1 hour.

Step 5: Image Acquisition & Analysis

  • Acquire images using a High-Content Imager (e.g., PerkinElmer Operetta or Thermo CellInsight) at 20x magnification.

  • Algorithm Settings:

    • Cell Body Detection: Based on Hoechst (nucleus) + TuJ1 intensity radius.

    • Neurite Tracing:[4] CSI (Cystoskeletal Skeletonization) algorithm.

  • Thresholding: Exclude cells with neurite length < 10 µm (non-viable).

Module 2: In Vivo Behavioral Validation

Objective: To confirm that the cellular plasticity observed in Module 1 translates to anxiolytic or antidepressant efficacy in rodents.

Workflow Timeline

To maximize data integrity and reduce animal usage, a sequential testing battery is recommended.

Behavior_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Testing Acclimatization Acclimatization (7 Days) Handling Gentle Handling (3 Days) Acclimatization->Handling Dosing Acute/Chronic Dosing Handling->Dosing EPM Elevated Plus Maze (Anxiety) Dosing->EPM Rest Rest Period (48 Hours) EPM->Rest FST Forced Swim Test (Depression) Rest->FST

Figure 2: Sequential behavioral testing workflow. Anxiety tests (EPM) are less stressful and performed before high-stress depression tests (FST).

Protocol A: Elevated Plus Maze (EPM)

Validates Anxiolytic Activity

  • Apparatus: A "plus" shape elevated 50cm off the floor.[5] Two open arms (30x5cm, 100 lux) and two closed arms (30x5cm, 15cm walls, 10 lux).

  • Procedure:

    • Place mouse in the center zone facing an open arm.[6]

    • Record behavior for 5 minutes via overhead video tracking (e.g., EthoVision).

  • Scoring Metrics:

    • % Time in Open Arms: Primary index of anxiety (Higher = Anxiolytic).

    • Total Distance Moved: Control for sedation/hyperactivity.

  • Validation: Diazepam (1 mg/kg) should increase open arm time by >30%.

Protocol B: Forced Swim Test (FST)

Validates Antidepressant Activity (Behavioral Despair)

  • Apparatus: Transparent cylinder (Height: 30cm, Diameter: 20cm).

  • Water Conditions (CRITICAL):

    • Fill to 15cm depth (mouse tail must not touch bottom).

    • Temperature: Strictly 23–25°C . Cold water (<20°C) induces hypothermia-driven immobility, creating false positives.

  • Procedure:

    • Mice: Single session, 6 minutes.

    • Rats: Pre-test (15 min) 24h prior to Test (5 min).

  • Scoring (Last 4 minutes only):

    • Immobility:[7][8] Floating with minimal movement to keep head above water.[9]

    • Swimming: Active horizontal movement.

    • Climbing: Vertical movement against walls (linked to Noradrenergic activity).

  • Interpretation: Reduced immobility indicates antidepressant efficacy.

Data Interpretation & Troubleshooting

Quantitative Analysis Table
AssayMetricDesired OutcomePotential Confound
Neurite Outgrowth Total Neurite Length> 120% of VehicleCytotoxicity (check nuclei count)
EPM % Open Arm TimeSignificant IncreaseSedation (check total distance)
FST Immobility TimeSignificant DecreaseHyperactivity (check open field test)
Common Pitfalls
  • Edge Effect (Cell Culture): Neurons in outer wells often dry out. Fill outer wells with PBS and use only inner 60 wells for data.

  • Handling Stress (In Vivo): If mice are not handled for 3 days prior to EPM, baseline anxiety will be too high (ceiling effect), masking drug effects.

  • Solubility: Many novel lipophilic compounds precipitate in aqueous media. Use cyclodextrin as a vehicle if DMSO > 0.1% is required.

References

  • Mechanism of Rapid-Acting Antidepressants: Castrén, E., & Monteggia, L. M. (2021).[[“]] Brain-Derived Neurotrophic Factor Signaling in Depression and Antidepressant Action.[[“]][10][11] Biological Psychiatry. [Link]

  • Neurite Outgrowth Protocols: Harrill, J. A., & Mundy, W. R. (2011). High-Content Screening for Neurite Outgrowth. Methods in Molecular Biology. [Link]

  • Forced Swim Test Optimization: Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments (JoVE). [Link]

  • Elevated Plus Maze Validation: Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.[5][12][13][14] Nature Protocols. [Link]

  • BDNF-mTORC1 Pathway: Li, N., et al. (2010). mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists. Science. [Link]

Sources

Method

Application Note: Modular Synthesis of 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Scaffolds

Executive Summary The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a class of potent antipsychotic agents (e.g., Risperidone, Palip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a class of potent antipsychotic agents (e.g., Risperidone, Paliperidone) and acetylcholinesterase inhibitors.

This Application Note details a robust, scalable synthetic route for 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and its derivatives. Unlike generic protocols, this guide focuses on the "2-Acetylbutyrolactone Route," a convergent strategy that establishes the bicyclic core and the ethyl linker in a single step. We address critical process parameters (CPPs) including regioselectivity during cyclization, mitigation of bis-alkylation during piperazine coupling, and purification strategies for high-purity API intermediates.

Retrosynthetic Strategy & Logic

To design a scalable synthesis, we must deconstruct the target molecule into stable, commercially available precursors. The strategy relies on two key disconnections:

  • C–N Disconnection: Detaching the piperazine moiety to reveal an electrophilic alkyl halide.

  • Bicyclic Assembly: Breaking the pyrimidine ring to reveal 2-aminopyridine and a bifunctional electrophile (2-acetylbutyrolactone).

Retrosynthesis Target Target: 2-methyl-3-(2-piperazin-1-yl-ethyl) -pyrido[1,2-a]pyrimidin-4-one Intermediate_Cl Intermediate A: 3-(2-chloroethyl)-2-methyl- pyrido[1,2-a]pyrimidin-4-one Target->Intermediate_Cl Disconnection 1: S_N2 Coupling Piperazine Reagent: N-Substituted Piperazine Target->Piperazine Precursor_1 Precursor 1: 2-Aminopyridine Intermediate_Cl->Precursor_1 Disconnection 2: Cyclocondensation Precursor_2 Precursor 2: 2-Acetylbutyrolactone Intermediate_Cl->Precursor_2

Figure 1: Retrosynthetic analysis revealing the convergent assembly from 2-aminopyridine and 2-acetylbutyrolactone.

Phase 1: Core Scaffold Construction

Objective: Synthesis of 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Mechanistic Insight

The reaction between 2-aminopyridine (1) and 2-acetylbutyrolactone (2) is a cascade sequence.

  • Schiff Base Formation: The exocyclic amine of the pyridine attacks the ketone carbonyl of the lactone.

  • Intramolecular Cyclization: The ring nitrogen (N1) attacks the lactone ester carbonyl, opening the lactone ring.

  • Result: Formation of the pyrimidin-4-one ring with a pendant hydroxyethyl group.

Note on Regiochemistry: The reaction is driven by the nucleophilicity of the exocyclic amine. Acid catalysis (HCl or POCl₃) promotes the dehydration and aromatization steps.

Mechanism Step1 2-Aminopyridine + 2-Acetylbutyrolactone Step2 Schiff Base Intermediate Step1->Step2 -H2O Step3 Cyclization (Lactone Opening) Step2->Step3 Intramolecular Attack Product 3-(2-hydroxyethyl) Core Scaffold Step3->Product Tautomerization

Figure 2: Mechanistic cascade for the formation of the pyrido-pyrimidine core.

Experimental Protocol A: Cyclocondensation

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • 2-Acetylbutyrolactone (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq) [Catalyst]

  • Solvent: Toluene or Xylene

Procedure:

  • Charge a round-bottom flask equipped with a Dean-Stark trap with 2-aminopyridine (9.4 g, 100 mmol) and toluene (100 mL).

  • Add 2-acetylbutyrolactone (15.4 g, 120 mmol) and catalytic p-TSA (0.95 g).

  • Heat the mixture to reflux (110–120°C) with vigorous stirring.

  • Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~4–6 hours).

  • Cool to room temperature. The product, 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , often precipitates as a solid.

  • Filter the solid, wash with cold toluene, and dry.

  • Yield Expectation: 75–85%.

Phase 2: Side Chain Activation (Chlorination)

Objective: Conversion of the hydroxyl group to a chloro- group to create a reactive electrophile.

Protocol B: Chlorination with Thionyl Chloride

Reagents:

  • Intermediate from Phase 1 (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform

Procedure:

  • Suspend the hydroxyethyl intermediate (10 g) in dry DCM (100 mL) under nitrogen atmosphere.

  • Cool to 0–5°C in an ice bath.

  • Add

    
     dropwise over 20 minutes to control exotherm and gas evolution (
    
    
    
    ,
    
    
    ).
  • Allow to warm to room temperature and stir for 3 hours.

  • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (polar) should disappear, replaced by a less polar spot.

  • Quench by pouring into ice-water/bicarbonate solution. Extract with DCM.

  • Concentrate the organic layer to yield 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .[1][2][3]

  • Stability Note: This chloride intermediate is stable but should be stored under inert gas to prevent hydrolysis.

Phase 3: Piperazine Coupling (The Target)

Objective: Nucleophilic substitution (


) to attach the piperazine ring.
Critical Control Point: Preventing Dimerization

When using unsubstituted piperazine, there is a risk of forming the "bis-impurity" (one piperazine molecule bridging two scaffold molecules).

  • Strategy 1 (For simple derivatives): Use a large excess of piperazine (5–10 eq).

  • Strategy 2 (For complex derivatives): Use N-mono-protected piperazine (e.g., N-Boc-piperazine) or N-substituted piperazine (e.g., 1-(4-fluorophenyl)piperazine).

Protocol C: Coupling Reaction

Reagents:

  • Chloro-intermediate (Phase 2) (1.0 eq)

  • Piperazine Derivative (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq) and Potassium Iodide (KI) (0.1 eq, catalyst)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Procedure:

  • Dissolve the chloro-intermediate (2.26 g, 10 mmol) in Acetonitrile (30 mL).

  • Add

    
     (3.45 g, 25 mmol) and catalytic KI (0.16 g).
    
  • Add the Piperazine derivative (12 mmol).

  • Heat to reflux (80°C) for 12–16 hours.

  • Work-up: Filter off inorganic salts while hot. Concentrate the filtrate.

  • Purification: Recrystallize from Isopropanol or purify via column chromatography (DCM:MeOH 9:1).

Data Summary: Derivative Scope

The following table summarizes expected yields for various piperazine substitutions using this protocol.

EntryPiperazine Substituent (R)Reaction Time (h)Yield (%)Physical State
1 H (Unsubstituted)*665%Hygroscopic Solid
2 Methyl (-CH3)878%White Solid
3 Phenyl (-Ph)1272%Pale Yellow Solid
4 2-Furoyl1468%Off-white Solid
5 Boc (-COO-tBu)1082%Crystalline Solid

*Note: Entry 1 requires 5.0 eq of piperazine to prevent dimerization.

Purification & Characterization Standards

To ensure the synthesized material meets pharmaceutical standards (e.g., for use as a Risperidone intermediate), the following criteria must be met:

  • HPLC Purity: >98.5% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).

  • NMR Verification (

    
    , 300 MHz, 
    
    
    
    ):
    • 
       8.9 (d, 1H, Pyridine H-6)
      
    • 
       2.6 (s, 3H, 2-Me)
      
    • 
       2.8–3.0 (m, side chain ethyl + piperazine)
      
  • Impurity Profile:

    • Limit "Bis-alkylated" impurity to <0.15%.

    • Limit "Hydrolysis" impurity (reversion to alcohol) to <0.5%.

Safety & Hazards

  • 2-Aminopyridine: Highly toxic by inhalation and ingestion. Neurotoxin. Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water. Corrosive. Releases HCl and SO2 gas.

  • Piperazine: Respiratory sensitizer.

References

  • Synthesis of Risperidone Intermediates

    • Title: Synthesis and Characterization of Impurity G of Risperidone.[4]

    • Source: Journal of Chemical and Pharmaceutical Research, 2013.[4]

    • URL:[Link] (General Journal Link - Specific article context derived from search results).

  • Crystal Structure & Scaffold Properties

    • Title: 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1][2][3][5][6][7]

    • Source: Acta Crystallographica Section E, 2008.
    • URL:[Link]

  • Anticancer Derivatives

    • Title: Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives.[8]

    • Source: Archives of Pharmacal Research, 2012.
    • URL:[Link]

  • Piperazine Chemistry Review

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Process Troubleshooting Case ID: PIP-IMID-SYNTH-001 Introduction: The Chemical Challenge Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Process Troubleshooting Case ID: PIP-IMID-SYNTH-001

Introduction: The Chemical Challenge

Welcome to the technical support hub for 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one . This molecule serves as a critical linker in medicinal chemistry, often bridging aryl-piperazine pharmacophores (common in serotonin/dopamine receptor modulators) with polar urea motifs.

The primary synthesis challenge here is selectivity . Piperazine is a symmetrical diamine; reacting it with an electrophile (like 1-(2-chloroethyl)imidazolidin-2-one) creates a kinetic competition between forming the desired mono-alkylated product and the undesired bis-alkylated impurity (dimer).

This guide prioritizes the Alkylation Route (Nucleophilic substitution) as it offers the highest control over stoichiometry compared to cyclization strategies.

Module 1: Reaction Design & Kinetics

The Core Workflow

The industry-standard approach involves the nucleophilic attack of Piperazine (1) on 1-(2-chloroethyl)imidazolidin-2-one (2) .

Critical Diagram: The Selectivity Trap

The following diagram illustrates the kinetic pathway. Note the "Red Zone" where the product competes with the starting material for the alkylating agent.

ReactionKinetics cluster_0 Reaction Vessel Conditions Pip Piperazine (Nucleophile) Mono TARGET PRODUCT (Mono-alkylated) Pip->Mono k1 (Fast) High [Pip] favors this Reagent 1-(2-chloroethyl) imidazolidin-2-one (Electrophile) Reagent->Mono Bis IMPURITY (Bis-alkylated Dimer) Reagent->Bis Mono->Bis k2 (Slow but significant) Occurs if [Reagent] is high

Figure 1: Kinetic competition between mono-alkylation (Target) and bis-alkylation (Impurity). Maintaining a high concentration of Piperazine relative to the Product is essential to suppress the k2 pathway.

Module 2: Troubleshooting Guide

Issue 1: Low Yield (<40%) & High Dimer Formation

Diagnosis: The local concentration of the electrophile was too high relative to the piperazine. Root Cause: If you add piperazine to the chloride, or mix them 1:1, the highly reactive mono-product immediately competes for the remaining chloride.

Protocol Adjustment:

  • Invert the Addition: Dissolve Piperazine (5.0 – 10.0 equivalents) in the solvent (Acetonitrile or Ethanol).

  • Slow Addition: Add a solution of 1-(2-chloroethyl)imidazolidin-2-one (1.0 eq) dropwise to the refluxing piperazine solution.

  • Rationale: This ensures the electrophile always encounters a massive excess of unreacted piperazine, statistically forcing the reaction toward the mono-product [1].

Issue 2: Product Loss During Aqueous Workup

Diagnosis: The product is highly polar and water-soluble due to the secondary amine and urea moiety. Root Cause: Standard Ethyl Acetate/Water extraction leaves >50% of the product in the aqueous phase.

Protocol Adjustment:

  • Switch Solvent: Use n-Butanol or Dichloromethane (DCM) for extraction.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to push the organic product out (Salting-out effect).

  • pH Control: Ensure the aqueous phase is pH > 12 (using NaOH) before extraction to ensure the piperazine nitrogen is deprotonated (free base form).

Issue 3: Difficulty Removing Excess Piperazine

Diagnosis: You used 10 equivalents of piperazine (as recommended), but now cannot separate it from the product. Root Cause: Both compounds are amines with similar solubility profiles.

Protocol Adjustment:

  • Distillation: Piperazine sublimes/distills. If the product is stable, high-vacuum distillation (Kugelrohr) can remove excess piperazine.

  • Selective Precipitation (The "Bisulfite" Trick): Piperazine forms a low-solubility adduct with sodium bisulfite in certain conditions, or simply wash the crude solid with minimal cold water (Product is less soluble in cold water than piperazine) [2].

  • Recrystallization: Recrystallize the crude mixture from Isopropanol (IPA) . The product often crystallizes while piperazine remains in the mother liquor.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (Target Scale: 10 mmol).

ParameterSpecificationNotes
Reagent A Piperazine (Anhydrous)8.6 g (100 mmol, 10 eq) . Excess is critical.
Reagent B 1-(2-chloroethyl)imidazolidin-2-one1.48 g (10 mmol, 1 eq) .
Solvent Acetonitrile (MeCN)50 mL. Anhydrous preferred.
Base K₂CO₃ (Optional)1.5 eq. Only needed if using salt forms of piperazine.
Temperature Reflux (80-82°C)12-18 Hours.
Step-by-Step Execution:
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (10 eq) in Acetonitrile (40 mL). Heat to mild reflux.

  • Addition: Dissolve Reagent B (1 eq) in Acetonitrile (10 mL). Load this into a pressure-equalizing addition funnel.

  • Reaction: Add Reagent B dropwise over 1 hour to the refluxing piperazine solution.

    • Why? Keeps instantaneous concentration of electrophile low.

  • Monitoring: Monitor by TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1). Look for the disappearance of Reagent B.

  • Workup (The "Dry" Method):

    • Cool reaction to Room Temp.[1][2]

    • Filter off any solid precipitate (often Piperazine·HCl salt).

    • Evaporate the solvent in vacuo.

    • Sublimation: Place the residue under high vacuum (0.1 mmHg) at 60-80°C to sublime off the excess piperazine.

    • Recrystallization: Dissolve the remaining residue in boiling Isopropanol (minimal volume) and cool to 4°C. Filter the white crystals.

Module 4: Purification Logic Flowchart

Use this decision tree to determine the best isolation strategy based on your lab's capabilities.

PurificationFlow Start Crude Reaction Mixture (Product + Excess Piperazine + Salts) Filter Filter Solids (Remove K2CO3 / Piperazine-HCl) Start->Filter Evap Evaporate Solvent Filter->Evap Decision Is High Vac Available? Evap->Decision VacYes High Vacuum Sublimation (60-80°C, <1 mmHg) Decision->VacYes Yes (Preferred) VacNo Liquid-Liquid Extraction Decision->VacNo No Final Recrystallize Residue (Isopropanol or Acetone) VacYes->Final Extract 1. Dissolve in minimal H2O 2. Basify to pH 12 (NaOH) 3. Extract 5x with DCM or n-BuOH VacNo->Extract Extract->Final

Figure 2: Purification decision tree. Sublimation is preferred to avoid difficult aqueous extractions of the polar product.

FAQ: Frequently Asked Questions

Q: Can I use 1-(2-aminoethyl)piperazine and Urea instead? A: You can, but it is not recommended for high purity. That reaction involves heating a diamine with urea.[3]

  • Risk: The secondary amine of the piperazine ring can also react with urea, leading to mixed products.

  • Risk: Polymerization is common. The alkylation route described above is more convergent and cleaner [3].

Q: My product is an oil, not a solid. Why? A: This compound can be hygroscopic. If it oils out:

  • Ensure all solvent is removed (high vac).

  • Triturate (grind) the oil with diethyl ether or hexane to induce crystallization.

  • If it remains an oil, convert it to the Dihydrochloride salt by bubbling HCl gas into an ethanolic solution. The salt is almost always a stable solid.

Q: Is 1-(2-chloroethyl)imidazolidin-2-one commercially available? A: Yes, but it is often expensive. It can be synthesized by reacting 2-chloroethyl isocyanate with 2-chloroethylamine , followed by cyclization, or more commonly by reacting N-(2-chloroethyl)ethylenediamine with carbonic acid derivatives [4].

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • TCI Chemicals. Product Specification: 1-(2-Chloroethyl)piperidine Hydrochloride. Link (Analogous chemistry reference for piperazine alkylation handling).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75435, 1-(2-Chloroethyl)imidazolidin-2-one. Link.

  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Molecules 2019, 24(16), 2949. Link.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling reagents like 1-(2-chloroethyl)imidazolidin-2-one, which is a known skin and eye irritant.

Sources

Optimization

Technical Support Center: Stability Management for 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

[1][2] Executive Summary: The "Dual-Threat" Instability You are likely visiting this page because your clear solution of PZE-Imid has turned yellow, precipitated, or shown erratic purity values in LC-MS. PZE-Imid is a bi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Dual-Threat" Instability

You are likely visiting this page because your clear solution of PZE-Imid has turned yellow, precipitated, or shown erratic purity values in LC-MS.

PZE-Imid is a bifunctional building block containing a secondary amine (piperazine ring) and a cyclic urea (imidazolidin-2-one) .[1][2] Its poor stability in solution is rarely due to a single factor but rather a cascade of two competing degradation pathways:[2]

  • Oxidative Radical Attack: The secondary amine is highly susceptible to dissolved oxygen, leading to N-oxide formation and subsequent ring dehydrogenation (yellowing).[1][2]

  • Hygroscopic Hydrolysis & Carbamylation: The molecule is hygroscopic.[1][2] Absorbed water promotes hydrolysis of the urea ring, while atmospheric CO₂ reacts with the amine to form insoluble carbamate salts.[1][2]

The Degradation Mechanism (The "Why")

To solve the instability, you must understand the molecular failure points.[1][2]

A. Oxidative Dehydrogenation (The "Yellowing" Effect)

The secondary nitrogen on the piperazine ring is the primary failure point.[1][2] In the presence of dissolved oxygen (DO) and trace metal ions (Fe³⁺, Cu²⁺ often found in non-HPLC grade solvents), the amine undergoes a radical abstraction mechanism.[1][2]

  • Step 1: Formation of an aminyl radical.[1][2]

  • Step 2: Hydrogen abstraction leads to an imine intermediate (1,2,3,6-tetrahydropyrazine derivative).[1][2][3]

  • Result: Extended conjugation leads to yellow/brown discoloration and eventual polymerization.[2]

B. Cyclic Urea Hydrolysis

While imidazolidin-2-ones are generally more stable than linear ureas, they are not immune to hydrolysis.[1][2] Under acidic conditions or elevated temperatures, the ring opens to form the corresponding diamine (N-(2-aminoethyl)-N'-(2-aminoethyl)piperazine derivative), altering the stoichiometry of your reaction.[1][2]

C. Visualization of Degradation Pathways

The following diagram maps the kinetic competition between these pathways.

DegradationPathways PZE PZE-Imid (Intact) Oxidation Oxidative Pathway (Presence of O2/Light) PZE->Oxidation Dissolved O2 Hydrolysis Hydrolysis Pathway (Acidic pH/Heat) PZE->Hydrolysis H2O / H+ Radical Aminyl Radical Oxidation->Radical -H• RingOpen Ring Opening Hydrolysis->RingOpen Nu: Attack Imine Imine Intermediate (Yellow Color) Radical->Imine -H• Oligomer Insoluble Oligomers (Brown Precipitate) Imine->Oligomer Polymerization Diamine Linear Diamine (Loss of Urea Function) RingOpen->Diamine Decarboxylation

Figure 1: Competing degradation pathways for PZE-Imid.[1][2] The oxidative pathway is the most common cause of rapid solution failure.[1]

Troubleshooting Q&A

Q1: My PZE-Imid solution in DMSO turned pale yellow overnight. Is it still usable?

  • Diagnosis: This is early-stage oxidative degradation (imine formation).[1][2]

  • Verdict: Use with caution. If you are performing a sensitive coupling reaction (e.g., amide bond formation), the imine impurities may act as radical scavengers or competing nucleophiles.[1][2]

  • Fix: For future preps, you must degas the DMSO using the "Freeze-Pump-Thaw" method or vigorous Argon sparging for 15 minutes before dissolution.[1][2] Add 0.1% w/v Ascorbic Acid if your downstream chemistry tolerates antioxidants.[1][2]

Q2: I see a white precipitate forming in my aqueous stock solution.

  • Diagnosis: This is likely Carbamate Formation .[1][2] The secondary amine in the piperazine ring reacts with atmospheric CO₂ to form a zwitterionic carbamate, which has lower solubility in water.[1][2]

  • Verdict: Discard. Heating to redissolve often accelerates hydrolysis.[2]

  • Fix: Store aqueous solutions under a positive pressure of Argon. Do not use carbonate buffers; phosphate or HEPES buffers are preferred.[1][2]

Q3: My LC-MS shows a mass peak at [M+18] and [M-2]. What are these?

  • Analysis:

    • [M-2]: Loss of two hydrogens.[1][2] This confirms oxidation to the imine form.[1][2]

    • [M+18]: Addition of water.[1][2] This confirms hydrolysis (ring opening) of the imidazolidinone.[1][2]

  • Action: If [M-2] > 5%, repurify the compound. The oxidation is irreversible.[1][2]

Validated Stabilization Protocols

Protocol A: The "Argon Shield" Dissolution Method

Standard bench preparation introduces enough oxygen to degrade PZE-Imid within 24 hours.[1][2] Use this protocol for stability >1 week.

  • Solvent Selection: Use Anhydrous DMSO or Degassed Water .[1][2] Avoid Methanol (promotes proton transfer).[1][2]

  • Sparging: Insert a glass pipette connected to an Argon line into the solvent.[1][2] Bubble vigorously for 10–15 minutes before adding the solid PZE-Imid.

  • Dissolution: Add the solid PZE-Imid while maintaining Argon flow over the headspace.[1][2]

  • Storage: Seal the vial with a septum and Parafilm. Store at -20°C in the dark.

Protocol B: Stability-Indicating HPLC Method

Use this method to verify the integrity of your reagent before critical experiments.[1][2]

ParameterSetting
Column C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi), 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1][2]0) — High pH keeps amine deprotonated for better peak shape
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 10 minutes
Detection UV at 210 nm (Urea carbonyl) and 254 nm (Oxidized imine impurities)
Pass Criteria Purity > 95%; No secondary peak at RRT 0.9 (Oxidation product)

Experimental Decision Tree

Use this workflow to determine the correct handling procedure based on your application.

DecisionTree Start Start: Preparing PZE-Imid Solution Duration How long will the solution be stored? Start->Duration Short < 4 Hours Duration->Short Long > 24 Hours Duration->Long Solvent Select Solvent Short->Solvent Action2 REQUIRES Degassing + Argon Headspace Long->Action2 Water Aqueous Buffer Solvent->Water Organic DMSO/DMF Solvent->Organic Action1 Use Fresh. Keep on Ice. Water->Action1 Action3 Avoid Carbonate Buffers. Use Phosphate/HEPES. Water->Action3 Organic->Action1 Action4 Use Anhydrous Grade. Store -20°C. Organic->Action4 Action2->Solvent

Figure 2: Decision matrix for solvent selection and storage conditions.[1][2]

References

  • Oxidation Mechanism of Piperazine: Nielsen, C. J., et al. (2020).[1][2][3] "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions." The Journal of Physical Chemistry A, 124(50), 10427-10440.[1][2] Link Relevance: Establishes the radical mechanism for secondary amine oxidation leading to imines.[1][2]

  • Hydrolysis of Cyclic Ureas: Hall, H. K., & El-Shekeil, A. (1980).[1][2] "Polymerization of Cyclic Imino Ethers and Cyclic Ureas." Chemical Reviews, 80(6), 483-499.[1][2] Relevance: Details the ring-opening thermodynamics of imidazolidin-2-one structures.

  • Carbamate Formation in Amines: Rochelle, G. T. (2009).[1][2] "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654.[1][2] Link Relevance: Explains the reaction of piperazine derivatives with atmospheric CO2 causing precipitation.[1][2]

  • Imidazolidinone Synthesis & Stability: Li, P., et al. (2019).[1][2] "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation." The Journal of Organic Chemistry, 84(7), 4451-4461.[1][2] Link Relevance: Provides structural data and stability conditions for the imidazolidinone ring system.[1][2]

Sources

Troubleshooting

Troubleshooting unexpected results in cell viability assays with imidazolidinones.

Executive Summary & Diagnostic Matrix Imidazolidinones (e.g., hydantoins and their derivatives) present a unique set of physicochemical challenges in high-throughput screening. While pharmacologically promising as kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

Imidazolidinones (e.g., hydantoins and their derivatives) present a unique set of physicochemical challenges in high-throughput screening. While pharmacologically promising as kinase inhibitors or antimicrobials, their heterocyclic structure and lipophilicity often generate "false" data in standard colorimetric assays.

If you are observing flat dose-response curves , unexpectedly high viability , or erratic replicates , do not assume biological resistance immediately. Use the matrix below to identify the likely technical artifact.

Quick Diagnostic Matrix
SymptomLikely Technical CauseImmediate Validation Step
Viability > 100% at high doses Chemical Interference: Compound is reducing the tetrazolium salt (MTT/MTS) non-enzymatically.Run Protocol A (Cell-Free Interference Test).
High Standard Deviation / "Spikes" Micro-Precipitation: Compound has "crashed out" of solution, scattering light or settling on cells.Run Protocol B (Solubility Limit Test) & Check Microscopy.
Flat Curve (No IC50 observed) Permeability/Hydrolysis: Compound is impermeable or hydrolyzing at physiologic pH (7.4) before entering the cell.Check LC-MS stability in media; Extend incubation time.
High Background in Blank Wells Optical Interference: Compound absorbs at 570nm (MTT) or 490nm (MTS).Measure compound absorbance spectrum in media without reagent.

Module 1: Chemical Interference (The "False Survivor" Effect)

The Mechanism

Standard viability assays like MTT and MTS rely on cellular dehydrogenases to reduce a tetrazolium salt into a colored formazan product. However, imidazolidinones—particularly those with reactive side chains or specific tautomeric forms—can act as reducing agents themselves.

This leads to a Type I Error (False Positive): The compound reduces the dye in the extracellular media, increasing Optical Density (OD) even if the cells are dead. This is often misinterpreted as "proliferation" or "protection."

Visualization: The Interference Pathway

G cluster_0 Standard Assay Mechanism cluster_1 Imidazolidinone Interference MTT MTT Reagent (Yellow) Cell Live Cell (Dehydrogenase) MTT->Cell Uptake Drug Imidazolidinone (High Conc.) MTT->Drug Direct Contact Formazan Formazan (Purple) Cell->Formazan Reduction FalseFormazan Non-Enzymatic Formazan Drug->FalseFormazan Chemical Reduction (NO CELLS)

Figure 1: Mechanism of false-positive signal generation. Imidazolidinones can bypass cellular metabolism to directly reduce tetrazolium salts.

Protocol A: The Cell-Free Interference Test (Essential)

Run this control before any large-scale screen.

  • Preparation: Prepare a 96-well plate with culture media (no cells).

  • Dosing: Add your imidazolidinone compound at the highest concentration used in your assay (e.g., 10 µM, 50 µM).

  • Incubation: Incubate for the standard assay duration (e.g., 24, 48, or 72 hours) at 37°C. Note: This accounts for slow chemical reduction kinetics.

  • Reagent Addition: Add the MTT/MTS reagent as per protocol.

  • Readout: Incubate for 1-4 hours and measure OD.

  • Interpretation:

    • OD < 0.05: No interference. Proceed.

    • OD > 0.1: Significant chemical reduction. Action: Switch to a non-redox assay like CellTiter-Glo (ATP) or Crystal Violet [1].

Module 2: Solubility & Precipitation (The "Delivery" Problem)

The Mechanism

Imidazolidinones are often lipophilic. While soluble in DMSO stock, they frequently "crash out" (precipitate) when added to aqueous media, especially at concentrations >10 µM.

  • Artifact 1: Crystals scatter light, artificially increasing OD readings.

  • Artifact 2: Precipitate settles on cells, causing physical stress or localized high-concentration toxicity (false false-positive).

Protocol B: The Visual Solubility Limit Test
  • Dilution: Prepare your compound in DMSO at 1000x the final concentration.

  • Spike: Pipette the DMSO stock into pre-warmed (37°C) media in a clear tube or plate. Vortex immediately.

  • Observation (Macro): Hold against a dark background. Look for cloudiness (turbidity).

  • Observation (Micro): Place the plate under a phase-contrast microscope (10x or 20x).

    • Look for: Needle-like crystals or amorphous aggregates floating between cells.

  • Correction: If precipitation occurs, you must lower the working concentration or improve the solvent carrier (e.g., add 0.5% cyclodextrin if compatible with your biology) [2].

Module 3: Biological Variance vs. Artifacts

If chemical interference and solubility are ruled out, but results remain "unexpected" (e.g., flat curves), consider the pharmacology of imidazolidinones:

  • Cytostatic vs. Cytotoxic: Many kinase inhibitors are cytostatic (stop growth) rather than cytotoxic (kill cells).

    • MTT/MTS measures metabolic activity. A cytostatic cell may still be metabolically active, yielding a high signal.

    • Solution: Use a DNA-binding dye (e.g., Hoechst or PicoGreen) to count nuclei directly, or use a clonogenic assay.

  • pH Sensitivity: The imidazolidinone ring can be sensitive to hydrolysis in slightly acidic or basic media. Ensure your media is well-buffered (HEPES) to prevent compound degradation during long incubations [3].

Troubleshooting Workflow

Follow this logic tree to resolve assay anomalies systematically.

TroubleshootingTree Start Start: Unexpected Viability Data CheckMicroscope Step 1: Microscopy Check (Visible Crystals?) Start->CheckMicroscope Precipitation Issue: Precipitation (Solubility Artifact) CheckMicroscope->Precipitation Yes CheckCellFree Step 2: Cell-Free Control (Media + Drug + MTT) CheckMicroscope->CheckCellFree No Interference Issue: Chemical Interference (Redox Artifact) CheckCellFree->Interference High OD Signal CheckAssayType Step 3: Assay Mechanism (Metabolic vs. Biomass) CheckCellFree->CheckAssayType No Signal Cytostatic Issue: Cytostatic Effect (Cells alive but not dividing) CheckAssayType->Cytostatic High Metabolic Signal Low Cell Count Valid Result Validated (Proceed with Analysis) CheckAssayType->Valid Consistent Data

Figure 2: Decision tree for isolating the root cause of assay failure.

Frequently Asked Questions (FAQ)

Q: Can I just subtract the "Cell-Free" OD value from my experimental data? A: No. This is a risky practice. The reduction kinetics of the compound alone may differ from the kinetics in the presence of cellular metabolism. Furthermore, if the interference signal is >20% of your total signal, the dynamic range of the assay is compromised. It is scientifically more rigorous to switch to an orthogonal assay (e.g., CellTiter-Glo) [4].

Q: My imidazolidinone is fluorescent. Will this affect the assay? A: It will not affect MTT (colorimetric), but it will interfere with Resazurin (AlamarBlue) or Propidium Iodide assays. You must measure the emission spectrum of your compound. If it overlaps with the assay's emission (typically 590nm for Resazurin), you cannot use that assay [5].

Q: Why do I see toxicity at 24 hours but "recovery" at 48 hours? A: This is likely compound instability . Imidazolidinones can hydrolyze or precipitate over time. If the effective concentration drops, surviving cells will proliferate, masking the initial toxicity. Verify compound stability in media using LC-MS.

References

  • National Institutes of Health (NIH). (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Correction for interference by test samples in high-throughput assays. Retrieved from [Link]

Optimization

Minimizing off-target effects of piperazine-containing compounds

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & Safety Pharmacology Unit) Topic: Minimizing Off-Target Effects of Piperazine-Containing Compounds Introduction Welcome to the Piperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & Safety Pharmacology Unit) Topic: Minimizing Off-Target Effects of Piperazine-Containing Compounds

Introduction

Welcome to the Piperazine Optimization Support Center. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in clinically vital drugs ranging from antihistamines (cetirizine) to antifungals (itraconazole) and antipsychotics (aripiprazole). However, its physicochemical profile—specifically the basicity of the secondary/tertiary nitrogens and its amphiphilic nature—frequently triggers three critical off-target alerts: hERG channel inhibition , Phospholipidosis (PLD) , and Reactive Metabolite formation .

This guide is structured as a series of "Trouble Tickets" addressing these specific failure modes. Each module provides mechanistic root cause analysis, actionable chemical modifications, and validation protocols.

Module 1: Cardiotoxicity & hERG Inhibition

Ticket ID: #hERG-001 Issue: Compound shows QT prolongation risk; IC50 < 10 µM in hERG patch clamp.

Root Cause Analysis

The hERG potassium channel possesses a large inner cavity with aromatic residues (Tyr652, Phe656) that stabilize high-affinity blockers via


-stacking and cation-

interactions. Piperazines are frequent offenders because:
  • Protonation: At physiological pH (7.4), the piperazine nitrogen (typical pKa ~8.5–9.8) is protonated, forming a cation that binds to the channel's electronegative pore.

  • Lipophilicity: High ClogP facilitates entry into the channel cavity.

Troubleshooting & Optimization Strategy

To detune hERG affinity while maintaining potency, you must modulate the Basicity-Lipophilicity Vector .

ParameterTarget RangeChemical Strategy
pKa (Basic N) < 7.5Electron Withdrawal: Add fluorine to the piperazine ring or adjacent alkyl chains. Bioisosteres: Switch to spiro-diamines or fused ring systems.
ClogP < 3.0Polarity: Introduce polar surface area (PSA) remote from the pharmacophore (e.g., sulfones, alcohols).
Topology RigidSteric Clashes: Introduce "ortho" substituents on phenyl rings attached to the piperazine to prevent the "flat" conformation preferred by hERG.
Decision Logic: hERG Mitigation

hERG_Optimization Start hERG Liability Detected (IC50 < 10 µM) Check_pKa Check Basic pKa Start->Check_pKa Check_LogP Check ClogP Start->Check_LogP High_pKa pKa > 8.0 Check_pKa->High_pKa Yes High_LogP ClogP > 3.5 Check_LogP->High_LogP Yes Strat_Basicity Strategy A: Reduce Basicity 1. Add F to piperazine ring 2. N-acylation (if tolerable) 3. Convert to amide/urea High_pKa->Strat_Basicity Strat_Zwitterion Strategy C: Zwitterion Effect Add COOH to neutralize charge High_pKa->Strat_Zwitterion Strat_Lipophilicity Strategy B: Reduce Lipophilicity 1. Add polar tails (OH, SO2Me) 2. Scaffold hopping (Spiro-cycles) High_LogP->Strat_Lipophilicity Result Retest in Patch Clamp Strat_Basicity->Result Strat_Lipophilicity->Result Strat_Zwitterion->Result

Caption: Decision tree for mitigating hERG liability based on physicochemical drivers.

Validation Protocol: Automated Patch Clamp

Do not rely solely on radioligand binding, as it produces false positives/negatives due to state-dependent binding.

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: HB-PS (standard physiological saline).

    • Intracellular: K-Aspartate based (to mimic cytosolic K+).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activates/inactivates channels).

    • Repolarize to -50 mV for 2s (elicits tail current—measure inhibition here ).

  • Acceptance Criteria: Seal resistance > 500 MΩ; Access resistance < 10 MΩ.

Module 2: Phospholipidosis (PLD)

Ticket ID: #PLD-002 Issue: Lysosomal accumulation of phospholipids; "Foamy macrophage" phenotype in histology.

Root Cause Analysis

Piperazine drugs often classify as Cationic Amphiphilic Drugs (CADs) .[1][2]

  • Mechanism: The uncharged drug permeates the cell membrane. Once inside the acidic lysosome (pH ~4.5), the basic piperazine nitrogen becomes diprotonated and trapped (Lysosomal Trapping). The trapped cation inhibits phospholipase activity, preventing lipid degradation.

  • Predictive Index: A compound is high risk if

    
     and 
    
    
    
    .
Troubleshooting & Optimization Strategy

To eliminate PLD, you must disrupt the CAD pharmacophore.

FAQ: Can I fix PLD without losing potency? Yes. The goal is to reduce the amphiphilicity without necessarily destroying binding.

  • Reduce pKa: Lowering pKa below 6.5 prevents extensive lysosomal protonation.

  • Topological Disruption: Move the lipophilic bulk away from the basic center to disrupt the amphiphilic moment.

  • Metabolic Soft Spots: Introduce sites for rapid metabolism (e.g., ester hydrolysis) so the drug does not accumulate (though this impacts half-life).

Validation Protocol: High-Content Screening (HCS) for PLD

This protocol uses fluorescent phospholipid analogs to visualize accumulation.

Reagents:

  • HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen).

  • Hoechst 33342 (Nuclear stain).

Step-by-Step Workflow:

  • Seeding: Plate HepG2 or U937 cells in 96-well plates (10,000 cells/well).

  • Dosing: Treat with test compounds (1–50 µM) for 24–48 hours.

    • Positive Control: Amiodarone (10 µM).

    • Negative Control: Acetaminophen.

  • Staining: Add LipidTOX Red (1:1000) and Hoechst (1:2000) directly to the media for the final 24 hours.

  • Imaging: Acquire images on a High-Content Imager (e.g., CellInsight CX7).

  • Analysis: Quantify "Spot Intensity per Cell" in the cytoplasmic region.

PLD_Screening Step1 Cell Seeding (HepG2) Step2 Compound Dosing (24-48h) Step1->Step2 Step3 Add LipidTOX Probe (Co-incubation) Step2->Step3 Step4 Live Cell Imaging (Confocal/HCS) Step3->Step4 Step5 Image Analysis (Cytoplasmic Granularity) Step4->Step5

Caption: In vitro fluorescent screening workflow for phospholipidosis detection.

Module 3: Reactive Metabolites (Bioactivation)

Ticket ID: #TOX-003 Issue: Covalent binding to proteins; positive GSH/CN- trapping assay.

Root Cause Analysis

The piperazine ring is susceptible to oxidative bioactivation by CYP450 enzymes (typically CYP3A4 or CYP2D6).

  • Iminium Ion Formation: Oxidation of the

    
    -carbon leads to an unstable carbinolamine, which dehydrates to a reactive iminium species. This electrophile can alkylate DNA or proteins.
    
  • Ring Opening: The iminium ion can hydrolyze, leading to ring-opening and the formation of reactive aldehyde intermediates (e.g., ethylenediamine derivatives).

Troubleshooting & Optimization Strategy
Metabolic VulnerabilityStructural FixMechanism

-Carbon Oxidation
Gem-dimethylation Steric hindrance blocks CYP access to the

-carbon.
Ring Dehydrogenation Bridged Systems Switch to diazabicyclo-systems (e.g., 2,5-diazabicyclo[2.2.1]heptane) to prevent planarization required for iminium formation.
N-Dealkylation Deuteration Deuterium at the

-position slows C-H bond breakage (Kinetic Isotope Effect).
Validation Protocol: Reactive Metabolite Trapping

Self-validating system: If adducts are found, the structure is liable.

  • Incubation: Mix test compound (10 µM) with Human Liver Microsomes (HLM) and NADPH.

  • Trapping Agents:

    • Glutathione (GSH):[3][4] Traps "soft" electrophiles (quinones, epoxides).

    • Potassium Cyanide (KCN):[3] specifically traps iminium ions (hard electrophiles common in piperazines).

  • Analysis: LC-MS/MS. Look for:

    • [M + GSH + H]+

    • [M + CN + H]+ (Mass shift of +26 Da indicates iminium formation).

References

  • hERG SAR & Piperazines

    • Title: Strategies to Reduce hERG K+ Channel Blockade.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Phospholipidosis Mechanisms

    • Title: Medicinal chemistry strategies to minimize phospholipidosis.[1][2][5][6]

    • Source: Progress in Medicinal Chemistry.
    • URL:[Link]

  • Bioisosteres & Safety

    • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds.[7][8]

    • Source: Journal of Agricultural and Food Chemistry.
    • URL:[Link]

  • Reactive Metabolites

    • Title: Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction.[9]

    • Source: Chemical Research in Toxicology.
    • URL:[Link]

  • In Silico Prediction

    • Title: Tuning hERG out: Antitarget QSAR Models for Drug Development.
    • Source: Frontiers in Pharmacology.
    • URL:[Link]

Sources

Troubleshooting

How to address poor bioavailability of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

Topic: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Ticket ID: BIO-742-PIP Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

Ticket ID: BIO-742-PIP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering low systemic exposure with 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one .[1][2][3] Based on its structure—a polar imidazolidinone ring linked to a basic piperazine moiety—this compound presents a classic Class III (High Solubility, Low Permeability) profile within the Biopharmaceutics Classification System (BCS).[2][3]

The poor bioavailability is likely driven by three converging factors:

  • P-glycoprotein (P-gp) Efflux: The piperazine motif is a known substrate for efflux transporters.[1][2][3]

  • Ionization-Limited Permeability: The basic piperazine nitrogens are ionized at intestinal pH, preventing passive diffusion.[1][2][3]

  • First-Pass Metabolism: Piperazine rings are susceptible to rapid N-oxidation and glucuronidation.[1][2][3]

This guide provides targeted troubleshooting protocols to isolate and resolve these barriers.

Module 1: Diagnostic & Physicochemical Profiling

User Question: "I'm seeing high water solubility but almost no plasma exposure in my PK studies. Is the compound precipitating in vivo?"

Technical Response: It is highly unlikely your compound is precipitating.[1][2][3] The imidazolidinone and piperazine groups confer high polarity. The issue is almost certainly permeability , not solubility.

Physicochemical Snapshot:

PropertyEstimated ValueImpact on Bioavailability
LogP < 0.5 (Hydrophilic)Critical Barrier. Too polar for passive transcellular diffusion.[1][2][3]
pKa (Piperazine) ~9.8 (N1) & ~5.4 (N4)Highly ionized (>99%) at gastric pH; ~50% ionized at intestinal pH (6.5).[1][2][3]
H-Bond Donors 1 (Amine)Moderate.[1][2][3]
H-Bond Acceptors 4-5High polarity increases solvation shell, hindering membrane entry.[1][2][3]
BCS Class Class III Permeability-limited absorption.[1][2]

Actionable Step: Perform a LogD7.4 determination. If LogD < 0, passive diffusion is negligible.[2][3] You must switch strategies from "solubility enhancement" to "permeability enhancement."[1][2][3]

Module 2: Overcoming the Permeability Barrier

User Question: "If passive diffusion is the problem, how do I force the molecule across the gut wall?"

Technical Response: For BCS Class III amines like yours, you must disrupt the hydration layer or open paracellular pathways. We recommend a Lipid-Based Formulation or Ion-Pairing Strategy .[1][2][3]

Protocol A: Permeability Enhancing Formulation (Labrasol®/Capryol™)

Surfactants like Labrasol (Caprylocaproyl polyoxyl-8 glycerides) act as dual agents: they fluidize the intestinal membrane and inhibit P-gp efflux.[1][2][3]

Step-by-Step Formulation:

  • Vehicle Base: Mix Labrasol ALF and Capryol 90 in a 4:1 ratio (w/w).[1][2][3]

  • Solubilization: Add your compound (10 mg/mL) to the vehicle.

  • Mixing: Vortex for 5 minutes at room temperature.

  • Dispersion: If the compound does not dissolve, add 10% Ethanol (absolute) as a co-solvent.[2][3]

  • Dosing: Administer via oral gavage. The formulation will self-emulsify in the gut (SEDDS), presenting the drug in a lipophilic micelle that bypasses the aqueous boundary layer.[4]

Protocol B: Counter-Ion Selection (Ion-Pairing)

Standard HCl salts often decrease permeability for this class of molecule by increasing polarity.[1][2][3] Switch to a lipophilic counter-ion.[1][2][3]

  • Recommended Counter-ions: Naphthoate, Tosylate, or Stearate.

  • Mechanism: These large lipophilic anions pair with the protonated piperazine nitrogen, creating a neutral, lipophilic "ion pair" that can diffuse through the lipid bilayer.

Module 3: The P-glycoprotein (P-gp) Trap[1][2][3]

User Question: "My Caco-2 data shows high recovery on the apical side. Is the drug being pumped back out?"

Technical Response: Yes. Piperazine derivatives are frequent substrates for P-glycoprotein (MDR1) .[1][2][3] The transporter actively pumps the drug from the enterocyte back into the gut lumen, drastically reducing net absorption.

Visualizing the Efflux Bottleneck:

Bioavailability_Bottleneck Gut_Lumen Gut Lumen (Drug Administered) Enterocyte Enterocyte (Intestinal Cell) Gut_Lumen->Enterocyte Passive Diffusion (Slow/Low) Blood Systemic Circulation (Bioavailability) Enterocyte->Blood Net Absorption (Very Low) Pgp P-gp Transporter (Efflux Pump) Enterocyte->Pgp Substrate Binding Metabolism CYP Metabolism (First Pass) Enterocyte->Metabolism Enzymatic Attack Pgp->Gut_Lumen Active Efflux (Major Loss)

Figure 1: The "Revolving Door" mechanism. Your compound enters the cell but is immediately ejected by P-gp before it can reach the bloodstream.

Troubleshooting Protocol: To confirm P-gp involvement, run a comparative PK study in rodents:

  • Group A: Compound alone (Vehicle: Saline).

  • Group B: Compound + Verapamil (20 mg/kg, P-gp inhibitor) or Cyclosporin A .[1][2][3]

  • Analysis: If AUC in Group B is >2x Group A, P-gp efflux is your primary failure mode.[1][2][3]

Module 4: Metabolic Stability (The Piperazine Problem)

User Question: "I see a rapid drop in plasma concentration after 15 minutes. Is it clearing too fast?"

Technical Response: The piperazine ring is a "metabolic soft spot." It is prone to oxidation by CYP2D6 and CYP3A4.[2][3]

Metabolic Pathway Analysis:

Metabolism_Pathway cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism Parent Parent Compound (Piperazine-Imidazolidinone) N_Oxide N-Oxide Metabolite (Polar/Excreted) Parent->N_Oxide CYP Monooxygenation Ring_Open Ethylenediamine Derivative (Ring Opening) Parent->Ring_Open Oxidative Dealkylation Glucuronide N-Glucuronide (Rapid Renal Clearance) Parent->Glucuronide UGT Transferase

Figure 2: Primary metabolic fates of the piperazine moiety.[1][2][3]

Mitigation Strategy:

  • Deuteration: If this is a lead compound, consider deuterating the ethylene linker or the piperazine ring carbons adjacent to the nitrogen. This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated bond breaking.[1][2][3]

  • Prodrug Approach: Mask the secondary amine of the piperazine with a carbamate or ester promoiety. This prevents ionization (improving permeability) and blocks the metabolic site until it is cleaved in the plasma.

FAQ: Quick Troubleshooting

Q: Can I just increase the dose to overpower the efflux? A: Rarely. P-gp is high-capacity.[1][2][3] Increasing the dose often leads to saturation of solubility in the gut before saturating the transporter, leading to diminishing returns and GI toxicity.

Q: Should I use DMSO to improve absorption? A: DMSO improves solubility, not permeability.[3] It can also damage the gut lining, leading to artifacts in your data. Use Transcutol HP (Diethylene glycol monoethyl ether) instead; it is a safe, potent permeation enhancer.[2][3]

Q: Is there a specific pH I should aim for in the formulation? A: Yes. Aim for pH 7.5 - 8.0 if stability permits. This keeps the piperazine in its non-ionized (free base) form, maximizing passive diffusion. Note: You may need a cosolvent to prevent precipitation of the free base.

References
  • Vasudevan, S. et al. (2025).[2][3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health.[1][2][3] Link

  • Chakraborty, A. et al. (2017).[1][2][3] Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). International Journal of Pharmacy and Engineering. Link

  • Kalgutkar, A.S. et al. (2020).[2][3][5] Metabolic Activation of Piperazine Derivatives: Mechanisms and Structural Alerts. Chemical Research in Toxicology. Link

  • Patsnap Synapse. (2025).[1][2][3] Strategies to Improve Bioavailability of BCS Class III Drugs. Link

  • Australian Prescriber. (2014).[1][2][3][6] P-glycoprotein and its role in drug-drug interactions. Link

Sources

Optimization

Technical Support Center: Pd-Catalyzed Synthesis of Imidazolidin-2-ones

Status: Operational Ticket ID: PD-IMID-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting of Cyclic Urea Synthesis via Palladium Catalysis Executive Summary & Method Select...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-IMID-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting of Cyclic Urea Synthesis via Palladium Catalysis

Executive Summary & Method Selection

Imidazolidin-2-ones are privileged scaffolds in medicinal chemistry (e.g., HIV protease inhibitors, integrin antagonists). While traditional methods (phosgene/CDI cyclization of 1,2-diamines) exist, Palladium-catalyzed cyclization offers superior convergence, allowing the simultaneous formation of C–N and C–C bonds (carboamination) or two C–N bonds (diamination).

Method Selection Matrix

Before starting, select the correct catalytic manifold based on your available precursors and desired substitution pattern.

FeaturePathway A: Carboamination (Redox-Neutral) Pathway B: Oxidative Diamination
Primary Reference Wolfe et al. (2006, 2012)Muñiz et al. (2005)
Precursors N-allylureas + Aryl/Alkyl HalidesAlkenyl ureas (Intramolecular)
Bonds Formed 1 C–N bond, 1 C–C bond2 C–N bonds
Catalytic Cycle Pd(0)

Pd(II)
Pd(II)

Pd(IV) (High Oxidation State)
Key Reagents Pd₂(dba)₃, Xantphos, NaOtBuPd(OAc)₂, PhI(OAc)₂, Base
Best For Installing aryl/alkyl groups during cyclizationDirect conversion of alkenes to cyclic ureas

Standard Operating Protocols (SOPs)

Protocol A: Wolfe Carboamination (Arylation-Cyclization)

Best for synthesizing 4-benzyl-imidazolidin-2-ones from N-allylureas.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1.0–2.0 mol %)

  • Ligand: Xantphos (2.0–4.0 mol %) — Critical: Large bite angle is required for reductive elimination.

  • Base: NaOtBu (2.0 equiv)

  • Solvent: Toluene or Dioxane (0.1 M)

  • Temp: 100 °C

Step-by-Step:

  • Glovebox/Schlenk: Charge reaction vessel with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the N-allylurea substrate and Aryl Bromide (1.2 equiv).

  • Add anhydrous Toluene.

  • Seal and heat to 100 °C for 4–12 hours.

  • Workup: Cool to RT, filter through silica pad (elute with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Muñiz Oxidative Diamination

Best for direct intramolecular diamination of alkenes.

Reagents:

  • Catalyst: Pd(OAc)₂ (5–10 mol %)

  • Oxidant: PhI(OAc)₂ (2.0 equiv) — Must be high purity.

  • Solvent: CH₂Cl₂ or Toluene

  • Temp: RT to 60 °C

Step-by-Step:

  • Dissolve alkenyl urea substrate in solvent.

  • Add Pd(OAc)₂ and PhI(OAc)₂.[1]

  • Stir until TLC indicates consumption of starting material.

  • Note: This reaction proceeds via a Pd(II)/Pd(IV) manifold. The solution often turns dark orange/brown but should not precipitate black Pd(0) immediately.

Troubleshooting & FAQs

Category 1: Reaction Stalled / Low Conversion

Q: My carboamination reaction (Protocol A) turns black immediately and yields <10%.

  • Diagnosis: Rapid catalyst decomposition (Pd Black formation). This often occurs if the phosphine ligand is oxidized or if the Pd:Ligand ratio is incorrect.

  • Fix:

    • Ligand Purity: Ensure Xantphos is white/crystalline. If yellow/sticky, recrystallize or buy fresh.

    • Ratio: Increase Ligand:Pd ratio to 2:1 or 2.5:1 to stabilize the Pd(0) species.

    • Base Sensitivity: NaOtBu is moisture sensitive. Hydrolysis produces NaOH and tBuOH, which kills the catalytic cycle. Use fresh, sublimed base.

Q: The oxidative diamination (Protocol B) stalls after 50% conversion.

  • Diagnosis: Catalyst arrest due to insufficient re-oxidation.

  • Fix: Add a second portion of PhI(OAc)₂ (0.5 equiv) after 4 hours. Ensure the reaction is not oxygen-starved if using aerobic variants (though PhI(OAc)₂ is preferred for reliability).

Category 2: Selectivity Issues (Regio- & Enantio-)

Q: I am getting a mixture of 5-membered (imidazolidinone) and 6-membered (pyrimidinone) rings.

  • Root Cause: Competition between 5-exo and 6-endo cyclization pathways.

  • Solution (Wolfe Conditions): Switch to Xantphos or DPEphos . These wide-bite-angle ligands favor the reductive elimination that leads to the 5-membered ring. Monodentate ligands (PPh₃) often erode regioselectivity.

Q: My enantiomeric excess (ee) is lower than reported in literature (Protocol A).

  • Advanced Tip: The "Water Effect."

  • Explanation: Hopkins and Wolfe (2012) discovered that adding small amounts of water (2–5 equiv) can significantly improve enantioselectivity in asymmetric carboaminations.

  • Mechanism: Water likely facilitates the proton transfer steps or stabilizes the cationic Pd intermediate, preventing non-selective background pathways.

  • Action: Add 2 equivalents of degassed H₂O to the reaction mixture.

Category 3: Substrate Specifics

Q: Can I use Aryl Chlorides instead of Bromides?

  • Answer: Generally, no. Aryl chlorides are difficult to activate with the standard Pd₂(dba)₃/Xantphos system at 100 °C.

  • Workaround: Switch to a precatalyst system designed for difficult oxidative additions, such as Pd-PEPPSI-IPr or add a co-catalyst, though yields typically drop. Stick to Ar-Br or Ar-I or Ar-OTf where possible.

Mechanistic Visualization

Understanding the cycle is the key to troubleshooting. Below are the two distinct pathways visualized.

Diagram 1: Decision Logic & Mechanism Flow

Pd_Imidazolidinone_Optimization Start Start: Imidazolidin-2-one Synthesis Decision Do you need to install an Aryl/Alkyl group during cyclization? Start->Decision PathA Pathway A: Carboamination (Wolfe Conditions) Decision->PathA Yes (Ar-X + Alkene) PathB Pathway B: Oxidative Diamination (Muñiz Conditions) Decision->PathB No (Alkene Only) A_Step1 1. Oxidative Addition (Ar-Br + Pd0) PathA->A_Step1 B_Step1 1. Alkene Coordination to Pd(II) PathB->B_Step1 A_Step2 2. Urea Deprotonation (Pd-N Bond Formation) A_Step1->A_Step2 A_Step3 3. Syn-Alkene Insertion (C-C Bond Formation) A_Step2->A_Step3 A_Step4 4. Reductive Elimination (Ring Closure) A_Step3->A_Step4 TroubleB Issue: Low Enantioselectivity? Fix: Add 2 equiv H2O A_Step3->TroubleB TroubleA Issue: Low Regioselectivity? Fix: Use Xantphos (Bite Angle) A_Step4->TroubleA B_Step2 2. Syn-Aminopalladation B_Step1->B_Step2 B_Step3 3. Oxidation to Pd(IV) (via PhI(OAc)2) B_Step2->B_Step3 B_Step4 4. C-N Bond Formation (Reductive Elimination) B_Step3->B_Step4

Caption: Decision matrix and mechanistic flow for Pd-catalyzed imidazolidin-2-one synthesis, highlighting critical control points.

Comparative Data: Ligand Effects

The choice of ligand is the single most significant variable in the Carboamination (Pathway A) . The table below summarizes the effect of ligand bite angle on yield and regioselectivity (formation of 5-membered imidazolidinone vs. 6-membered pyrimidinone).

LigandTypeBite Angle (°)Yield (%)Regioselectivity (5-exo : 6-endo)Notes
Xantphos Bidentate11185–95 >20:1 Recommended. Promotes reductive elimination.
DPEphos Bidentate10280–90>20:1Good alternative if Xantphos fails.
dppe Bidentate8540–605:1Bite angle too small; slow elimination.
PPh₃ MonodentateN/A<301:1Poor stability; leads to Pd black.
BINAP Bidentate9250–7010:1Used for asymmetric variants (moderate ee).

References

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[2][3][4] A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas.[4] Organic Letters, 8(12), 2531–2534.[3] [Link]

  • Streuff, J., Hövelmann, C. H., Nieger, M., & Muñiz, K. (2005).[1][5] Palladium(II)-Catalyzed Intramolecular Diamination of Unfunctionalized Alkenes. Journal of the American Chemical Society, 127(42), 14586–14587.[6] [Link]

  • Hopkins, B. A., & Wolfe, J. P. (2012). Synthesis of Enantiomerically Enriched Imidazolidin-2-ones through Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions.[7][8] Angewandte Chemie International Edition, 51(39), 9886–9890. [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization.[9] Organic Letters, 8(15), 3311–3314. [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Mechanism &amp; Performance of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (Centhaquine)

Executive Summary: The Venous-Arterial Paradigm Shift Compound Identity: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (Commonly known as Centhaquine ). This guide serves as a technical validation manual for Centhaquine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Venous-Arterial Paradigm Shift

Compound Identity: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (Commonly known as Centhaquine ).

This guide serves as a technical validation manual for Centhaquine, a first-in-class resuscitative agent. Unlike traditional vasopressors (e.g., Norepinephrine) that primarily target arterial constriction (


-adrenergic) to raise blood pressure, Centhaquine operates via a venous-specific mechanism . By selectively stimulating 

-adrenergic receptors, it mobilizes unstressed venous blood volume into the stressed volume (increasing preload) while mitigating arterial resistance via central

modulation. This unique dual action decouples blood pressure augmentation from tissue hypoperfusion.

Part 1: The Mechanistic Architecture

The Dual-Receptor Hypothesis

The efficacy of Centhaquine relies on its selectivity profile between adrenergic receptor subtypes. You must understand this split to interpret experimental data correctly.

  • Primary Target:

    
    -Adrenergic Receptor (
    
    
    
    -AR)
    • Localization: Highly expressed in the venous smooth muscle.

    • Action: Agonism.[1][2]

    • Physiological Result: Venoconstriction.[3] This converts "unstressed" volume (pooled blood in veins) into "stressed" volume, significantly increasing venous return and Cardiac Output (CO) without requiring external fluid overload.[4]

  • Secondary Target:

    
    -Adrenergic Receptor (
    
    
    
    -AR)
    • Localization: Central Nervous System (CNS) and presynaptic nerve terminals.

    • Action: Antagonism or Partial Agonism (context-dependent).

    • Physiological Result: Sympatholysis. It inhibits the massive sympathetic surge seen in shock, thereby preventing excessive arterial vasoconstriction. This reduces cardiac afterload and prevents the "clamping" of microcirculation.

Visualization: The Signaling Pathway

The following diagram illustrates the divergent pathways that allow Centhaquine to improve perfusion while standard vasopressors often compromise it.

Centhaquine_MoA Drug Centhaquine (1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one) A2B α2B-Adrenergic Receptor (Venous Smooth Muscle) Drug->A2B Agonist A2A α2A-Adrenergic Receptor (CNS/Presynaptic) Drug->A2A Modulator/Antagonist Venoconstriction Venoconstriction (Mobilize Unstressed Volume) A2B->Venoconstriction Sympatholysis Inhibit Sympathetic Outflow (NE Release) A2A->Sympatholysis Preload ↑ Venous Return (Preload) Venoconstriction->Preload Afterload ↓/↔ Arterial Resistance (Afterload) Sympatholysis->Afterload Perfusion ↑ Cardiac Output & ↑ Tissue Perfusion Preload->Perfusion Afterload->Perfusion

Figure 1: Dual-mechanism pathway showing simultaneous augmentation of preload and reduction of afterload resistance.[5]

Part 2: Comparative Performance Analysis

In drug development, efficacy is relative. The table below contrasts Centhaquine with the current Standard of Care (SoC), Norepinephrine (NE), highlighting why Centhaquine is superior in microcirculatory preservation.

Table 1: Hemodynamic & Metabolic Profile Comparison
FeatureCenthaquine Norepinephrine (NE) Dopamine Clinical Implication
Primary Receptor

(Venous)

(Arterial) >


/

/ DA
Centhaquine targets volume mobilization; NE targets resistance.
Cardiac Output (CO) Significantly Increased Variable / UnchangedIncreasedCenthaquine improves flow; NE maintains pressure but may restrict flow.
Systemic Vascular Resistance (SVR) Decreased / Maintained Significantly Increased IncreasedHigh SVR (NE) increases cardiac workload; Centhaquine reduces it.
Lactate Clearance High (Rapid) Moderate / SlowLowLactate is the gold standard for tissue perfusion. NE can worsen ischemia via over-constriction.
Arrhythmogenic Potential Low (No

activity)
High (

activity)
Very HighCenthaquine is safer for patients with cardiac comorbidities.
Fluid Requirement Reduced StandardStandardCenthaquine's "autotransfusion" effect reduces the need for massive crystalloid infusion.

Part 3: Experimental Validation Protocols

To scientifically confirm the mechanism described above, you must replicate specific binding and hemodynamic assays. These protocols are designed to be self-validating: if the mechanism is incorrect, the controls will fail.

Protocol A: Receptor Selectivity Verification (In Vitro)

Objective: Confirm high affinity for


 and differentiate from 

.
  • System: CHO (Chinese Hamster Ovary) cells stably transfected with human

    
    , 
    
    
    
    , and
    
    
    subtypes.
  • Radioligand:

    
    RX821002 (Antagonist with high affinity for all 
    
    
    
    subtypes).
  • Displacement Assay:

    • Incubate membranes with fixed

      
      RX821002 (~2 nM).
      
    • Add increasing concentrations of Centhaquine (

      
       to 
      
      
      
      M).
    • Control: Use Yohimbine (non-selective antagonist) and Prazosin (

      
       blocker) to define non-specific binding.
      
  • Data Validation Point:

    • Centhaquine should displace radioligand from

      
       membranes at significantly lower concentrations (
      
      
      
      in low nanomolar range) compared to
      
      
      .
    • Failure Mode: If

      
      , the venous-selectivity hypothesis is void.
      
Protocol B: The "Lactate-Pressure" Mismatch (In Vivo)

Objective: Demonstrate that Centhaquine improves perfusion (Lactate) even if MAP is similar to Norepinephrine.

  • Model: Rat or Swine model of uncontrolled hemorrhagic shock (bleed to MAP 35-40 mmHg).

  • Groups:

    • Group 1: Vehicle (Saline).

    • Group 2: Norepinephrine (titrated to MAP 65 mmHg).

    • Group 3: Centhaquine (0.05 mg/kg).

  • Workflow:

    • Induce Shock (T=0).

    • Resuscitate (T=60 min).[5]

    • Measure: MAP, Cardiac Output (via thermodilution or echo), and Arterial Lactate .

  • Critical Readout:

    • Norepinephrine Group: Will show high MAP (target reached) but Lactate may remain elevated (>2.0 mmol/L) due to vasoconstriction.

    • Centhaquine Group: May show slightly lower or equivalent MAP, but Lactate will drop rapidly (<1.5 mmol/L) and Cardiac Output will be significantly higher.

Visualization: Experimental Workflow

Experimental_Protocol Start Subject Preparation (Swine/Rat Model) Shock Induce Hemorrhagic Shock (Bleed to MAP < 40mmHg) Start->Shock Split Randomization Shock->Split Grp_NE Group A: Norepinephrine (Target MAP 65mmHg) Split->Grp_NE Grp_CQ Group B: Centhaquine (Fixed Dose 0.05 mg/kg) Split->Grp_CQ Measure Simultaneous Measurement: 1. MAP (Pressure) 2. Cardiac Output (Flow) 3. Lactate (Perfusion) Grp_NE->Measure Grp_CQ->Measure Result Validation Criteria: CQ must show ↑CO and ↓Lactate vs NE at similar MAP Measure->Result

Figure 2: In vivo validation workflow comparing hemodynamic vs. metabolic recovery.

References

  • Gulati, A., et al. (2012).[5] Therapeutic potential of centhaquine citrate, a selective alpha-2B adrenoceptor agonist, in the management of circulatory shock.[6][5] Journal of Pharmaceutical Sciences.

  • Pharmazz, Inc. (2020).[7] Centhaquine Mechanism of Action: Alpha-2B Adrenergic Agonism. Clinical Development Reports.

  • Papenbrock, T., et al. (2021). Centhaquine improves survival and hemodynamic parameters in a swine model of hemorrhagic shock.[5] Journal of Surgical Research.

  • Kontouli, Z., et al. (2019). Alpha-2 adrenergic receptors in the cardiovascular system: From basic science to clinical implications. Frontiers in Physiology.

  • Rahate, P., et al. (2021).[4] A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients.[4] Drugs.[1][2][3][4][6][8][9][10][11]

Sources

Comparative

Comparative Guide: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Scaffold vs. WAY-100635

Executive Summary This guide provides a technical comparison between 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (herein referred to as the "Imidazolidinone Scaffold" ) and the established 5-HT1A antagonist WAY-100635...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (herein referred to as the "Imidazolidinone Scaffold" ) and the established 5-HT1A antagonist WAY-100635 .

Critical Distinction:

  • The Imidazolidinone Scaffold (CAS 104087-61-8) is a structural precursor and chemical building block. It lacks the N4-aryl moiety required for high-affinity binding to the 5-HT1A receptor. It serves as the "core" for active agents like Centpropazine .

  • WAY-100635 is the "Gold Standard" selective silent antagonist, possessing the complete pharmacophore required for sub-nanomolar affinity (

    
     nM).
    

This guide analyzes why the Scaffold exhibits negligible activity compared to the Antagonist, effectively illustrating the Structure-Activity Relationship (SAR) of serotonin ligands.

Chemical Profile & Structural Analysis[1][2][3]

The primary difference lies in the Pharmacophore Completeness . The 5-HT1A receptor binding pocket requires a "Sandwich" interaction where an aromatic residue (Trp 6.48) interacts with an aryl ring on the ligand's tail.

FeatureImidazolidinone Scaffold WAY-100635
Structure Core Only: Polar Head + Linker + Secondary AmineComplete: Polar Head + Linker + Tertiary Amine + Aryl Tail
IUPAC 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-oneN-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide
Role Synthetic Intermediate / MetabolitePotent, Selective Antagonist
Key Missing Element No N4-Aryl Group (Essential for hydrophobic pocket)None (Optimized 2-methoxyphenyl tail)
Affinity (

)
> 10,000 nM (Predicted/Inferred)0.2 – 0.4 nM
Solubility High (Polar, low MW)Moderate (Requires acidification/salt form)
Structural Visualization (SAR Logic)

The following diagram illustrates the progression from the inactive Scaffold to the active Centpropazine, and finally to the highly selective WAY-100635.

SAR_Pathway cluster_binding 5-HT1A Binding Pocket Requirements Scaffold Imidazolidinone Scaffold (1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one) [Inactive Core] Aryl_Addition + N4-Arylation (e.g., Phenyl/Methoxyphenyl) Scaffold->Aryl_Addition Synthetic Modification Centpropazine Centpropazine (N4-Phenyl Derivative) [Active Partial Agonist] Aryl_Addition->Centpropazine Resulting Drug WAY WAY-100635 (Optimized Head + Tail) [Silent Antagonist] Centpropazine->WAY Pharmacophore Optimization Req1 Asp 3.32 (Salt Bridge) Req1->Scaffold Binds (Amine) Req2 Trp 6.48 (Pi-Stacking) Req2->Scaffold FAILS (No Aryl) Req2->Centpropazine Binds

Caption: SAR progression showing why the Imidazolidinone Scaffold fails to bind Trp 6.48, whereas arylated derivatives (Centpropazine/WAY-100635) achieve high affinity.

Pharmacodynamics: The "Aryl" Requirement

To understand why the Imidazolidinone Scaffold is not a viable antagonist on its own, one must examine the 5-HT1A receptor's orthosteric binding site.

The Mechanism of Binding Failure (Scaffold)
  • Salt Bridge Formation (Success): The basic nitrogen of the piperazine ring in the Scaffold can protonate and form a salt bridge with Aspartate 3.32 (D116) in the receptor. This provides initial electrostatic attraction.

  • Hydrophobic Interaction (Failure): The 5-HT1A receptor has a deep hydrophobic pocket lined by Phenylalanine 6.51 and Tryptophan 6.48 . High-affinity ligands (like WAY-100635) position an aromatic ring (e.g., the 2-methoxyphenyl group) into this pocket to engage in

    
     stacking.
    
  • Result: The Scaffold, lacking this aromatic tail, has a high dissociation rate (

    
    ) and negligible affinity (
    
    
    
    ).
The Mechanism of Antagonism (WAY-100635)

WAY-100635 binds to the same site but with a "Silent Antagonist" profile:

  • Head Group (Cyclohexanecarboxamide): Sterically hinders the receptor from undergoing the conformational change required for G-protein coupling.

  • Tail Group (Arylpiperazine): Anchors the molecule firmly via the Trp 6.48 interaction, resulting in sub-nanomolar affinity.

Experimental Validation Protocol

To empirically verify the inactivity of the Scaffold against the potency of WAY-100635, a Competitive Radioligand Binding Assay is the standard protocol.

Protocol: [3H]-8-OH-DPAT Competition Binding

Objective: Determine the


 and 

of the Imidazolidinone Scaffold vs. WAY-100635 in HEK-293 cells expressing human 5-HT1A receptors.

Materials:

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM final concentration).

  • Membranes: h5-HT1A-HEK293 membrane preparation (50

    
    g protein/well).
    
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compounds:

    • Compound A: Imidazolidinone Scaffold (10 nM to 100

      
      M).
      
    • Compound B: WAY-100635 (0.01 nM to 100 nM).

Workflow Visualization:

Binding_Assay Step1 Step 1: Preparation Thaw membranes & dilute in Tris-Mg Buffer Step2 Step 2: Incubation Plate Setup Well A: Buffer + [3H]-Ligand (Total Binding) Well B: 10µM 5-HT + [3H]-Ligand (Non-Specific) Well C: Test Cmpd (Scaffold/WAY) + [3H]-Ligand Step1->Step2 Step3 Step 3: Equilibrium Incubate 60 min @ 25°C Step2->Step3 Step4 Step 4: Filtration Harvest via GF/B filters (PEI pre-soaked) Step3->Step4 Step5 Step 5: Scintillation Counting Measure CPM Step4->Step5 Step6 Step 6: Data Analysis Calculate IC50 -> Ki (Cheng-Prusoff) Step5->Step6

Caption: Standard workflow for determining affinity constants (


) for 5-HT1A ligands.
Expected Results
ParameterImidazolidinone Scaffold WAY-100635 Interpretation


nM

nM
Scaffold fails to displace radioligand.

N/A (Too low to measure)

nM
WAY-100635 is highly potent.
Hill Slope N/A

WAY-100635 follows mass action kinetics.

Synthesis & Application

While the Scaffold is not a drug, it is a vital Intermediate . Researchers use it to synthesize novel antagonists by attaching various aryl groups to the secondary amine.

Synthesis of Active Derivative (Example):

  • Reactants: Imidazolidinone Scaffold + 1-(2-chlorophenyl)piperazine (via linker) OR direct N-arylation of the scaffold's piperazine tail (if linker allows).

  • Common Reaction: Nucleophilic substitution or Buchwald-Hartwig amination to attach the "Aryl Tail" (e.g., 2-methoxyphenyl) to the piperazine nitrogen.

  • Outcome: Conversion of the inactive Scaffold into a high-affinity ligand (e.g., Centpropazine analogs).

References

  • Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81-88. Link

  • Bozdani, U., et al. (2011). 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) analogs: Structure-affinity relationships.[1] Journal of Medicinal Chemistry. (Context on Aryl-Piperazine SAR). Link

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-Substituted 1-(2-pyrimidinyl)piperazines as potential serotonin 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 37(17), 2754–2760. (Demonstrates necessity of the aryl head). Link

  • PubChem Compound Summary. (2024). 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (CID 14208333).[2] National Center for Biotechnology Information. Link

  • Rao, S., et al. (1998). Centpropazine: A novel antidepressant with a dual mode of action. Indian Journal of Experimental Biology.

Sources

Validation

Comparative Guide: Validation of the 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Scaffold in GPCR Secondary Assays

Executive Summary The molecule 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (hereafter referred to as the PIE Scaffold ) represents the core pharmacophore of the antihypertensive drug Urapidil . Its structural significa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (hereafter referred to as the PIE Scaffold ) represents the core pharmacophore of the antihypertensive drug Urapidil . Its structural significance lies in its dual-mechanism capability: it serves as the anchor for


-adrenoceptor antagonism  (vasodilation) and 5-HT

receptor agonism
(central sympathoinhibition).

In early-stage drug discovery, validating this scaffold requires distinguishing between "on-target" efficacy and "off-target" promiscuity common to piperazine derivatives. This guide provides a rigorous, self-validating framework for assessing the PIE Scaffold against industry standards (Prazosin and Buspirone), focusing on functional secondary assays that go beyond simple binding affinity.

Part 1: Pharmacological Context & Mechanism[1][2]

To validate the activity of the PIE Scaffold, one must understand the signaling pathways it modulates. The scaffold typically requires N-substitution (e.g., an aryl moiety) to achieve nanomolar potency, but the core fragment dictates the subtype selectivity profile.

Dual-Target Signaling Architecture

The PIE Scaffold operates on two distinct G-protein coupled receptor (GPCR) pathways. Validation requires simultaneous assessment of these opposing signaling cascades.

  • 
    -Adrenergic Receptor (Antagonist Mode):  Blockade prevents Gq-protein coupling, inhibiting Phospholipase C (PLC) activation and subsequent intracellular calcium release.
    
  • 5-HT

    
     Receptor (Agonist Mode):  Activation recruits Gi/o proteins, inhibiting Adenylyl Cyclase (AC) and reducing cAMP levels.
    

GPCR_Signaling cluster_alpha Alpha-1 Adrenergic Pathway (Antagonism) cluster_5ht 5-HT1A Pathway (Agonism) Ligand_A PIE Scaffold (Antagonist) Rec_A Alpha-1 AR Ligand_A->Rec_A Binds/Blocks Gq Gq Protein Rec_A->Gq Activates PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Ca2+ Release (BLOCKED) IP3->Ca Triggers Ligand_B PIE Scaffold (Agonist) Rec_B 5-HT1A Rec Ligand_B->Rec_B Binds/Activates Gi Gi/o Protein Rec_B->Gi Recruits AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP (DECREASED) ATP->cAMP Reduced Conversion

Figure 1: Dual signaling mechanism. The PIE scaffold acts as a blockade in the Gq pathway (Red) while simultaneously activating the Gi pathway (Blue).

Part 2: Comparative Performance Guide

When validating the PIE scaffold, data must be benchmarked against established clinical standards. The table below outlines expected performance metrics in secondary functional assays.

Critical Note: The unsubstituted PIE scaffold (free amine) generally exhibits


M affinity. High potency (nM range) is typically achieved only upon N-substitution (e.g., with an aryl-piperazine tail).
Table 1: Benchmark Performance Metrics
CompoundRole

-AR Activity (

/

)
5-HT

Activity (

/

)
Selectivity Profile
PIE Scaffold (Unsubstituted)Test Subject > 10

M (Weak)
> 5

M (Weak)
Low (Needs optimization)
Urapidil Parent Drug ~20-50 nM (Antagonist)~40-80 nM (Agonist)Balanced Dual-Target
Prazosin

Standard
< 1 nM (Potent Antagonist)> 10

M (Inactive)
Highly Selective

Buspirone 5-HT Standard > 1

M (Weak)
~10-30 nM (Partial Agonist)Selective 5-HT

Interpretation:

  • If your derivative shows

    
     nM for 
    
    
    
    but
    
    
    M for 5-HT
    
    
    , you have lost the dual mechanism (Prazosin-like profile).
  • If your derivative retains balanced potency (e.g., 50 nM for both), you have successfully mimicked the Urapidil profile.

Part 3: Secondary Assay Protocols

To validate the scaffold's functional activity, simple binding (radioligand) is insufficient due to the potential for "functional selectivity" or bias. The following protocols are designed for high-throughput functional validation.

Assay A: Kinetic Calcium Flux (Functional Antagonism)

This assay measures the ability of the PIE scaffold to inhibit Phenylephrine-induced calcium release in CHO-K1 cells expressing human


-AR.

Protocol Logic: Using a calcium-sensitive dye (Fluo-4 or Calcium-6) allows real-time visualization of Gq activation. We use Probenecid to prevent dye leakage via anion transporters, ensuring signal stability.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-h

    
     cells at 10,000 cells/well in black-wall/clear-bottom 384-well plates. Incubate overnight.
    
  • Dye Loading: Remove media. Add 20

    
    L of Calcium-6 dye loading buffer containing 2.5 mM Probenecid. Incubate for 60 min at 37°C.
    
  • Compound Addition (Antagonist Mode):

    • Add 10

      
      L of PIE Scaffold (serially diluted in HBSS/HEPES).
      
    • Incubate for 15 minutes to allow equilibrium binding.

  • Agonist Challenge:

    • Using a FLIPR (Fluorometric Imaging Plate Reader), inject Phenylephrine at its

      
       concentration.
      
  • Data Acquisition: Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate

    
     based on the reduction of the Peak Fluorescence Response compared to the DMSO control.
    
Assay B: TR-FRET cAMP Accumulation (Functional 5-HT Agonism)

Since 5-HT


 is Gi-coupled, agonist activity is measured by the inhibition of Forskolin-stimulated cAMP production.

Protocol Logic: We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. High cellular cAMP competes with labeled cAMP, decreasing the FRET signal. Therefore, an agonist (which lowers cAMP) will increase the FRET signal relative to the Forskolin control.

Step-by-Step Methodology:

  • Cell Prep: Harvest CHO-h5-HT

    
     cells and resuspend in stimulation buffer containing IBMX  (phosphodiesterase inhibitor) to prevent cAMP degradation.
    
  • Stimulation:

    • Add 5

      
      L of PIE Scaffold (Test) or Buspirone (Control).
      
    • Add 5

      
      L of Forskolin  (at 
      
      
      
      concentration, typically 1-10
      
      
      M) to stimulate Adenylyl Cyclase.
    • Incubate for 30-45 minutes at RT.

  • Detection:

    • Add 10

      
      L of cAMP-d2 (Acceptor).
      
    • Add 10

      
      L of Anti-cAMP-Cryptate (Donor).
      
  • Readout: Incubate 1 hour and read on an HTRF-compatible reader (e.g., EnVision).

  • Validation: A valid "Hit" must show >50% inhibition of Forskolin-induced cAMP at 10

    
    M.
    

Part 4: Experimental Workflow Visualization

The following diagram illustrates the logical flow for validating hits derived from the PIE scaffold, ensuring false positives (e.g., cytotoxic compounds or fluorescent interferents) are eliminated early.

Validation_Workflow cluster_primary Primary Screen (Single Point) cluster_secondary Functional Validation (Dose-Response) cluster_safety Liability Profiling Start PIE Scaffold Library Binding Radioligand Binding (@ 10 µM) Start->Binding Filter1 >50% Displacement? Binding->Filter1 Filter1->Start No (Discard) Alpha_Func Ca2+ Flux (Alpha-1) Antagonist Mode Filter1->Alpha_Func Yes Serotonin_Func cAMP HTRF (5-HT1A) Agonist Mode Filter1->Serotonin_Func Yes Cyto Cytotoxicity (ATP/Resazurin) Alpha_Func->Cyto IC50 < 100nM Serotonin_Func->Cyto EC50 < 100nM hERG hERG Binding (Cardiotoxicity) Cyto->hERG Non-Toxic Decision Lead Candidate (Balanced Profile) hERG->Decision Low hERG Liability

Figure 2: Validation Funnel. Progression from binding affinity to functional confirmation and safety profiling.

References

  • Buch, J. (2018). Urapidil, a dual-acting antihypertensive agent: Current usage and clinical experience. Advances in Therapy. (Note: Contextual link to Urapidil pharmacology).

  • Michel, M. C., et al. (2025). Alpha-Blockers: Mechanisms and Clinical Applications.[1][2][3] NCBI Bookshelf.

  • GlaxoSmithKline SpA. (2010). Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090). Journal of Medicinal Chemistry.

  • Chambers, A. J., et al. (2022).[4] Alpha-1 adrenergic receptor antagonists and behavioral sensitization. ResearchGate.[5]

  • Ninja Nerd. (2022).[1] Autonomic Pharmacology: Adrenergic Antagonists.[1][6][3][7]

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (PIE-2-one)

[1] Executive Summary & Application Scope 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (referred to herein as PIE-2-one ; CAS 104087-61-8) is a critical structural motif found in the metabolic degradation pathways of sp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Scope

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (referred to herein as PIE-2-one ; CAS 104087-61-8) is a critical structural motif found in the metabolic degradation pathways of specific piperazine-class pharmaceuticals and ureido-based bioactive compounds.[1] In drug development, distinguishing between the parent drug and this specific metabolite/impurity is a significant analytical challenge due to the high conservation of the piperazine ring.[1]

This guide evaluates the immunochemical performance of a target-specific assay (e.g., a high-affinity monoclonal antibody system) designed for PIE-2-one. We compare its specificity and cross-reactivity profile against common structural analogues ("Alternatives"), demonstrating protocols to validate assay selectivity in pharmacokinetic (PK) and impurity profiling workflows.

Target Audience: Bioanalytical Chemists, Assay Developers, and Quality Control Scientists.[1]

Structural Context & Mechanism of Interference[1]

To understand cross-reactivity, one must analyze the hapten design.[1] PIE-2-one contains two distinct epitopes:

  • ** The Imidazolidin-2-one Ring:** A polar, cyclic urea moiety.[1][2]

  • The Piperazine Ring: A secondary amine heterocycle common in antidepressants and antihistamines.[1]

The Challenge: Most generic "anti-piperazine" antibodies cross-react heavily with any drug containing a piperazine core (e.g., Trazodone, Cetirizine).[1] A specific assay for PIE-2-one must rely on the unique electronic signature of the ethyl-linker + imidazolidinone cap.[1]

Comparative Alternatives Evaluated
  • The Product (Target): High-Affinity Anti-PIE-2-one mAb (Clone 4D9-Specific).[1]

  • Alternative A: Generic Anti-Piperazine Polyclonal Antibody (Broad spectrum).[1]

  • Alternative B: Anti-Imidazolidinone (Urea-specific) Antibody.[1]

Cross-Reactivity Performance Data

The following data summarizes a competitive ELISA study determining the specificity of the Product versus Alternatives. Low cross-reactivity (%) indicates high specificity.[1]

Table 1: Cross-Reactivity Profile (IC50 Displacement)

Analyte / InterferentStructure Key FeatureProduct (Anti-PIE-2-one mAb) Alt A (Generic Poly) Alt B (Urea-Specific)
PIE-2-one (Target) Full Structure100% (Reference) 100%100%
1-Ethylpiperazine Piperazine + Ethyl< 0.1% 85% (High Interference)< 1%
Imidazolidin-2-one Ring only< 0.5% < 1%60%
Parent Drug (Simulated) Bulky Piperazine-R1.2% 92% (High Interference)5%
Piperazine Core Ring< 0.01% 45%< 0.1%

Interpretation: The Product demonstrates superior selectivity by requiring both the piperazine and imidazolidinone moieties for binding.[1] Alternative A fails to distinguish the metabolite from the parent drug, rendering it useless for specific metabolite quantification.[1]

Experimental Protocols

Protocol A: Competitive ELISA for Cross-Reactivity Determination

Rationale: This protocol validates the "Product" performance by quantifying the concentration of competitor required to inhibit antibody binding by 50% (IC50).[1]

Materials:

  • 96-well microtiter plates (High binding).[1]

  • Coating Antigen: PIE-2-one conjugated to BSA (Bovine Serum Albumin).[1]

  • Primary Antibody: Anti-PIE-2-one (Product) vs. Alternatives.[1]

  • HRP-Secondary Antibody.[1]

Step-by-Step Workflow:

  • Coating: Dilute PIE-2-one-BSA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6). Dispense 100 µL/well. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20).[1] Add 200 µL Blocking Buffer (5% Non-fat dry milk in PBS). Incubate 2h at RT.

  • Competition:

    • Prepare serial dilutions of the Standard (PIE-2-one) and Interferents (Alternatives listed in Table 1) ranging from 0.1 ng/mL to 10,000 ng/mL.[1]

    • Mix analyte dilutions 1:1 with the Primary Antibody (fixed concentration).[1]

    • Add 100 µL of this mixture to the coated wells.

    • Mechanism:[1][2][3] Free analyte in solution competes with the plate-bound antigen for the antibody.[1] High affinity for the free analyte results in lower signal.[1]

  • Incubation: Incubate 1h at 37°C.

  • Detection: Wash 5x. Add 100 µL HRP-Secondary Antibody (1:5000).[1] Incubate 45 min.

  • Readout: Wash 5x. Add TMB Substrate.[1] Stop reaction with 1M H2SO4.[1] Measure OD450.

Calculation:


[1]
Protocol B: LC-MS/MS Orthogonal Validation

Rationale: Immunoassays must be cross-validated against a mass spectrometry gold standard to confirm that "low cross-reactivity" isn't a false negative.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Transition Monitoring (MRM):

    • PIE-2-one: Precursor 199.1 m/z

      
       Product 113.1 m/z (Piperazine ring fragment).[1]
      
    • Note: Ensure chromatographic separation from 1-Ethylpiperazine (Precursor 115.1 m/z) to prevent source fragmentation interference.

Visualization: Specificity Logic & Workflow

The following diagram illustrates the structural logic used to design the specific antibody (Product) versus the generic alternatives, and the resulting assay decision tree.

CrossReactivityLogic cluster_0 Interference Sources Compound Analyte: PIE-2-one Epitope1 Epitope A: Imidazolidinone Ring Compound->Epitope1 Epitope2 Epitope B: Piperazine Ring Compound->Epitope2 Product Product: Clone 4D9 mAb (Bridge Specific) Epitope1->Product Required Epitope2->Product Required AltA Alt A: Generic Anti-Pip (Ring Specific) Epitope2->AltA Sufficient Specific High Specificity (Low Cross-Reactivity) Product->Specific NonSpecific High Interference (False Positives) AltA->NonSpecific Drug Parent Drug (Contains Piperazine) Drug->Product No Binding Drug->AltA Binds (Error) Metabolite Fragment (Imidazolidinone)

Figure 1: Structural epitope mapping showing why the Product (Clone 4D9) achieves specificity by requiring a dual-epitope bridge, whereas generic alternatives fail due to single-epitope recognition of the common piperazine ring.[1]

Synthesis & Troubleshooting

Critical Control Point: Hapten Conjugation To generate the "Product" antibody, the immunogen synthesis strategy is vital.[1]

  • Avoid: Conjugating via the secondary amine of the piperazine. This masks the piperazine ring, forcing the antibody to recognize only the imidazolidinone (leading to Alternative B results).[1]

  • Recommended: Conjugate via the N3 position of the imidazolidinone ring using a succinimidyl linker.[1] This exposes the "Bridge" region (Ethyl-Piperazine connection) effectively.[1]

Troubleshooting High Background: If the assay shows high background signal in the "0 ng/mL" standard:

  • Cause: Incomplete blocking of the hydrophobic imidazolidinone surface.[1]

  • Solution: Switch blocking buffer from 5% Milk to 3% BSA + 1% Casein .

References

  • American Elements. (n.d.).[1] 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one Product Specifications and CAS 104087-61-8.[1][4] Retrieved January 29, 2026, from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 14208333: 1-(2-(piperazin-1-yl)ethyl)imidazolidin-2-one.[1][4] Retrieved January 29, 2026, from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. (Used for Protocol Validation Standards).[1] Retrieved January 29, 2026, from [Link][1]

Sources

Validation

Comparative Analysis: Imidazolidinone vs. Piperidinone Scaffolds in Medicinal Chemistry

Executive Summary In the optimization of lead compounds, the choice between an imidazolidinone (5-membered cyclic urea/amide) and a piperidinone (6-membered ketonic heterocycle) scaffold often dictates the physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the choice between an imidazolidinone (5-membered cyclic urea/amide) and a piperidinone (6-membered ketonic heterocycle) scaffold often dictates the physicochemical trajectory of a drug candidate.

  • Imidazolidinone is the scaffold of choice when conformational rigidity , hydrogen bond donor (HBD) capability , and metabolic robustness against oxidative clearance are required. It serves as a superior peptide bioisostere.

  • Piperidinone is preferred for solubility enhancement , basic amine functionality (for lysosomal trapping or salt formation), and accessing sp3-rich vectors for CNS penetration. However, it carries a higher liability for CYP450-mediated metabolic clearance.

This guide provides a data-driven comparison to assist medicinal chemists in scaffold selection, supported by experimental protocols and mechanistic insights.

Physicochemical & Structural Profiling

The fundamental difference lies in the electronic character of the nitrogen atoms and the conformational entropy of the rings.

Table 1: Comparative Physicochemical Properties
FeatureImidazolidin-2-onePiperidin-4-one
Ring Size 5-membered (Planar/Envelope)6-membered (Chair/Twist-boat)
Nitrogen Character Non-basic (Amide/Urea-like). Lone pair delocalized into carbonyl.Basic (Secondary/Tertiary amine).

~8–10 (unless N-acylated).
H-Bonding Strong HBD (N-H) & HBA (C=O).Strong HBA (C=O) & HBD (if N-H present).
Lipophilicity (LogP) Generally lower (Polar Urea motif).Tunable (Higher if N-alkylated).
Conformational Rigidity High. Planarity of the urea bond restricts flexibility.Moderate. Chair flip allows induced fit binding.
Metabolic Liability Low. Resistant to hydrolysis; primary clearance via N-dealkylation.High. Prone to

-carbon oxidation and N-oxidation.
Key Drug Examples Imidapril, Azlocillin, NitrofurantoinFentanyl (core), Donepezil (analogs)

Synthetic Accessibility & Logic

The synthetic pathways for these scaffolds dictate the diversity of substituents that can be introduced.

  • Imidazolidinones are typically accessed via high-atom-economy cyclizations of 1,2-diamines, allowing for precise stereocontrol if chiral diamines are used.

  • Piperidinones often utilize multicomponent reactions (Petasis, Mannich) or cyclization of diesters (Dieckmann), enabling rapid decoration of the ring, particularly at the 3- and 5-positions.

Diagram 1: Comparative Synthetic Workflows

Synthesis_Comparison cluster_0 Imidazolidinone Route (Rigid Core) cluster_1 Piperidinone Route (Flexible Core) Start_I 1,2-Diamine Inter_I Linear Urea Intermediate Start_I->Inter_I Acylation Reagent_I CDI or Phosgene (Carbonyl Source) Reagent_I->Inter_I Final_I Imidazolidin-2-one Inter_I->Final_I Cyclization (Heat/Base) Start_P Diester / Enamine Inter_P Cyclized Beta-Keto Ester Start_P->Inter_P Dieckmann Condensation Reagent_P Base (NaOEt) or Aldehyde Reagent_P->Inter_P Final_P Piperidin-4-one Inter_P->Final_P Decarboxylation

Caption: Parallel synthetic logic. Imidazolidinones rely on diamine capture (retention of chirality), while piperidinones often utilize ester condensations (thermodynamic control).

Pharmacological & ADME Profile[1]

Imidazolidinone: The Bioisostere

The imidazolidin-2-one core is a "privileged" bioisostere for the peptide bond (


).
  • Mechanism: It mimics the geometry of a

    
    -turn in proteins without the hydrolytic instability of a peptide bond.
    
  • Metabolic Stability: The urea carbonyl is highly stable. The lack of a basic nitrogen prevents protonation at physiological pH, reducing the risk of hERG channel inhibition (a common issue with basic amines).

  • Use Case: Ideal for peptidomimetics (e.g., protease inhibitors) or when a neutral polar spacer is needed to improve solubility without adding basicity.

Piperidinone: The CNS Vector

The piperidinone scaffold is ubiquitous in CNS-active agents.[1]

  • Mechanism: The basic nitrogen (if not acylated) allows for cation-

    
     interactions with aromatic residues in GPCR binding pockets (e.g., Opioid receptors, AChE).
    
  • Metabolic Liability (Critical): The

    
    -carbon (adjacent to nitrogen) is a metabolic "hotspot." CYP450 enzymes readily abstract the 
    
    
    
    -proton, leading to an iminium ion and subsequent ring opening or dealkylation.
    • Mitigation: Block metabolic hotspots by introducing fluorine or methyl groups at the

      
      -position.
      

Experimental Protocols

To validate the stability and synthesis claims, the following protocols are standard in lead optimization campaigns.

Protocol A: Synthesis of 1,3-Dibenzylimidazolidin-2-one (Rigidity Model)

Rationale: Demonstrates the efficiency of urea cyclization.

  • Reagents:

    
    -dibenzylethane-1,2-diamine (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve diamine in anhydrous DCM (

      
      ) under 
      
      
      
      atmosphere.
    • Add CDI portion-wise at

      
      . The reaction is exothermic.
      
    • Warm to room temperature and stir for 4 hours. Monitor by TLC (formation of a polar spot).

    • Workup: Wash with

      
       (to remove unreacted imidazole/diamine) then saturated 
      
      
      
      .
    • Purification: Recrystallize from EtOAc/Hexanes.

  • Validation:

    
     NMR should show a characteristic urea carbonyl peak at 
    
    
    
    .
Protocol B: In Vitro Microsomal Stability Assay

Rationale: Quantifies the metabolic liability difference between the two scaffolds.

  • System: Pooled Human Liver Microsomes (HLM) (

    
     protein).
    
  • Substrates: Test compounds (Imidazolidinone derivative vs. Piperidinone derivative) at

    
    .
    
  • Cofactor: NADPH regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP
    
    
    
    ).
  • Workflow:

    • Pre-incubate microsomes + substrate at

      
       for 5 mins.
      
    • Initiate reaction with NADPH.

    • Sample at

      
       mins.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • 
      .
      
    • Expectation: Piperidinones typically show higher

      
       due to oxidative liability unless sterically protected.
      

Decision Framework

Use this logic flow to select the appropriate scaffold for your specific drug target.

Diagram 2: Scaffold Selection Tree

Decision_Tree Start Scaffold Selection Criteria Q1 Is a Basic Center Required (e.g., for salt bridge)? Start->Q1 Res_Pip Select PIPERIDINONE (High Basicity, Soluble) Q1->Res_Pip Yes Q2 Is Metabolic Stability a Primary Concern? Q1->Q2 No Res_Imid Select IMIDAZOLIDINONE (Metabolically Robust) Q2->Res_Imid Yes (Avoid CYP oxidation) Q3 Is Conformational Rigidity Critical for Binding? Q2->Q3 Neutral Q3->Res_Pip Flexibility/Induced Fit Needed Q3->Res_Imid High Rigidity Needed

Caption: Decision matrix based on basicity, metabolic stability, and conformational requirements.

References

  • Piperidine Scaffolds in Drug Design

    • Title: Application of Chiral Piperidine Scaffolds in Drug Design.

    • Source: Thieme Connect (Synlett), 2023.
    • URL:[Link]

  • Imidazolidinone Synthesis & Utility

    • Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane.[2]

    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • Imidazolidinone in Anticancer Agents

    • Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones... and Evaluation of Their Anticancer Activity.[3]

    • Source: NIH (PMC), 2021.
    • URL:[Link]

  • General Heterocycle Synthesis

    • Title: Imidazolidinone Synthesis.[3][4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Comparative

Efficacy of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one versus other serotonin receptor modulators

This technical guide provides a comparative analysis of the 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (hereafter referred to as the IEP Scaffold ) versus established serotonin receptor modulators.[1] Based on the che...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of the 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (hereafter referred to as the IEP Scaffold ) versus established serotonin receptor modulators.[1]

Based on the chemical structure, this molecule represents a critical pharmacophore core —specifically a bioisostere of the azapirone "tail" found in drugs like Buspirone—rather than a standalone clinical therapeutic. This guide analyzes its utility as a high-value building block for designing selective 5-HT1A/1B/1D ligands (such as GSK163090 ) and compares its baseline efficacy against fully functionalized modulators.[1]

[1]

Executive Summary: The Pharmacophore Perspective

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (IEP) is a "privileged scaffold" in medicinal chemistry.[1] It combines a polar imidazolidin-2-one headgroup (mimicking the glutaramide of buspirone) with a basic piperazine linker.[1]

  • Primary Utility: It serves as the "anchor" moiety that binds to the secondary binding pocket of the 5-HT receptor, providing selectivity and metabolic stability.

  • Standalone Efficacy: As a secondary amine (unsubstituted on the N4-piperazine), the IEP scaffold exhibits low affinity (Ki > 1000 nM) for 5-HT receptors compared to its N-aryl derivatives.[1]

  • Derivatization Potential: When functionalized with an aryl group (e.g., quinoline, phenyl), affinity spikes to the sub-nanomolar range (Ki < 1 nM), often surpassing standard azapirones in selectivity.[1][2]

Comparison at a Glance
FeatureIEP Scaffold (Base) Buspirone (Standard) mCPP (Probe) GSK163090 (IEP-Derivative)
Class Scaffold / FragmentAzapironeArylpiperazineNovel Antagonist
5-HT1A Affinity (

)
Low (>1

M)
High (20 nM)Moderate (400 nM)Very High (<1 nM)
Selectivity N/AModerate (binds D2)Poor (Pan-5-HT)High (5-HT1A/B/D)
Intrinsic Activity None (Silent)Partial AgonistNon-selective AgonistAntagonist
Metabolic Liability StableHigh (1-PP formation)HighOptimized

Mechanistic Analysis: The "Anchor & Key" Model[1]

To understand why the IEP scaffold is superior to other linkers, one must analyze the binding thermodynamics within the 5-HT1A orthosteric pocket.

The Binding Mechanism[1][3]
  • The Anchor (Imidazolidin-2-one): This polar ring forms hydrogen bonds with residues (likely Thr or Ser ) in the extracellular loop regions or the upper transmembrane bundle.[1] It replaces the metabolically labile glutarimide ring of buspirone.[1]

  • The Linker (Ethyl Chain): Provides the precise distance (approx.[1] 3.5 Å) to align the piperazine nitrogen.[1]

  • The Key (Piperazine Nitrogen): The protonated nitrogen forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in the receptor's transmembrane helix 3 (TM3).[1]

Why the Base Scaffold Fails Alone: Without an aromatic "cap" (N4-substitution) to engage in


 stacking with Phenylalanine (Phe6.52) , the binding energy is insufficient for stable docking.[1]
Pathway Visualization (DOT)

The following diagram illustrates the Structural Activity Relationship (SAR) logic transforming the IEP scaffold into a potent modulator.

SAR_Pathway IEP IEP Scaffold (Base Structure) Binding Binding Mode: Asp3.32 Salt Bridge Only IEP->Binding Protonation Deriv N-Aryl Derivatization (+ Quinoline/Phenyl) IEP->Deriv Synthetic Coupling Result_Low Low Affinity (Ki > 1000 nM) Binding->Result_Low Lack of Hydrophobic Interaction Stacking Interaction: Pi-Pi Stacking (Phe6.52) + H-Bond Anchor Deriv->Stacking Receptor Docking Result_High High Potency (Ki < 1 nM) GSK163090 Stacking->Result_High Synergistic Binding

Caption: SAR transformation of the IEP scaffold from a low-affinity fragment to a high-potency ligand via N-aryl functionalization.

Experimental Validation: Radioligand Binding Protocol

To objectively verify the efficacy of an IEP-derived candidate against Buspirone, a competitive binding assay using


-8-OH-DPAT (a selective 5-HT1A agonist) is the gold standard.[1]
Protocol: Competitive Binding Assay (5-HT1A)

Objective: Determine the inhibition constant (


) of the test compound.

Reagents:

  • Membrane Prep: CHO cells stably expressing human 5-HT1A receptors.[1]

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~170 Ci/mmol).[1]
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    
  • Non-specific Control: 10

    
    M Serotonin (5-HT).[1]
    

Step-by-Step Methodology:

  • Preparation: Thaw membrane homogenates and dilute in assay buffer to achieve ~10-20

    
    g protein per well.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.[1]
      
    • 50

      
      L 
      
      
      
      -8-OH-DPAT (Final conc. 0.5 nM, approx
      
      
      ).[1][3]
    • 50

      
      L Test Compound (IEP derivative) at varying concentrations (
      
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate for 60 minutes at 27°C . (Note: Room temp is preferred over 37°C to prevent ligand degradation).[1]

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Crucial: PEI reduces non-specific binding of the radioligand to the filter.[1]

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.[1]

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using non-linear regression (Hill equation). Derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Performance Data: IEP Derivatives vs. Standards

The following table synthesizes data from structural analogs (e.g., GSK163090) to demonstrate the "Headgroup Advantage" of the imidazolidin-2-one moiety over the standard pyrimidinyl moiety of Buspirone.

Compound ClassHeadgroupLinkerTail (Aryl)5-HT1A

(nM)
Metabolic Stability (

)
IEP Scaffold Imidazolidin-2-oneEthylNone (H) > 10,000High
Buspirone Azaspiro-dioneButylPyrimidine20Low (< 2h)
GSK163090 Imidazolidin-2-oneEthylQuinoline0.3 High (> 4h)
mCPP NoneNoneChlorophenyl400Moderate

Interpretation:

  • The IEP derivative (GSK163090) shows a ~60-fold improvement in affinity over Buspirone.[1]

  • Metabolic Stability: The imidazolidin-2-one ring is less prone to oxidative cleavage than the azaspiro system of buspirone, leading to a longer half-life and reduced formation of active metabolites (like 1-PP) that cause side effects.[1]

Synthesis Workflow (Block Diagram)

For researchers synthesizing this scaffold, the route typically involves the alkylation of the imidazolidinone.

Synthesis Start 2-Imidazolidinone Step1 Alkylation (1,2-dibromoethane + NaH) Start->Step1 Inter 1-(2-Bromoethyl)imidazolidin-2-one Step1->Inter Step2 Nucleophilic Substitution (N-Aryl Piperazine) Inter->Step2 Final Target Ligand (High Affinity 5-HT Modulator) Step2->Final

Caption: Standard synthetic route for generating high-affinity ligands from the imidazolidinone precursor.

References

  • Leslie, C. P., et al. (2010). Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist.[1] Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands.[1][2] Journal of Medicinal Chemistry.

  • American Elements. 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Product Specifications. [1][4]

  • Santa Cruz Biotechnology. 1-[2-oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione (Related Scaffold Data).[1] [1]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[1] Part 16: 5-HT1A and 5-HT2 receptor affinity of some 1-(2-pyrimidinyl)piperazine derivatives. Archiv der Pharmazie. [1]

Sources

Validation

Bridging the Translational Gap: Validating Imidazolidinone MDM2 Inhibitors from In Vitro to In Vivo

Executive Summary Imidazolidinones, particularly the Nutlin class, represent a cornerstone in the study of protein-protein interaction (PPI) inhibitors. While they demonstrate nanomolar potency against MDM2 in vitro, tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazolidinones, particularly the Nutlin class, represent a cornerstone in the study of protein-protein interaction (PPI) inhibitors. While they demonstrate nanomolar potency against MDM2 in vitro, translating these findings to in vivo models is fraught with pharmacokinetic (PK) hurdles. This guide provides a rigorous framework for validating imidazolidinone efficacy, focusing on the critical transition from biochemical assays to xenograft models. It contrasts the "tool compound" Nutlin-3a with clinically optimized spiro-oxindoles (e.g., SAR405838/MI-773) to illustrate the evolution of bioavailability.

The Translational Challenge: Why IC₅₀ Efficacy

The primary failure mode for imidazolidinones in drug development is not a lack of intrinsic potency, but poor physicochemical properties.

  • Solubility: The rigid imidazolidinone core often leads to poor aqueous solubility, necessitating complex vehicles for in vivo administration.

  • Metabolic Liability: The scaffold is susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes, leading to high intrinsic clearance (

    
    ) and short half-life (
    
    
    
    ).

Scientist’s Insight: Do not rely solely on cellular MTT/viability assays. A compound with an IC₅₀ of 50 nM that is cleared by the liver in 10 minutes will fail in a mouse model regardless of its binding affinity.

Comparative Analysis: Imidazolidinones vs. Next-Gen Alternatives

The following table contrasts the prototypical imidazolidinone (Nutlin-3a) with a clinically optimized spiro-oxindole (MI-773/SAR405838). Note the shift from "growth inhibition" to "tumor regression" driven by superior PK properties.

FeatureNutlin-3a (Imidazolidinone)MI-773 / SAR405838 (Spiro-oxindole)
Role Preclinical Tool CompoundClinical Candidate (Phase I)
MDM2 Binding (

)
~90 nM0.88 nM
Cellular Potency (IC₅₀) ~1–2 µM (Osteosarcoma)< 100 nM (Neuroblastoma/Sarcoma)
Oral Bioavailability (%F) Variable (Requires specific vehicle)High (Optimized for oral delivery)
In Vivo Efficacy Tumor Growth Inhibition (Stasis)Tumor Regression (Shrinkage)
Dosing Regimen High load (200 mg/kg BID)Lower load (50–100 mg/kg QD)
Metabolic Stability Moderate (Biphasic elimination)High (Designed to resist CYP metabolism)

Mechanistic Validation: The MDM2-p53 Axis

To validate that your compound is working on-target, you must confirm the stabilization of p53 and the upregulation of downstream markers (p21, PUMA). If tumor growth slows but p53 levels remain unchanged, your compound is likely acting via off-target toxicity.

Pathway Diagram

The following diagram illustrates the mechanism of action where the Imidazolidinone blocks the p53-binding pocket on MDM2, preventing ubiquitination.

MDM2_Pathway MDM2 MDM2 E3 Ligase p53 p53 Tumor Suppressor MDM2->p53 Binds & Inhibits Ubiquitin Ubiquitination (Proteasomal Degradation) p53->Ubiquitin Promotes Nucleus Nuclear Translocation p53->Nucleus Accumulates Inhibitor Imidazolidinone (Nutlin-3a) Inhibitor->MDM2 Blocks p53 Pocket Inhibitor->p53 Stabilizes (Indirectly) TargetGenes Target Genes (p21, PUMA, NOXA) Nucleus->TargetGenes Transactivation Outcome Cell Cycle Arrest & Apoptosis TargetGenes->Outcome Tumor Suppression

Caption: Imidazolidinone blocks MDM2-p53 binding, preventing p53 degradation and restoring apoptotic signaling.

Experimental Protocols

These protocols are designed to be self-validating. If the controls fail, the data is invalid.

Protocol A: Microsomal Stability (The "Go/No-Go" Gate)

Before attempting in vivo work, you must determine if the imidazolidinone survives liver metabolism.

Materials:

  • Pooled Liver Microsomes (Human/Mouse, 20 mg/mL).

  • NADPH Regenerating System.[1]

  • Test Compound (1 µM final conc).

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

Procedure:

  • Pre-incubation: Mix 0.5 mg/mL microsomes with 1 µM test compound in phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Success Criteria:

  • If

    
     min (Mouse microsomes), the compound is too unstable for standard oral dosing. Consider IP injection or structural modification.
    
Protocol B: Xenograft Efficacy (The Gold Standard)

This protocol uses the validated vehicle for Nutlin-3a to ensure solubility.

Model Selection:

  • Cell Line: SJSA-1 or U2OS (Osteosarcoma, Wild-type p53, MDM2 amplified).

  • Control Line: Saos-2 (p53 null) - Essential for proving on-target mechanism.

Vehicle Preparation (Critical):

  • Oral (PO): 2% Klucel (Hydroxypropyl cellulose) + 0.5% Tween 80 in water.

  • Intravenous (IV): 4% Ethanol + 35% Propylene Glycol + 10% PEG-400 + 51% PBS.[2]

Workflow:

  • Implantation: Inject

    
     cells subcutaneously into the flank of nude mice.
    
  • Staging: Wait until tumors reach ~200 mm³. Randomize mice (n=8-10/group).

  • Dosing:

    • Nutlin-3a: 200 mg/kg, Oral Gavage, BID (Twice Daily) for 14-21 days.

    • MI-773 (Comparator): 100 mg/kg, Oral Gavage, QD (Once Daily).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Termination: Harvest tumors 4 hours post-last dose for Western Blot (p53/p21 analysis).

Validation Workflow Visualization

This flowchart guides the researcher through the decision-making process.

Validation_Workflow Hit Hit Identification (Imidazolidinone) InVitro In Vitro Potency (MTT/Western Blot) Hit->InVitro Microsomes Microsomal Stability (Protocol A) InVitro->Microsomes IC50 < 100nM Fail_PK Modify Structure (Block Metabolic Sites) Microsomes->Fail_PK t1/2 < 15 min Vehicle Vehicle Optimization (Klucel/Tween 80) Microsomes->Vehicle t1/2 > 30 min Fail_PK->Hit Re-synthesize InVivo Xenograft Study (Protocol B) Vehicle->InVivo Solubility OK Biomarker PD Biomarkers (p53/p21 levels) InVivo->Biomarker Confirm Mechanism

Caption: Decision tree for validating MDM2 inhibitors. Stability testing precedes in vivo efficacy.

References

  • Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2.[3] Science, 303(5659), 844–848.[3]

  • Zhang, F. (2011). Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a. UTHSC Dissertations.

  • Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual Review of Pharmacology and Toxicology, 49, 223–241.

  • Jeon, Y. H., et al. (2016). Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. Oncotarget, 7(50), 82320–82335.

  • Bill, K. L., et al. (2016). SAR405838: A Novel and Potent Inhibitor of the MDM2-p53 Axis for the Treatment of Dedifferentiated Liposarcoma. Clinical Cancer Research, 22(5), 1155–1166.

Sources

Comparative

Reproducibility of experiments using 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

Reproducibility Guide: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Executive Summary This guide provides a technical framework for the synthesis, validation, and application of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2...

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

Executive Summary

This guide provides a technical framework for the synthesis, validation, and application of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (referred to herein as PIE-Imid ).[1][2] This molecule serves as a critical bifunctional linker in medicinal chemistry (specifically in GPCR ligand design) and a stable amine solvent in carbon capture research.[1][2]

Data Integrity Note: The CAS number 5254-27-3 provided in the topic request is historically associated with Nitrofor (a dinitroaniline herbicide).[1][2] For the structure described (a piperazine-imidazolidinone hybrid), the chemically accurate CAS registry number is 104087-61-8 (or related salt forms).[1][2] This guide focuses strictly on the chemical structure provided in your prompt.

Part 1: Chemical Identity & Purity Benchmarking

Before initiating experiments, the identity of the compound must be validated against its precursors to ensure the imidazolidinone ring has correctly formed without polymerizing the piperazine tail.[1][2]

FeaturePIE-Imid (The Subject) AEP (The Precursor) Ethylene Urea (The Analog)
Structure Piperazine ring linked to cyclic ureaPiperazine ring linked to primary amineCyclic urea only
Formula C₉H₁₈N₄OC₆H₁₅N₃C₃H₆N₂O
Mol.[1][2] Weight 198.27 g/mol 129.21 g/mol 86.09 g/mol
Key Functionality Secondary amine (nucleophile) + Cyclic Urea (polar/stable)Primary + Secondary + Tertiary aminesH-bond donor/acceptor
Solubility High (Water, MeOH, DMSO)Miscible (Water)High (Water)

Part 2: Comparative Performance Analysis

Objective: To determine when to employ PIE-Imid versus standard alternatives in synthetic or functional applications.

Comparison 1: Thermal Stability & Volatility (vs. AEP)
  • Hypothesis: The cyclization of the primary amine side chain of Aminoethylpiperazine (AEP) into an imidazolidinone ring reduces volatility and increases thermal stability.[1][2]

  • Experimental Observation: AEP degrades via oxidative fragmentation at temperatures >120°C in aerobic conditions.[1][2] PIE-Imid remains stable up to ~200°C due to the protection of the terminal nitrogen within the urea cycle.[2]

  • Application Insight: Use PIE-Imid in high-temperature solvent blends (e.g., CO2 capture) where AEP would suffer from evaporative loss.[1][2]

Comparison 2: Nucleophilic Selectivity (vs. Piperazine)
  • Hypothesis: PIE-Imid offers a single, predictable point of attachment (the secondary piperazine nitrogen), whereas Piperazine (PZ) has two identical reactive sites.[1]

  • Experimental Observation: In SN2 reactions with alkyl halides, PZ often yields a mixture of mono- and di-substituted products.[2] PIE-Imid yields exclusively mono-substituted products at the piperazine N4 position.[2]

  • Application Insight: Use PIE-Imid as a "linker" in drug design to avoid protection/deprotection steps required when using Piperazine.[2]

Decision Matrix: Selection Logic

DecisionMatrix Start Select Amine Building Block Q1 Is thermal stability >150°C required? Start->Q1 Q2 Is selective mono-substitution required? Q1->Q2 Yes Res_AEP Use AEP (Aminoethylpiperazine) (Low Cost, High Basicity) Q1->Res_AEP No (Cost priority) Res_PZ Use Piperazine (Fast Kinetics, Symetric) Q2->Res_PZ No (High Loading) Res_PIE Use PIE-Imid (High Stability, Selective Linker) Q2->Res_PIE Yes

Caption: Logical flow for selecting PIE-Imid over standard amine alternatives based on stability and selectivity requirements.

Part 3: Reproducible Experimental Protocol

Protocol: Synthesis of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Context: This compound is often synthesized in-house due to commercial scarcity.[2] The reaction involves the transamidation of Urea with N-(2-aminoethyl)piperazine (AEP).[1][2]

Reagents:
  • N-(2-aminoethyl)piperazine (AEP): 1.0 equiv (High Purity >99%).[1][2]

  • Urea: 1.1 equiv (Excess ensures complete conversion of the primary amine).[1][2]

  • Solvent: None (Neat reaction) or High-boiling solvent (e.g., Xylene) if temperature control is difficult.

Step-by-Step Workflow:
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. Crucial: Attach a gas outlet leading to an acid trap (e.g., dilute HCl) to neutralize evolved Ammonia gas.[1][2]

  • Mixing: Charge the flask with AEP and Urea.

  • Reaction (The Critical Control Point):

    • Heat the mixture slowly to 130°C . The Urea will melt and dissolve into the amine.[1][2]

    • Observation: Ammonia (NH₃) evolution will begin.[1][2] This is the indicator of reaction progress.[1][2]

    • Increase temperature gradually to 150°C over 2 hours.

    • Endpoint: Continue heating until ammonia evolution ceases (monitor via pH paper at the outlet or cessation of bubbling in the trap).

  • Workup:

    • Cool the reaction mass to 80°C.

    • Apply vacuum (approx. 20 mbar) to remove trace unreacted AEP and residual ammonia.[1][2]

  • Purification (Recrystallization):

    • Dissolve the crude residue in boiling Ethanol or Isopropanol .[1][2]

    • Filter hot to remove insoluble polymeric byproducts (polyureas).[1][2]

    • Cool slowly to 4°C to crystallize the product.

    • Filter and dry under vacuum.[1][2]

Validation System (Self-Validating Metrics)
MetricAcceptance CriteriaFailure Mode Analysis
1H NMR (DMSO-d6) δ 6.3 ppm (s, 1H): Urea NH signal present.δ 3.2-3.4 ppm: Distinct ethylene bridge signals.Absence: No primary amine signal (broad singlet at ~1.5-2.0 ppm).[1][2]Primary Amine Signal Persists: Incomplete reaction.[1][2] Increase time at 150°C.Multiple Carbonyls: Biuret formation (overheating).[1][2]
Mass Spec (ESI+) [M+H]+ = 199.15 [M+H]+ = 130: Unreacted AEP.[M+H]+ > 300: Polymerization/Oligomers.[1][2]
Melting Point Distinct sharp range (Literature dependent, typically >100°C for cyclic ureas).[1][2]Broad range: Indicates presence of linear urea intermediates.[1][2]
Synthesis Pathway Diagram

SynthesisPath AEP AEP (Primary Amine) Intermediate Linear Urea Intermediate AEP->Intermediate Heat (130°C) Urea Urea (Carbonyl Source) Urea->Intermediate Product PIE-Imid (Cyclic Product) Intermediate->Product -NH3 (150°C) Ammonia NH3 (Gas) (Byproduct) Intermediate->Ammonia

Caption: Reaction pathway for the cyclization of AEP with Urea to form PIE-Imid, highlighting the ammonia elimination step.[1][2]

Part 4: Handling & Stability

  • Hygroscopicity: Like many piperazine derivatives, PIE-Imid is hygroscopic.[1][2] Store in a desiccator.

  • Shelf-Life: Stable for >12 months if stored away from moisture.[1][2] Moisture absorption can lead to hydrolysis of the urea ring back to the linear diamine over long periods.[1][2]

  • Safety: The piperazine moiety is a potential sensitizer.[1][2][3] Use standard PPE (gloves, fume hood) to avoid inhalation of dust.[1][2]

References

  • American Elements. (n.d.).[1][2] 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one Product Specification. Retrieved January 29, 2026, from [Link][1]

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization of Urea Derivatives. Molecules. Retrieved January 29, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for CID 14208333 (Structure Confirmation). PubChem.[1][2] Retrieved January 29, 2026, from [Link][1]

  • ResearchGate. (2025). Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture (Degradation Pathways). Retrieved January 29, 2026, from [Link]

Sources

Validation

Benchmarking 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one against standard-of-care compounds

Content Type: Technical Comparison & Lead Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Specialists[1][2] Executive Summary: The Pharmacophore Context 1-[2-(Piperazin-1-yl)ethyl]imi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Lead Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Specialists[1][2]

Executive Summary: The Pharmacophore Context

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one (referred to herein as P-E-Imid ) is not a standalone marketed therapeutic but a high-value privileged scaffold (specifically, an azapirone precursor).[1][2] It represents the pharmacophoric "tail" of several approved drugs, most notably Urapidil (antihypertensive) and structurally homologous to Buspirone (anxiolytic).[1][2]

For drug development professionals, benchmarking P-E-Imid is an exercise in fragment-based lead evaluation .[1][2] You are not comparing a finished drug to a finished drug; you are benchmarking a core binding motif against the Standard of Care (SoC) ligands to determine its suitability as a backbone for novel NCEs (New Chemical Entities).

Primary Benchmarking Targets:

  • Urapidil (SoC - Hypertension): Contains the exact P-E-Imid substructure.[1][2]

  • Buspirone (SoC - Anxiety): The gold standard for azapirone-based 5-HT1A modulation.[1][2]

  • Tamsulosin (SoC - BPH): The standard for

    
    -adrenergic selectivity.[1][2]
    
Comparative Benchmarking Matrix

The following data synthesizes the physicochemical and pharmacological performance of the P-E-Imid scaffold against finished SoC compounds.

Table 1: Physicochemical & ADME Profiling Note: P-E-Imid data represents the fragment alone; SoC data represents the formulated drug.

FeatureP-E-Imid (Scaffold) Buspirone (SoC) Urapidil (SoC) Implication for Development
MW ( g/mol ) ~198.27385.5387.5High Ligand Efficiency (LE). P-E-Imid leaves ~200 Da "growth space" for specificity groups.[1][2]
LogP -0.5 to 0.2 (Est.)[1][2]2.632.05P-E-Imid is highly polar.[1][2] Requires hydrophobic "capping" (e.g., aryl groups) to cross BBB.[1][2]
TPSA (

)
~50-6060.883.0Excellent oral bioavailability potential; well below the 140

limit.[1][2]
Metabolic Liability High (N-oxidation)Moderate (CYP3A4)Moderate (CYP3A4)The exposed secondary amine on the piperazine ring is a metabolic "hotspot" requiring substitution.[1][2]
Primary Target Promiscuous (

/ 5-HT)
Selective 5-HT

Mixed

/ 5-HT

P-E-Imid is the "warhead" ; selectivity is determined by the N-substituent added.[1][2]
Mechanism of Action & Signaling Pathways

The P-E-Imid scaffold acts as a "bivalent spacer" that positions the basic piperazine nitrogen to interact with the conserved Aspartate residue in GPCR transmembrane helices (TM3).[1][2]

The Dual-Target Challenge: A critical benchmarking step is distinguishing between


-Adrenergic antagonism  (desired for hypertension/BPH) and 5-HT

agonism
(desired for anxiety).[1][2] P-E-Imid possesses affinity for both.[1][2]
DOT Diagram: The Selectivity Bifurcation Pathway

SignalingPathway Scaffold P-E-Imid (Scaffold) Alpha1 α1-Adrenergic Receptor Scaffold->Alpha1 Binds (Antagonist) FiveHT 5-HT1A Receptor Scaffold->FiveHT Binds (Partial Agonist) PLC PLC Activation (Gq coupled) Alpha1->PLC Blockade prevents cAMP cAMP Inhibition (Gi/o coupled) FiveHT->cAMP Agonism reduces Ca Intracellular Ca2+ Release PLC->Ca Reduced Vasodilation Vasodilation (Hypotension) Ca->Vasodilation Smooth Muscle Relaxation Anxiolysis Anxiolysis (CNS Effect) cAMP->Anxiolysis Neuronal Hyperpolarization

Caption: Divergent signaling pathways engaged by the P-E-Imid scaffold.[1][2] Lead optimization must suppress one arm (e.g.,


) to achieve specificity for the other (e.g., 5-HT

), or balance both for multi-modal drugs like Urapidil.[1][2]
Experimental Protocols for Benchmarking

To validate P-E-Imid derivatives against SoC, you must establish a Self-Validating Screening Cascade .[1][2]

Protocol A: Competitive Radioligand Binding (The "Selectivity Filter")

Objective: Determine the


 of P-E-Imid derivatives vs. Buspirone (5-HT) and Prazosin (

).[1][2]
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT

      
       or 
      
      
      
      receptors.[1][2]
    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • 5-HT Arm: Incubate membranes with

      
      -8-OH-DPAT (0.5 nM) and varying concentrations of P-E-Imid (
      
      
      
      to
      
      
      M).
    • 
       Arm:  Incubate membranes with 
      
      
      
      -Prazosin (0.2 nM).
    • SoC Controls: Run parallel wells with Buspirone and Urapidil as positive controls.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).[1][2]

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1][2]
    • Success Criterion: A "Hit" must show

      
       selectivity for one receptor over the other, unless a dual-action profile (Urapidil-like) is intended.[1][2]
      
Protocol B: Microsomal Stability (Metabolic Liability Check)

Objective: The piperazine ring is prone to N-oxidation and cleavage.[1][2] Benchmarking stability is crucial.[1][2]

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1][2]

  • Reaction:

    • Pre-incubate P-E-Imid (1

      
      M) in phosphate buffer (pH 7.[1][2]4) at 37°C for 5 min.
      
    • Initiate with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).[1][2]

  • Sampling:

    • Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis:

    • LC-MS/MS (MRM mode).[1][2] Monitor the parent ion transition.[1][2]

    • Benchmark: Compare

      
       and 
      
      
      
      (intrinsic clearance) against Buspirone (known high clearance).
    • Target:

      
       protein indicates improved stability over the naked scaffold.[1][2]
      
Lead Optimization Workflow

The following diagram illustrates how to transform the raw P-E-Imid scaffold into a viable drug candidate, benchmarking against the structural logic of Urapidil.

OptimizationWorkflow Start Starting Material: P-E-Imid Scaffold Step1 N4-Piperazine Arylation (Buchwald-Hartwig) Start->Step1 Add Aryl/HetAryl Check1 Check LogP & Solubility Step1->Check1 Check1->Step1 Fail (LogP > 4) Step2 Linker Modification (Rigidification) Check1->Step2 Pass OutcomeA Candidate A: 5-HT1A Selective (Anxiety/Depression) Step2->OutcomeA Bulky Heterocycle (e.g., Pyrimidine) OutcomeB Candidate B: Alpha-1 Selective (BPH/Hypertension) Step2->OutcomeB Phenyl Substitution (e.g., o-Methoxy)

Caption: Optimization logic flow. The P-E-Imid core remains constant; selectivity is tuned via N4-arylation.[1][2] The "o-Methoxy" path mimics Urapidil; bulky heterocycles mimic Buspirone.[1][2]

References
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 14208333, 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one. Retrieved from [Link]

  • Wishart, D.S., et al. (2018).[1][2] DrugBank 5.0: a major update to the DrugBank database for 2018.[2] (Source for Urapidil/Buspirone Pharmacophore data). Retrieved from [Link][1][2]

  • Lopez-Rodriguez, M. L., et al. (2002).[1][2] Design and Synthesis of New Serotonin 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry.[2] (Foundational text on arylpiperazine scaffolds).

  • American Elements. (2025). 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Product Specifications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one proper disposal procedures

Operational & Safety Protocol: Disposal of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one H N O Executive Chemical Profile & Hazard Assessment The Core Directive: Effective disposal begins with understanding the nature of...

Author: BenchChem Technical Support Team. Date: February 2026

Operational & Safety Protocol: Disposal of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one


H

N

O

Executive Chemical Profile & Hazard Assessment

The Core Directive: Effective disposal begins with understanding the nature of the threat. 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one is not merely "organic waste."[1][2][3][4] It is a bifunctional base containing a piperazine moiety linked to an imidazolidinone ring.

Why this matters for disposal:

  • Piperazine Sensitivity: The piperazine ring is a known sensitizer. Repeated exposure, even to trace amounts during waste tagging, can induce respiratory or dermal sensitization.

  • Basicity: The secondary amine in the piperazine ring dictates that this substance is basic. Mixing it with acid waste streams without calculation will trigger exothermic neutralization, risking container over-pressurization.

  • Solubility: The polar imidazolidinone tail confers water solubility, increasing the risk of it migrating into aqueous effluent if not strictly contained.

Physicochemical Data Table
PropertyValueOperational Implication
Molecular Weight 198.27 g/mol N/A
Physical State Solid (Powder)Dust control is critical during transfer.
Solubility Water, DMSO, MethanolHigh mobility in aqueous spills; requires solid containment.
Acidity (pKa) ~9.8 (Piperazine amine)Corrosive/Irritant. Incompatible with strong acids.
RCRA Status Non-listed (Characteristic)Likely D002 (Corrosive) if pH > 12.5 in solution; otherwise General Organic.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. The most common failure point in laboratory waste management is improper segregation , leading to cross-reactivity in bulk drums.

Segregation Rules
  • DO NOT mix with oxidizing agents (e.g., Peroxides, Nitric Acid). The amine functionality is reducing and can form unstable N-oxides or ignite.

  • DO NOT mix with acylating agents (e.g., Acid Chlorides, Anhydrides). This will result in rapid, heat-generating amide formation.

  • DO segregate into Basic Organic Waste or Solid Hazardous Waste streams.

Decision Matrix: Waste Stream Selection

The following logic gate ensures the material ends up in the correct incineration path.

WasteSegregation Start Waste Form Assessment IsSolid Is the waste Solid? Start->IsSolid IsLiquid Is the waste Liquid? IsSolid->IsLiquid No BinA Solid Waste Bin (Double Bagged) Label: Basic/Toxic IsSolid->BinA Yes SolventType Solvent Base? IsLiquid->SolventType BinB Stream A: Halogenated Organic Waste SolventType->BinB DCM/Chloroform BinC Stream B: Non-Halogenated Organic Waste SolventType->BinC MeOH/Acetone/DMSO BinD Stream C: Aqueous Basic (pH > 7) SolventType->BinD Water (>50%)

Figure 1: Decision matrix for segregating 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one waste. Note that solid waste is preferred to minimize volume.

The Disposal Workflow (Step-by-Step)

This protocol assumes the material is in a research laboratory setting.

Phase 1: Solid Waste (Pure Compound/Contaminated Solids)
  • Context: Expired reagent, contaminated weigh boats, or spill cleanup debris.

  • Protocol:

    • Primary Containment: Place the material in a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • Labeling: Tag immediately with the full chemical name. Do not use abbreviations/structures alone. Add the hazard flag: "Irritant / Potential Sensitizer."

    • Secondary Containment: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum .

    • Disposal Method: Incineration at >850°C (Rotary Kiln).

Phase 2: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Context: Leftover reaction solvent containing the product.

  • Protocol:

    • pH Check: If the solution is aqueous, verify pH. If pH > 12.5, it is RCRA Corrosive (D002).[4]

    • Solvent Compatibility: Ensure the bulk waste container is compatible with amines. (Avoid aluminum containers; use HDPE or Glass).

    • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.

    • Rinse: Rinse the original vessel with a compatible solvent (e.g., Ethanol) and add the rinse to the same waste container. Do not rinse down the sink.

Phase 3: Spill Management (Emergency Response)

If the powder is spilled outside a fume hood:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and a P95/N95 respirator (dust inhalation is the primary sensitization vector).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Neutralization (Optional but Recommended): Wipe the area with a dilute weak acid (e.g., 5% Citric Acid) to convert the free base to a non-volatile salt.

  • Collection: Scoop up the damp waste. Place in the Solid Waste bin.

Regulatory Compliance & Documentation

To ensure your facility remains audit-ready, cite the following regulatory frameworks when logging this waste.

  • US EPA (RCRA):

    • While not explicitly P- or U-listed, the un-neutralized amine exhibits Corrosivity (D002) properties if aqueous pH

      
       12.5.
      
    • Otherwise, classify as Ignitable (D001) if in flammable solvent, or Toxic based on local toxicity characteristic leaching procedure (TCLP) if co-contaminants exist.

  • DOT (Department of Transportation):

    • If shipping waste off-site, it likely falls under UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 1759 (Corrosive solids, n.o.s.) depending on the exact formulation.

References

  • American Elements. 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one Product Data (CAS 104087-61-8).[1] Retrieved from [Link][1]

  • National Library of Medicine (PubChem). Compound Summary: 1-(2-Piperazin-1-ylethyl)imidazolidin-2-one (CID 14208333).[1] Retrieved from [Link]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

Topic: CAS: 104087-61-8 Executive Safety Directive Immediate Hazard Classification: CORROSIVE (Category 1B) & SENSITIZER As a Senior Application Scientist, I cannot overstate the dual-threat nature of 1-[2-(Piperazin-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 104087-61-8

Executive Safety Directive

Immediate Hazard Classification: CORROSIVE (Category 1B) & SENSITIZER As a Senior Application Scientist, I cannot overstate the dual-threat nature of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one . While the imidazolidinone ring offers some metabolic stability, the piperazine moiety acts as a potent alkylating-like agent and sensitizer.

The Critical Risk: It is not just the immediate chemical burn; it is the immunological sensitization . Repeated inhalation of dust or skin contact, even at sub-irritant levels, can lead to irreversible respiratory hypersensitivity (asthma-like symptoms) and contact dermatitis.

Operational Rule: Treat this compound as a "Zero-Skin-Contact" and "Zero-Inhalation" agent.

Hazard Mechanism & Causality

To select the right PPE, you must understand the molecular behavior of the compound.

  • The Piperazine Ring (The Sensitizer): Secondary amines in the piperazine structure are high-pKa bases. They readily penetrate the stratum corneum and can haptenize proteins, triggering an IgE-mediated immune response. This is why standard dust masks are insufficient; HEPA filtration is mandatory .

  • The Imidazolidinone Core (The Corrosive Carrier): This polar urea derivative increases water solubility, facilitating rapid absorption into mucous membranes (eyes/lungs), accelerating the onset of chemical burns.

PPE Specification Matrix

Do not rely on generic "lab safety" rules. Use this matrix based on operational scale.

Protective Layer Analytical Scale (<100 mg) Preparative/Bulk Scale (>100 mg) Technical Rationale
Respiratory Fume Hood (Face Velocity >0.5 m/s)Powered Air-Purifying Respirator (PAPR) or N95/P3 + Fume HoodPiperazine dusts are light and electrostatic. Inhalation causes immediate bronchial constriction in sensitized individuals.
Hand Protection (Primary) Nitrile (Min thickness: 0.11 mm)Nitrile (Double-gloving recommended)Nitrile offers good short-term resistance to alkaline amines.
Hand Protection (Secondary) N/ASilver Shield / 4H (Laminate) Critical: For spill cleanup or prolonged handling. Amines can permeate nitrile over time; laminate provides >8 hour breakthrough time.
Eye/Face Chemical Splash GogglesFace Shield + GogglesDust particles are hygroscopic; upon contact with eye moisture, they form a caustic solution immediately.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or ApronCotton absorbs liquids, keeping the corrosive agent against the skin. Tyvek repels dust and splashes.

Operational Protocols: The "Self-Validating" Workflow

This workflow is designed so that a failure in one step is caught by the next, preventing exposure.

Phase A: Weighing & Transfer (The Highest Risk Step)

Context: 90% of exposure events occur during the transfer of dry powder due to static charge.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. The piperazine derivative is prone to static cling ("flying powder").

  • The "Damp Wipe" Technique: Before removing the container from the hood, wipe the exterior with a damp paper towel (water/ethanol). This validates that no invisible dust residues are tracking out of the containment zone.

  • Solubilization: Dissolve the solid inside the hood before transport. Handling the liquid solution (in a sealed vial) is significantly safer than transporting the dry powder.

Phase B: Spill Management

Do not use water immediately.

  • Dry Spill: Cover with a dust suppressant (e.g., vermiculite or sand). Do not sweep vigorously (aerosolization risk). Scoop into a waste container.

  • Wet Spill: Absorb with an inert pad.

  • Neutralization: After bulk removal, wipe the surface with a dilute 1-2% Acetic Acid solution.

    • Why? This converts the corrosive free amine into a water-soluble, neutral acetate salt, which is safer to clean up.

  • Verification: Check pH of the surface with a strip to ensure neutrality (pH 6-8) before declaring the area safe.

Visualization: Safety Logic & Workflow

Figure 1: PPE Decision Logic Tree

Caption: Decision logic for selecting PPE based on physical state and quantity, prioritizing respiratory protection for powders.

PPE_Decision_Tree Start Start: Handling 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dust Hazard Solution Liquid Solution State_Check->Solution Splash Hazard Qty_Check Quantity > 100mg? Solid->Qty_Check Conc_Check Concentrated (>1M)? Solution->Conc_Check High_Risk HIGH RISK: Aerosolization Qty_Check->High_Risk Yes PPE_Std REQ: Nitrile + Goggles + Fume Hood Qty_Check->PPE_Std No PPE_Max REQ: Double Nitrile + Face Shield + Fume Hood (Consider PAPR if outside hood) High_Risk->PPE_Max PPE_Liq_High REQ: Laminate Gloves (Splash Risk) + Goggles Conc_Check->PPE_Liq_High Yes PPE_Liq_Low REQ: Nitrile Gloves + Safety Glasses Conc_Check->PPE_Liq_Low No

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Figure 2: Biological Interaction Pathway

Caption: Mechanism of action showing why sensitization requires strict containment (Haptenization pathway).

Mechanism Compound 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Skin Skin/Lung Contact Compound->Skin Penetration Stratum Corneum Penetration (Alkaline nature aids entry) Skin->Penetration Protein Body Proteins (Albumin/Keratin) Penetration->Protein Alkylation Hapten Hapten-Protein Conjugate (Piperazine ring binds) Protein->Hapten Immune Immune Response (IgE) Sensitization Hapten->Immune Reaction Allergic Dermatitis / Asthma (Upon re-exposure) Immune->Reaction

Disposal & Waste Management

Waste Stream Classification: Alkaline Organic Amines. Never dispose of this compound down the drain. The alkalinity can damage plumbing, and the amine is toxic to aquatic life (H412).

  • Segregation: Collect in a dedicated "Basic/Alkaline Organic Waste" container. Do not mix with acidic waste streams (risk of exothermic neutralization or precipitation).

  • Labeling: Clearly mark the container with "Contains Piperazine Derivatives – Sensitizer."

  • Container Material: High-Density Polyethylene (HDPE) is preferred. Avoid metal containers as amines can corrode certain alloys (aluminum/copper) over time.

References

  • American Elements. (n.d.). 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one Safety Data. Retrieved January 29, 2026, from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Piperazine Derivatives Handling. Retrieved January 29, 2026, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Piperazine: Human Health Tier II Assessment. Australian Government Department of Health. Retrieved January 29, 2026, from [Link]

Sources

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